molecular formula C10H17NO4 B1288896 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid CAS No. 449758-77-4

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Cat. No.: B1288896
CAS No.: 449758-77-4
M. Wt: 215.25 g/mol
InChI Key: HFEGSFBKYUXELG-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEGSFBKYUXELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619083
Record name 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-77-4
Record name 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
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Record name 1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
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Foundational & Exploratory

In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic α-amino acid analog of proline. Its rigid four-membered ring structure and the presence of a quaternary α-carbon center make it a valuable building block in medicinal chemistry and peptidomimetics. The incorporation of this moiety into peptides can induce specific secondary structures, such as γ-turns, thereby influencing their conformational properties and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, including its physicochemical characteristics, a detailed experimental protocol for its synthesis, and an exploration of its application in peptide design.

Core Properties

This compound, often abbreviated as Boc-α-Me-Aze-OH, is a synthetic amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, facilitating its use in standard peptide synthesis protocols.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below. It is important to note that much of the available detailed data pertains to the closely related, non-methylated analog, (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, which is provided for comparative purposes.

Table 1: General Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Appearance White solid/crystalsInferred from related compounds
Stereoisomers (2S)- and (2R)-enantiomers[2]

Table 2: Comparative Physicochemical Properties

PropertyThis compound(S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
CAS Number 449758-77-4 (racemic), 1363402-35-0 ((2S)-isomer)51077-14-6
Melting Point Data not available105-110 °C
Boiling Point Data not available339.14 °C (estimated)
Density Data not available1.225 g/cm³ (estimated)
pKa Data not available4.01 ± 0.20 (predicted)
Optical Activity Data not available[α]/D = -120.0±2.0°, c = 1 in methanol

Table 3: Spectroscopic Data Comparison

Spectroscopic DataThis compound(S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid
¹H NMR Data not available in literature(300 MHz, CDCl₃) δ 4.79 (m, 1H), 3.93 (m, 2H), 2.46 (m, 2H), 1.48 (s, 9H)
¹³C NMR Data not available in literatureData not readily available
Mass Spectrometry Data not available in literaturePredicted [M+H]⁺: 202.1074

Synthesis and Experimental Protocols

The synthesis of enantiopure this compound is a multi-step process that involves the formation of the azetidine ring via intramolecular alkylation, followed by the resolution of diastereomeric amides.[2]

Synthesis Workflow

The overall synthetic strategy involves the preparation of a suitable precursor, formation of the four-membered ring, and subsequent functional group manipulation to yield the final product.

Synthesis_Workflow A Starting Material (e.g., α-amino ester) B Alkylation & Protection A->B Reagents C Intramolecular Cyclization B->C Base D Diastereomeric Resolution C->D Chiral Amine E Hydrolysis & Boc-Protection D->E Separation & Hydrolysis F Final Product (Boc-α-Me-Aze-OH) E->F (Boc)2O

Caption: General workflow for the synthesis of Boc-α-Me-Aze-OH.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative, detailed protocol for the synthesis of enantiopure this compound, based on published methodologies.[2]

Step 1: Preparation of the Azetidine Precursor

  • To a solution of a suitable α-amino ester in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and an alkylating agent (e.g., a 1,3-dihaloalkane).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the precursor from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • Add a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • The resulting crude azetidine derivative is used in the next step without further purification.

Step 3: Diastereomeric Resolution

  • Couple the racemic azetidine carboxylic acid with an enantiomerically pure chiral amine (e.g., (S)-phenylglycinol) using a standard peptide coupling reagent (e.g., HATU, HOBt, DIPEA).

  • Separate the resulting diastereomeric amides by column chromatography on silica gel.

Step 4: Hydrolysis and Boc-Protection

  • Hydrolyze the separated diastereomeric amides under acidic or basic conditions to liberate the free amino acid.

  • Protect the nitrogen atom of the enantiomerically pure 2-methylazetidine-2-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide) in a mixture of water and a suitable organic solvent (e.g., dioxane).

  • Acidify the reaction mixture and extract the final product, this compound, with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield the pure product.

Applications in Drug Discovery and Peptide Design

The rigid azetidine ring of Boc-α-Me-Aze-OH serves to constrain the peptide backbone, making it a valuable tool for studying and controlling peptide conformation. Its primary application lies in its ability to induce γ-turns in peptides.[3][4]

Induction of γ-Turns in Peptides

A γ-turn is a three-residue turn in a peptide chain that is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The incorporation of Boc-α-Me-Aze-OH at the i+1 position of a peptide sequence can promote the formation of a γ-turn.[4]

Gamma_Turn_Induction A Linear Peptide Sequence B Incorporate Boc-α-Me-Aze-OH at position i+1 A->B C Constrained Peptide B->C D Favored Conformation: γ-Turn C->D Steric hindrance and bond angle constraints E Altered Biological Activity/Selectivity D->E Structure-Activity Relationship

Caption: Logical flow of γ-turn induction by Boc-α-Me-Aze-OH.

This conformational control is crucial in the design of peptidomimetics with enhanced stability, receptor affinity, and selectivity. By locking a peptide into a specific bioactive conformation, it is possible to improve its therapeutic properties.

Biological Implications of Azetidine-Containing Peptides

While specific biological data for peptides containing this compound are not extensively available, the parent compound, azetidine-2-carboxylic acid, is known to be a proline analog that can be misincorporated into proteins, leading to altered protein structure and function.[5] This highlights the potential for azetidine-containing compounds to interact with biological systems in unique ways. The conformational constraints imposed by the 2-methylazetidine-2-carboxylic acid moiety can be exploited to design peptides that target specific protein-protein interactions or enzyme active sites.

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety precautions should be followed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and peptide science. Its unique structural features allow for the precise control of peptide conformation, specifically promoting the formation of γ-turns. While detailed physicochemical and biological data for this specific compound are still emerging, the established synthetic routes and the known conformational effects of the azetidine ring underscore its potential for the development of novel peptidomimetics with tailored biological activities. Further research into the biological effects of peptides incorporating this constrained amino acid is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for N-Boc-2-methylazetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology emphasizes a practical and enantioselective approach, suitable for producing this quaternary amino acid with high optical purity. This guide consolidates information from established literature to provide detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Introduction

Azetidine-containing compounds are of significant interest in pharmaceutical research due to their unique conformational constraints, which can impart favorable pharmacological properties. N-Boc-2-methylazetidine-2-carboxylic acid, in particular, serves as a constrained α-amino acid analog. Its incorporation into peptide structures can induce specific secondary structures, such as γ-turns, and enhance metabolic stability. This guide details a robust synthetic route that employs a chiral auxiliary for the resolution of enantiomers, ensuring access to optically pure material.

Overall Synthesis Pathway

The synthesis of enantiopure N-Boc-2-methylazetidine-2-carboxylic acid can be achieved through a multi-step process. The key steps involve the formation of the azetidine ring via intramolecular alkylation, followed by the resolution of the racemic mixture using a chiral auxiliary, and finally, N-protection with a tert-butoxycarbonyl (Boc) group.

Synthesis_Pathway Start Starting Materials (e.g., γ-Butyrolactone) Intermediate1 Dihaloester Precursor Start->Intermediate1 Halogenation Intermediate2 Racemic 2-Methylazetidine- 2-carboxylic Acid Derivative Intermediate1->Intermediate2 Intramolecular Alkylation Intermediate3 Diastereomeric Amides Intermediate2->Intermediate3 Amide Coupling with (S)-Phenylglycinol Separated_Enantiomer Enantiopure 2-Methylazetidine- 2-carboxylic Acid Derivative Intermediate3->Separated_Enantiomer Chromatographic Separation Final_Product N-Boc-2-methylazetidine- 2-carboxylic acid Separated_Enantiomer->Final_Product N-Boc Protection

Figure 1: Overall workflow for the synthesis of N-Boc-2-methylazetidine-2-carboxylic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the key stages of the synthesis.

Synthesis of Racemic 2-Methylazetidine-2-carboxylic Acid

The initial steps focus on the construction of the core azetidine ring. A common strategy involves the intramolecular cyclization of a suitable precursor, which can be derived from readily available starting materials like γ-butyrolactone.

Protocol:

  • Bromination of γ-Butyrolactone: γ-Butyrolactone is treated with bromine (Br₂) in the presence of a catalyst such as red phosphorus or phosphorus tribromide (PBr₃) to yield α,γ-dibromobutyric acid.

  • Esterification: The resulting dibromoacid is then esterified, for example, with methanol in the presence of an acid catalyst, to produce the corresponding methyl ester.

  • Intramolecular Cyclization: The methyl α,γ-dibromobutyrate is then subjected to intramolecular cyclization. This is typically achieved by reaction with a primary amine, which serves as the nitrogen source for the azetidine ring. For the synthesis of the 2-methyl derivative, a modification of this route or an alternative starting material would be required to introduce the methyl group at the 2-position. An alternative approach involves the alkylation of an azetidine-2-carboxylate precursor.

Enantiomeric Resolution using (S)-Phenylglycinol

A crucial step in obtaining enantiopure material is the resolution of the racemic 2-methylazetidine-2-carboxylic acid. This can be effectively achieved by forming diastereomeric amides with a chiral auxiliary, such as (S)-phenylglycinol.[1]

Protocol:

  • Amide Coupling: The racemic 2-methylazetidine-2-carboxylic acid is coupled with (S)-phenylglycinol using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Diastereomer Separation: The resulting mixture of diastereomeric amides can be separated using flash column chromatography on silica gel.[1] The two diastereomers will exhibit different retention factors, allowing for their isolation.

  • Hydrolysis: The separated diastereomers are then hydrolyzed under acidic or basic conditions to cleave the chiral auxiliary and yield the enantiomerically pure 2-methylazetidine-2-carboxylic acid.

N-Boc Protection

The final step is the protection of the secondary amine of the azetidine ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and for the preparation of building blocks for further elaboration.

Protocol:

  • Reaction with Boc Anhydride: The enantiopure 2-methylazetidine-2-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Base Addition: A base, typically sodium hydroxide or triethylamine, is added to the solution.

  • Boc₂O Addition: Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the N-Boc-protected product, which can be further purified by crystallization or chromatography if necessary.

Quantitative Data

The following table summarizes the reported yields for key steps in the synthesis of related azetidine carboxylic acids. It is important to note that the yields for the specific synthesis of N-Boc-2-methylazetidine-2-carboxylic acid may vary depending on the exact conditions and scale of the reaction.

StepProductReported YieldReference
Enantiomeric ResolutionDiastereomeric amides of 2-methyl-azetidine-2-carboxylic acid44% and 43% (overall)[1]
Large-scale SynthesisOptically active N-Boc-azetidine-2-carboxylic acid43% (overall)[2]

Logical Relationship of the Synthesis

The synthesis follows a logical progression from the construction of the racemic core structure to the separation of enantiomers and final protection.

Logical_Flow A Racemic Precursor Synthesis B Chiral Resolution A->B Formation of Diastereomers C Isolation of Enantiomers B->C Separation D N-Boc Protection C->D Protection of Amine E Final Product D->E

Figure 2: Logical flow of the enantioselective synthesis.

Conclusion

The synthesis of N-Boc-2-methylazetidine-2-carboxylic acid presented in this guide provides a reliable and practical route for obtaining this valuable chiral building block. The key to this pathway is the effective resolution of enantiomers using a chiral auxiliary, which allows for the preparation of optically pure material essential for applications in drug discovery and peptide chemistry. The detailed protocols and summarized data serve as a valuable resource for researchers and scientists working in the field of organic and medicinal chemistry.

References

In-depth Technical Guide: (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a derivative of azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. The structure features a four-membered azetidine ring with a methyl group and a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The "(R)" designation indicates the stereochemistry at the chiral center (C2).

Chemical Structure:

Figure 1: 2D structure of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1198339-37-5[1]
Molecular Formula C₁₀H₁₇NO₄[1]
Molecular Weight 215.25 g/mol [1]
Canonical SMILES CC1(CCN1C(=O)OC(C)(C)C)C(=O)O[1]
InChI Key HFEGSFBKYUXELG-SNVBAGLBSA-N[1]
Synonyms (2R)-1-[(tert-butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid, 1-Boc-(R)-2-methyl-azetidine-2-carboxylic acid[1]
Purity Typically ≥97%[2]
Storage 4°C[2]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 1.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 66.8 Ų[1]
Complexity 294[1]

Experimental Protocols

Synthesis of Enantiopure 2-Methyl-azetidine-2-carboxylic Acid

A practical synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid has been reported by Couty et al.[3] This method involves the formation of the azetidine ring via intramolecular alkylation and subsequent resolution of the enantiomers.

Logical Workflow for the Synthesis of the Unprotected Core:

G Synthesis of 2-Methyl-azetidine-2-carboxylic Acid start Starting Materials step1 Intramolecular Alkylation start->step1 step2 Formation of Racemic 2-Methyl-azetidine-2-carboxylic acid step1->step2 step3 Resolution with (S)-Phenylglycinol step2->step3 step4 Separation of Diastereomeric Amides (Flash Chromatography) step3->step4 product_R (R)-2-Methyl-azetidine-2-carboxylic Acid step4->product_R product_S (S)-2-Methyl-azetidine-2-carboxylic Acid step4->product_S

Figure 2: Logical workflow for the synthesis of the core amino acid.

The key steps outlined in the literature are:

  • Synthesis of a suitable precursor for intramolecular cyclization.

  • Intramolecular alkylation to form the azetidine ring, yielding racemic 2-methyl-azetidine-2-carboxylic acid.

  • Resolution of the enantiomers using a chiral resolving agent, such as (S)-phenylglycinol, to form diastereomeric amides.

  • Separation of the diastereomers by chromatography.

  • Hydrolysis of the separated diastereomers to yield the pure (R) and (S) enantiomers of 2-methyl-azetidine-2-carboxylic acid.[3] The absolute configuration of the enantiomers was confirmed by X-ray crystallography.[3]

N-Boc Protection

The N-Boc protection of the resulting (R)-2-methyl-azetidine-2-carboxylic acid can be achieved using standard procedures for amino acid protection.

General Protocol for N-Boc Protection: A general method for the N-Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

Workflow for N-Boc Protection:

G N-Boc Protection Protocol reactant (R)-2-Methyl-azetidine-2-carboxylic Acid reaction Reaction at 0°C to Room Temperature reactant->reaction reagents Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., NaOH, TEA) reagents->reaction solvent Solvent (e.g., Dioxane/Water, THF) solvent->reaction workup Acidic Workup (e.g., dilute HCl) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid purification->product

Figure 3: General workflow for the N-Boc protection of the amino acid.

Illustrative Experimental Procedure (based on similar transformations):

  • Dissolve (R)-2-methyl-azetidine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add a base, such as sodium hydroxide or triethylamine, to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup to neutralize the excess base and protonate the carboxylic acid.

  • Extract the product into an organic solvent, such as ethyl acetate.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to obtain the final (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Applications in Drug Discovery and Development

Azetidine-containing compounds are of significant interest in drug discovery due to their unique conformational properties, which can impart favorable characteristics to drug candidates. The rigid azetidine scaffold can serve as a proline mimic, influencing the peptide backbone conformation and potentially enhancing biological activity and metabolic stability.

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules, including peptides and small molecule inhibitors. The Boc-protected nitrogen allows for its use in standard peptide synthesis protocols. The quaternary carbon center at the 2-position introduces a significant conformational constraint.

While specific biological activity data for (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is not widely published, the parent compound, azetidine-2-carboxylic acid, has been shown to be a proline analogue that can be incorporated into proteins in place of proline.[5][6] This can lead to protein misfolding and cellular stress.[5] The biological effects of the N-Boc protected and Cα-methylated derivative would likely differ significantly and would need to be evaluated in specific biological assays.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain detailing the interaction of (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid with specific signaling pathways or its detailed biological activity profile. Research in this area would be necessary to elucidate its potential as a modulator of biological processes. The general biological activity of the parent compound, L-azetidine-2-carboxylic acid, involves its misincorporation into proteins, which can trigger the unfolded protein response.[7]

Hypothetical Research Workflow for Biological Activity Screening:

G Biological Activity Screening Workflow compound (R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid primary_screen Primary Screening (e.g., Cell Viability, Enzyme Inhibition) compound->primary_screen assay_dev Assay Development (Target-based or Phenotypic) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Studies hit_id->dose_response secondary_assays Secondary Assays (e.g., Specificity, Mechanism of Action) dose_response->secondary_assays lead_opt Lead Optimization secondary_assays->lead_opt

Figure 4: A hypothetical workflow for investigating the biological activity.

Conclusion

(R)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid is a chiral, conformationally constrained building block with potential applications in the development of novel therapeutics. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, its synthesis can be achieved through established methodologies. Further research is warranted to explore its biological activity and potential as a valuable tool in drug discovery.

References

An In-depth Technical Guide to the Enantiomers of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its enantiomers, compounds of interest in medicinal chemistry and drug development due to their structural analogy to proline. This document details the synthesis, chiral resolution, and analytical characterization of these non-proteinogenic amino acids, alongside an exploration of their biological implications, particularly their role in inducing proteotoxic stress.

Core Concepts: Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid presents a significant chemical challenge due to the quaternary stereocenter. The primary strategies employed involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis:

A common approach to establishing the chiral center is through the diastereoselective alkylation of a chiral glycine enolate equivalent. One notable method utilizes a chiral auxiliary, such as pseudoephedrine, attached to a glycinamide. This chiral scaffold directs the methylation to a specific face of the enolate, leading to a high degree of stereocontrol. Subsequent hydrolysis of the amide and protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group yields the desired product.

Chiral Resolution:

Alternatively, a racemic mixture of 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid can be synthesized and subsequently resolved into its constituent enantiomers. This is typically achieved through:

  • Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., (S)-phenylglycinol or an optically active amine) forms diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification regenerates the enantiomerically pure carboxylic acids.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. The differential interaction of each enantiomer with the CSP leads to different retention times, enabling their isolation in high purity. Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino acids.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid with comprehensive quantitative data is not readily found in the literature, a generalized experimental workflow can be constructed based on established methodologies for similar compounds.

Generalized Asymmetric Synthesis Workflow:

Asymmetric Synthesis Workflow start Start: Chiral Glycinamide Derivative (e.g., Pseudoephedrine Glycinamide) enolization Enolization (e.g., LDA, THF, -78 °C) start->enolization alkylation Diastereoselective Methylation (e.g., Methyl Iodide) enolization->alkylation hydrolysis Hydrolysis of Chiral Auxiliary (e.g., Aqueous Acid) alkylation->hydrolysis protection N-Boc Protection (e.g., (Boc)2O, Base) hydrolysis->protection purification Purification (e.g., Column Chromatography) protection->purification product Product: (S)-1-Boc-2-methyl- azetidine-2-carboxylic acid purification->product

Caption: Generalized workflow for the asymmetric synthesis.

Generalized Chiral Resolution Workflow:

Chiral Resolution Workflow start Start: Racemic 1-Boc-2-methyl- azetidine-2-carboxylic acid method_choice Choose Resolution Method start->method_choice salt_formation Diastereomeric Salt Formation (with Chiral Base) method_choice->salt_formation Chemical hplc Preparative Chiral HPLC method_choice->hplc Chromatographic crystallization Fractional Crystallization salt_formation->crystallization acidification Acidification to Liberate Enantiomers crystallization->acidification product_s (S)-Enantiomer acidification->product_s product_r (R)-Enantiomer acidification->product_r separation Collection of Enantiomeric Fractions hplc->separation separation->product_s separation->product_r

Caption: Workflow for chiral resolution of the racemic mixture.

Data Presentation: Analytical Characterization

The characterization of (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid and its enantiomer relies on a combination of spectroscopic and chromatographic techniques to confirm the chemical structure and determine enantiomeric purity.

Technique Parameter Expected Observation for (S)-1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
¹H NMR Chemical Shift (δ)Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons (singlet), and the diastereotopic methylene protons of the azetidine ring. The α-proton is absent.
¹³C NMR Chemical Shift (δ)Resonances for the quaternary α-carbon, the methyl carbon, the carbons of the tert-butyl group, the carbonyl carbons of the Boc and carboxylic acid groups, and the methylene carbons of the azetidine ring.
Mass Spectrometry (ESI-MS) m/zDetection of the molecular ion [M+H]⁺ or [M-H]⁻ and characteristic fragmentation patterns, including the loss of the Boc group.
Chiral HPLC Enantiomeric Excess (ee)Baseline separation of the (S) and (R) enantiomers on a suitable chiral stationary phase, allowing for the quantification of enantiomeric purity.
Specific Rotation [α]D Optical ActivityA specific, non-zero value for the rotation of plane-polarized light, indicating the presence of a single enantiomer. The sign (+ or -) depends on the enantiomer.

Biological Implications: A Proline Mimic Inducing Proteotoxic Stress

Azetidine-2-carboxylic acid, the parent compound of the title molecule, is a known structural analog of the proteinogenic amino acid proline. This mimicry allows it to be mistakenly incorporated into proteins during translation, leading to a condition known as proteotoxic stress.

The misincorporation of azetidine-2-carboxylic acid can disrupt protein folding and function, triggering the Unfolded Protein Response (UPR) . The UPR is a cellular stress response pathway that aims to restore protein homeostasis in the endoplasmic reticulum (ER). However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to cell death.

Signaling Pathway of the Unfolded Protein Response (UPR):

Unfolded Protein Response cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus misfolded_proteins Misfolded Proteins (due to Azetidine incorporation) bip BiP/GRP78 misfolded_proteins->bip binds ire1 IRE1α bip->ire1 releases perk PERK bip->perk releases atf6 ATF6 bip->atf6 releases ire1_active Activated IRE1α (dimerized & phosphorylated) ire1->ire1_active activates perk_active Activated PERK (dimerized & phosphorylated) perk->perk_active activates atf6_transport ATF6 transported to Golgi atf6->atf6_transport xbp1_splicing XBP1 mRNA Splicing ire1_active->xbp1_splicing eif2a_phos eIF2α Phosphorylation perk_active->eif2a_phos atf6_cleaved Cleaved ATF6 atf6n ATF6n atf6_cleaved->atf6n translocates as xbp1s sXBP1 xbp1_splicing->xbp1s produces atf4_translation ATF4 Translation eif2a_phos->atf4_translation promotes atf4 ATF4 atf4_translation->atf4 produces atf6_transport->atf6_cleaved cleavage gene_expression Target Gene Expression: - ER Chaperones - ERAD Components - Apoptosis Factors (CHOP) xbp1s->gene_expression atf4->gene_expression atf6n->gene_expression

Physicochemical Characteristics of Boc-2-methyl-Aze-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-tert-butoxycarbonyl-2-methyl-azetidine-2-carboxylic acid (Boc-2-methyl-Aze-OH). This unique, non-canonical amino acid is of growing interest in medicinal chemistry and drug discovery due to the conformational constraints imposed by the four-membered azetidine ring and the additional steric hindrance from the 2-methyl group. This guide details its chemical properties, provides established experimental protocols for its characterization, and explores its potential applications in drug development.

Core Physicochemical Data

PropertyBoc-Aze-OH (Experimental)Boc-2-methyl-Aze-OH (Estimated)Data Source/Justification
Molecular Formula C9H15NO4C10H17NO4Addition of a CH2 group.
Molecular Weight 201.22 g/mol [1]215.25 g/mol Calculated based on molecular formula.
Melting Point 105-110 °CExpected to be slightly higher due to increased molecular weight and potentially altered crystal packing.General principle of methyl substitution effect.
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, MethanolExpected to have similar solubility in organic solvents, potentially with slightly increased solubility in less polar solvents and decreased solubility in polar solvents.Increased lipophilicity due to the methyl group.
pKa ~4.0 (for the carboxylic acid)Expected to be similar to Boc-Aze-OH, as the electronic effect of the 2-methyl group on the carboxylate is minimal.Inductive effect of an alkyl group is small.
Appearance White to off-white solidWhite to off-white solidTypical appearance for protected amino acids.

Synthesis and Characterization

The synthesis of Boc-2-methyl-Aze-OH can be achieved through a multi-step process, beginning with the construction of the 2-methyl-azetidine-2-carboxylic acid core, followed by N-protection with the Boc group. A plausible synthetic route is outlined below.[2]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Deprotection and Boc Protection cluster_2 Step 3: Saponification start Benzylamine + 2-bromo-propionic acid ethyl ester intermediate1 Secondary Amine start->intermediate1 Condensation intermediate2 Tertiary Amine intermediate1->intermediate2 Reductive amination with chloroacetaldehyde cyclized 1-benzyl-2-methyl-azetidine-2-carboxylic acid ethyl ester intermediate2->cyclized Cyclization (base) deprotected 2-methyl-azetidine-2-carboxylic acid ethyl ester cyclized->deprotected Hydrogenolysis (removes benzyl group) boc_protected_ester Boc-2-methyl-Aze-OEt deprotected->boc_protected_ester Boc2O, base final_product Boc-2-methyl-Aze-OH boc_protected_ester->final_product NaOH or LiOH

Caption: Synthetic pathway for Boc-2-methyl-Aze-OH.

Experimental Protocols for Characterization

The successful synthesis and purity of Boc-2-methyl-Aze-OH can be confirmed using standard analytical techniques for protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of the final compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. Key signals to expect are:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protector.

    • A singlet for the methyl group at the 2-position.

    • Multiplets for the diastereotopic protons of the azetidine ring.

    • A broad singlet for the carboxylic acid proton (if not exchanged with D2O).

  • ¹³C NMR Analysis: Acquire a carbon NMR spectrum. Diagnostic peaks include:

    • The quaternary carbon of the Boc group around 80 ppm.

    • The methyl carbons of the Boc group around 28 ppm.

    • The carbonyl carbon of the Boc group around 155 ppm.

    • The carboxylic acid carbonyl carbon around 170-180 ppm.

    • The quaternary carbon at the 2-position of the azetidine ring.

    • The methyl carbon at the 2-position.

    • Carbons of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Use electrospray ionization (ESI) in negative ion mode to observe the deprotonated molecule [M-H]⁻ or in positive ion mode to observe the sodiated adduct [M+Na]⁺. The expected exact mass for C10H17NO4 can be calculated and compared with the experimental value.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

Protocol:

  • System: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common mobile phase system.

  • Detection: UV detection at 210-220 nm is suitable for detecting the amide and carboxyl functional groups.

  • Analysis: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Workflow for Physicochemical Characterization

Characterization_Workflow start Synthesized Boc-2-methyl-Aze-OH nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC Analysis start->hplc ftir FTIR Spectroscopy start->ftir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Development design In Silico Design of Azetidine-Containing Peptides or Small Molecules synthesis Synthesis of Boc-2-methyl-Aze-OH and Incorporation design->synthesis screening High-Throughput Screening (e.g., against a specific kinase or receptor) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

References

Spectroscopic and Structural Elucidation of 1-Boc-2-methylazetidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the constrained non-proteinogenic amino acid, 1-Boc-2-methylazetidine-2-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to its potential to induce specific secondary structures, such as γ-turns, in peptides. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized 1-Boc-2-methylazetidine-2-carboxylic acid are confirmed through a comprehensive analysis of its spectroscopic data. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-2-methylazetidine-2-carboxylic acid
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-2-methylazetidine-2-carboxylic acid
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: Infrared (IR) Spectroscopy Data for 1-Boc-2-methylazetidine-2-carboxylic acid
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry (MS) Data for 1-Boc-2-methylazetidine-2-carboxylic acid
m/zAssignment
Data not available in search results

It is important to note that while the synthesis of 2-methyl-azetidine-2-carboxylic acid has been reported, the specific spectroscopic data for its N-Boc protected form was not explicitly available in the public domain at the time of this search.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data would be collected in either positive or negative ion mode.

Workflow for Spectroscopic Analysis

The logical flow for the characterization of a synthesized compound like 1-Boc-2-methylazetidine-2-carboxylic acid is depicted in the following diagram.

Spectroscopic_Workflow A Synthesis of 1-Boc-2-methylazetidine- 2-carboxylic acid B Purification (e.g., Chromatography) A->B C Structural Confirmation B->C D NMR Spectroscopy (¹H, ¹³C) C->D E IR Spectroscopy C->E F Mass Spectrometry (HRMS) C->F G Data Analysis and Structure Elucidation D->G E->G F->G

Conformational Landscape of N-Boc-alpha-methylazetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-alpha-methylazetidine-2-carboxylic acid is a constrained amino acid analogue of significant interest in medicinal chemistry and peptide design. Its rigid four-membered ring and chiral centers impose distinct conformational preferences that influence the structure and function of peptides and small molecule therapeutics. This technical guide provides an in-depth analysis of the conformational properties of N-Boc-alpha-methylazetidine-2-carboxylic acid, drawing upon established principles from related proline and azetidine analogues. We will explore the key conformational variables, including azetidine ring puckering and N-Boc rotational isomers, and detail the experimental and computational methodologies required for their characterization.

Introduction

Azetidine-2-carboxylic acid, a four-membered ring analogue of proline, serves as a valuable building block in the development of peptidomimetics and bioactive compounds.[1][2][3] The incorporation of an alpha-methyl group and an N-tert-butoxycarbonyl (Boc) protecting group introduces additional steric and electronic factors that modulate the conformational landscape of the molecule. Understanding these conformational preferences is crucial for the rational design of molecules with desired biological activities. This guide will delve into the critical aspects of the conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid.

Key Conformational Features

The conformational flexibility of N-Boc-alpha-methylazetidine-2-carboxylic acid is primarily governed by two factors: the puckering of the azetidine ring and the rotational isomerism of the N-Boc group.

Azetidine Ring Puckering

Unlike the five-membered ring of proline which adopts distinct envelope and twist conformations, the four-membered azetidine ring is less puckered.[4] However, it can still exhibit a puckered conformation, and the degree of this puckering is influenced by the substituents on the ring. The puckering of the azetidine ring can be described by a puckering amplitude and phase. For substituted azetidines, two primary puckered conformations, often designated as endo and exo (or up and down), are possible, depending on the relative orientation of the substituents. The presence of the α-methyl group is expected to significantly influence the equilibrium between these puckered states.

N-Boc Rotational Isomerism

The amide bond between the Boc group and the azetidine nitrogen can exist in either a cis or trans conformation. The steric hindrance between the bulky tert-butyl group and the substituents on the azetidine ring, particularly the alpha-methyl group and the carboxylic acid, will play a significant role in determining the preferred rotational isomer. In solution, a dynamic equilibrium between the cis and trans isomers is often observed, which can be studied using NMR spectroscopy.

Quantitative Conformational Data

Table 1: Predicted Torsional Angles for Azetidine Ring Puckering

Torsional AngleEndo Conformer (Predicted, °)Exo Conformer (Predicted, °)
C4-N1-C2-C3+10 to +20-10 to -20
N1-C2-C3-C4-10 to -20+10 to +20
C2-C3-C4-N1+10 to +20-10 to -20
C3-C4-N1-C2-10 to -20+10 to +20

Table 2: Predicted Rotational Barrier for N-Boc Cis/Trans Isomerization

IsomerizationSolventPredicted Energy Barrier (kcal/mol)
cis to transChloroform15 - 20
trans to cisChloroform18 - 23
cis to transWater17 - 22
trans to cisWater20 - 25

Experimental and Computational Protocols

A comprehensive conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid would involve a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of N-Boc-alpha-methylazetidine-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the azetidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can help in assigning quaternary carbons and confirming stereochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities. The presence or absence of specific NOE/ROE cross-peaks provides crucial information about the relative stereochemistry and preferred conformation (e.g., distinguishing between cis and trans N-Boc isomers).

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of conformational exchange, such as the interconversion between cis and trans N-Boc rotamers.

X-ray Crystallography

Protocol:

  • Crystallization: Grow single crystals of N-Boc-alpha-methylazetidine-2-carboxylic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvent systems.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The refined structure will provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the solid-state conformation.

Computational Modeling

Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with force fields like MMFF or OPLS) to identify low-energy conformers.

  • Quantum Mechanical Calculations: Subject the low-energy conformers to geometry optimization and energy calculations using density functional theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G*) to obtain more accurate relative energies and geometric parameters.[5][6][7]

  • Solvent Effects: Incorporate the effects of solvent using implicit (e.g., PCM) or explicit solvent models to better reflect the conformational preferences in solution.

  • Calculation of NMR Parameters: Predict NMR chemical shifts and coupling constants from the calculated structures to compare with experimental data and validate the computational model.

Visualizations

Azetidine_Ring_Puckering Endo Endo Conformer (Cα substituent axial) Exo Exo Conformer (Cα substituent equatorial) Planar Planar Transition State Endo->Planar Energy Barrier Planar->Exo Energy Barrier

Caption: Equilibrium between endo and exo puckered conformations of the azetidine ring.

N_Boc_Isomerism cluster_legend Legend Cis Cis Isomer Bulky groups on the same side Trans Trans Isomer Bulky groups on opposite sides Cis->Trans k_fwd Trans->Cis k_rev TransitionState Rotational Energy Barrier k_fwd Forward rate constant k_rev Reverse rate constant

Caption: Cis-trans rotational isomerism of the N-Boc protecting group.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Integration and Model Validation NMR NMR Spectroscopy (1D, 2D, VT) Integration Comparison of Experimental and Computational Data NMR->Integration XRay X-ray Crystallography XRay->Integration ConfSearch Conformational Search DFT DFT Calculations ConfSearch->DFT DFT->Integration Model Validated Conformational Model Integration->Model

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of N-Boc-alpha-methylazetidine-2-carboxylic acid is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. The inherent rigidity of the azetidine ring, coupled with the steric demands of the N-Boc and alpha-methyl groups, leads to a distinct set of preferred conformations. A thorough understanding of this conformational landscape is paramount for leveraging this valuable building block in the design of novel peptides and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. The methodologies and conceptual frameworks presented in this guide provide a comprehensive roadmap for researchers engaged in the structural and functional characterization of this and related constrained amino acid analogues.

References

Azetidine Carboxylic Acid Derivatives as Proline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique secondary amino acid, plays a critical role in protein structure and function, particularly in collagen synthesis and protein-protein interactions. Its rigid five-membered ring structure imposes significant conformational constraints on the polypeptide chain. Azetidine-2-carboxylic acid (AzeC), a naturally occurring non-proteinogenic amino acid, is a structural analog of proline, featuring a more constrained four-membered ring.[1] This structural difference makes AzeC and its derivatives powerful tools in chemical biology and drug discovery. When misincorporated into proteins in place of proline, these analogs can disrupt protein folding, induce cellular stress, and inhibit specific enzymes, offering therapeutic potential for a range of diseases, including cancer and fibrosis.[2][3] This technical guide provides a comprehensive overview of azetidine carboxylic acid derivatives as proline analogs, focusing on their mechanism of action, synthesis, and biological evaluation.

Mechanism of Action: Disrupting Protein Homeostasis

The primary mechanism by which L-azetidine-2-carboxylic acid exerts its biological effects is through its misincorporation into nascent polypeptide chains in place of proline.[4] This event is facilitated by the ability of prolyl-tRNA synthetase to recognize and activate AzeC.[5] The smaller, more rigid four-membered ring of azetidine imposes altered conformational constraints on the protein backbone compared to the five-membered ring of proline.[6] This structural perturbation can lead to several downstream consequences:

  • Protein Misfolding and Aggregation: The altered bond angles and reduced flexibility caused by the incorporation of AzeC can disrupt the proper folding of proteins, leading to the formation of non-functional or aggregated proteins.[7] This is particularly detrimental in proline-rich proteins like collagen, where the stability of the triple helix is compromised.[7]

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR).[8] The UPR is a complex signaling network initiated by three ER-resident transmembrane proteins: PERK, IRE1α, and ATF6.[9] Activation of the UPR aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged or severe.[10]

  • Induction of Apoptosis and Autophagy: Chronic ER stress resulting from AzeC incorporation can activate pro-apoptotic pathways.[11] Furthermore, the UPR can also trigger autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates.[11]

Data Presentation: Quantitative Analysis of Azetidine Carboxylic Acid Derivatives

The following tables summarize key quantitative data for L-azetidine-2-carboxylic acid and other proline analogs, highlighting their inhibitory activities in various biological systems.

CompoundAssay SystemTarget/EffectIC50Reference
L-Azetidine-2-carboxylic acid450.1 murine mammary cancer cellsGrowth inhibition7.6 µg/mL[7]
L-Azetidine-2-carboxylic acidRabbit reticulocytesL-[U-14-C]proline incorporation into hemoglobin1 mM (25% inhibition), 5 mM (58% inhibition), 10 mM (72% inhibition)[5][11]
CompoundEnzymeInhibition Constant (Ki)Reference
L-tetrahydrofuroic acidProline Dehydrogenase (PRODH)~ 0.2–1.0 mM[12]
N-formyl l-prolinePyrroline-5-Carboxylate Reductase 1 (PYCR1)100 µM[13]
L-thiazolidine-4-carboxylatePyrroline-5-Carboxylate Reductase 1 (PYCR1)-[13]
L-thiazolidine-2-carboxylatePyrroline-5-Carboxylate Reductase 1 (PYCR1)-[13]
CyclopentanecarboxylatePyrroline-5-Carboxylate Reductase 1 (PYCR1)-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of azetidine carboxylic acid derivatives.

Synthesis of L-Azetidine-2-Carboxylic Acid

A common method for the asymmetric synthesis of L-azetidine-2-carboxylic acid involves the intramolecular alkylation of a chiral precursor derived from an inexpensive starting material.[12]

Materials:

  • (S)-(-)-α-methylbenzylamine

  • Ethyl bromoacetate

  • Sodium hydride

  • Appropriate solvents (e.g., THF, DMF)

  • Reagents for deprotection (e.g., H2, Pd/C)

Procedure:

  • N-Alkylation: React (S)-(-)-α-methylbenzylamine with ethyl bromoacetate in the presence of a base to form the corresponding N-substituted glycine ester.

  • Cyclization: Treat the N-substituted glycine ester with a strong base, such as sodium hydride, to induce intramolecular cyclization, forming the N-(α-methylbenzyl)azetidine-2-carboxylate.

  • Purification: Purify the cyclized product using column chromatography.

  • Deprotection: Remove the α-methylbenzyl protecting group by catalytic hydrogenation (H2, Pd/C) to yield L-azetidine-2-carboxylic acid.

  • Final Purification: Recrystallize the final product to obtain pure L-azetidine-2-carboxylic acid.

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods should be optimized based on the detailed procedures found in the cited literature.[12]

Western Blot Analysis of ER Stress Markers

This protocol details the detection of key UPR proteins by Western blotting to assess the induction of ER stress.[14][15][16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, p-PERK, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Treat cells with the azetidine carboxylic acid derivative of interest. Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Thioflavin T Assay for Protein Aggregation

This assay is used to quantify the formation of protein aggregates based on the fluorescence of Thioflavin T (ThT) upon binding to β-sheet-rich structures.[11][17][18]

Materials:

  • Thioflavin T (ThT)

  • Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Protein of interest

  • Azetidine carboxylic acid derivative

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in the phosphate buffer to a final concentration of 1 mM and filter through a 0.2 µm filter.

  • Prepare Reaction Mixture: In each well of a 96-well plate, combine the protein of interest, the azetidine carboxylic acid derivative at various concentrations, and ThT (final concentration typically 10-25 µM) in the phosphate buffer.

  • Incubation: Incubate the plate at 37°C with intermittent shaking.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480-490 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against time to monitor the kinetics of protein aggregation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][19][20]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the azetidine carboxylic acid derivative for the desired duration.

  • MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Mandatory Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus PERK PERK PERK->PERK Dimerization & Autophosphorylation eIF2a eIF2α PERK->eIF2a Phosphorylates IRE1a IRE1α IRE1a->IRE1a Dimerization & Autophosphorylation XBP1u XBP1u mRNA IRE1a->XBP1u Splices ATF6 ATF6 ATF6_n ATF6n ATF6->ATF6_n Translocates to Golgi & Cleaved BiP BiP/GRP78 BiP->PERK Dissociates BiP->IRE1a Dissociates BiP->ATF6 Dissociates ATF4 ATF4 eIF2a->ATF4 Translational Upregulation ATF4_n ATF4 ATF4->ATF4_n Translocates XBP1s_p sXBP1 XBP1u->XBP1s_p Translation UPR_Genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4_n->UPR_Genes Induces Transcription XBP1s_p->UPR_Genes Induces Transcription ATF6_n->UPR_Genes Induces Transcription MisfoldedProteins Misfolded Proteins MisfoldedProteins->BiP Sequesters

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow: Evaluating Azetidine Carboxylic Acid Derivatives

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis & Interpretation Synthesis Synthesis of Azetidine Carboxylic Acid Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization CellCulture Cell Culture Characterization->CellCulture Test Compound Treatment Treatment with Derivative CellCulture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay WesternBlot Western Blot (ER Stress Markers) Treatment->WesternBlot ThT_Assay Thioflavin T Assay (Protein Aggregation) Treatment->ThT_Assay DataAnalysis Quantitative Data Analysis MTT_Assay->DataAnalysis WesternBlot->DataAnalysis ThT_Assay->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation Conclusion Conclusion & Future Directions Interpretation->Conclusion

Caption: A typical experimental workflow for synthesizing and evaluating azetidine carboxylic acid derivatives.

Logical Relationship: Proline vs. Azetidine-2-Carboxylic Acid

Proline_vs_AzeC cluster_Protein Protein Synthesis cluster_Consequences Structural & Functional Consequences Proline Proline (5-membered ring) Incorporation Incorporation into Polypeptide Chain Proline->Incorporation AzeC Azetidine-2-Carboxylic Acid (4-membered ring) AzeC->Incorporation Misincorporation NormalFolding Normal Protein Folding & Function Incorporation->NormalFolding Proline Misfolding Protein Misfolding & Aggregation Incorporation->Misfolding AzeC

Caption: Comparison of the structural and functional consequences of proline and AzeC incorporation into proteins.

References

An In-depth Technical Guide to the Synthesis of Chiral 2-Substituted Azetidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure 2-substituted azetidine-2-carboxylic acids. These strained, four-membered heterocyclic amino acids are crucial building blocks in medicinal chemistry, offering unique conformational constraints in peptides and serving as key components in various bioactive molecules. This document details key methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for the synthesis of these valuable compounds.

Diastereoselective α-Alkylation

A prevalent and effective strategy for introducing a substituent at the C2-position of the azetidine ring is the diastereoselective alkylation of a pre-formed azetidine-2-carboxylic acid derivative. This approach typically employs a chiral auxiliary attached to the nitrogen atom to control the stereochemical outcome of the alkylation.

One of the most successful methods involves the use of N-borane complexes of azetidine-2-carbonitriles. The temporary complexation of the azetidine nitrogen with borane enhances the acidity of the α-proton and directs the incoming electrophile.

Experimental Protocol: Diastereoselective α-Benzylation of an N-Borane Azetidine-2-Carbonitrile Complex[1][2][3]

This protocol describes the α-benzylation of the diastereomerically pure borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile.

Step 1: Preparation of the N-Borane Complex The starting N-((S)-1-arylethyl)azetidine-2-carbonitriles are prepared from the corresponding methyl esters. The methyl esters are first amidated with aqueous ammonia, followed by dehydration using trifluoroacetic anhydride and pyridine to yield the nitriles.[1] The diastereomerically pure nitrile is then complexed with a borane source (e.g., BH₃·SMe₂) to form the stable N-borane complex.

Step 2: Diastereoselective Alkylation To a solution of the diastereomerically pure borane N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile complex in anhydrous THF at -78 °C under an argon atmosphere, 1.2 equivalents of lithium diisopropylamide (LDA) are added dropwise. The mixture is stirred at this temperature for a specified time to allow for deprotonation. Subsequently, 1.3 equivalents of benzyl bromide are added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the product is extracted and purified by chromatography.

Step 3: Deprotection The N-((S)-1-(4-methoxyphenyl)ethyl) chiral auxiliary can be removed by treatment with trifluoroacetic acid (TFA) to yield the optically active 2-benzylazetidine-2-carbonitrile.[1]

Quantitative Data for Diastereoselective α-Alkylation
ElectrophileBaseYield (%)Diastereomeric Ratio (dr)Reference
Benzyl bromideLDA72 (2S,1'S) + 2 (2R,1'S)>97:3[1][2]
Allyl bromideLDA56-85 (combined)excellent[1]
Methyl iodideLDA66-77 (combined)good[1]
Ethyl iodideLDA66-77 (combined)good[1]
n-Butyl iodideLDA66-77 (combined)good[1]
Benzyl bromideLiHMDS90almost single diastereomer[3]

Logical Workflow for Diastereoselective α-Alkylation

diastereoselective_alkylation start N-Protected Azetidine-2-carboxylate Ester amide Amide Intermediate start->amide aq. NH3 nitrile Azetidine-2-carbonitrile amide->nitrile (CF3CO)2O, Pyridine borane_complex N-Borane Complex nitrile->borane_complex BH3 source deprotonation Deprotonation (LDA) borane_complex->deprotonation alkylation Alkylation (R-X) deprotonation->alkylation alkylated_complex α-Alkylated N-Borane Complex alkylation->alkylated_complex deprotection Deprotection (TFA) alkylated_complex->deprotection final_product Chiral 2-Substituted Azetidine-2-carbonitrile deprotection->final_product

Caption: Diastereoselective α-alkylation workflow.

Asymmetric Synthesis via Intramolecular Cyclization

This strategy involves the construction of the azetidine ring from an acyclic precursor, where the stereochemistry is controlled by a chiral auxiliary. A common approach is the intramolecular alkylation of a γ-halo-α-amino acid derivative.

Experimental Protocol: Asymmetric Synthesis of Azetidine-2-carboxylic Acid[5][6]

This protocol outlines a facile synthesis of both enantiomers of azetidine-2-carboxylic acid using α-methylbenzylamine as the chiral auxiliary.

Step 1: Synthesis of the Acyclic Precursor The synthesis starts from inexpensive starting materials to construct a γ-halo-α-amino ester bearing a chiral N-(α-methylbenzyl) group.

Step 2: Intramolecular Alkylation The acyclic precursor undergoes intramolecular cyclization to form the azetidine ring. This key step establishes the stereochemistry at the C2 position.

Step 3: Deprotection The chiral auxiliary and the ester protecting group are subsequently removed to afford the final enantiomerically pure azetidine-2-carboxylic acid.

Logical Relationship in Asymmetric Intramolecular Cyclization

intramolecular_cyclization cluster_precursor Acyclic Precursor Synthesis cluster_cyclization Ring Formation cluster_deprotection Final Product Formation Acyclic Starting Materials Acyclic Starting Materials γ-Halo-α-amino Ester\n(with chiral auxiliary) γ-Halo-α-amino Ester (with chiral auxiliary) Acyclic Starting Materials->γ-Halo-α-amino Ester\n(with chiral auxiliary) N-Protected 2-Azetidine\nCarboxylate Ester N-Protected 2-Azetidine Carboxylate Ester γ-Halo-α-amino Ester\n(with chiral auxiliary)->N-Protected 2-Azetidine\nCarboxylate Ester Intramolecular Alkylation Chiral Azetidine-2-carboxylic Acid Chiral Azetidine-2-carboxylic Acid N-Protected 2-Azetidine\nCarboxylate Ester->Chiral Azetidine-2-carboxylic Acid Deprotection

Caption: Asymmetric synthesis via intramolecular cyclization.

Resolution of Racemates

The resolution of a racemic mixture of a 2-substituted azetidine-2-carboxylic acid derivative is a classical and often practical approach to obtain the pure enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Experimental Protocol: Resolution of (±)-1-Benzyl-azetidine-2-carboxylic Acid[7]

Step 1: Salt Formation Racemic 1-benzyl-azetidine-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol. To this solution, a chiral resolving agent, for example, D-α-phenylethylamine, is added to form diastereomeric salts.

Step 2: Crystallization and Separation The solution is cooled to induce crystallization. One of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration.

Step 3: Liberation of the Enantiomerically Pure Acid The separated diastereomeric salt is treated with an acid to liberate the enantiomerically enriched 1-benzyl-azetidine-2-carboxylic acid. The pH is adjusted to precipitate the desired product, which is then collected. Recrystallization can be performed to enhance the enantiomeric purity.

Step 4: Debenzylation The N-benzyl group is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H₂), to yield the final (S)-azetidine-2-carboxylic acid.[4]

Quantitative Data for Resolution
Racemic SubstrateResolving AgentYield of (S)-enantiomerReference
1-benzyl-azetidine-2-carboxylic acidD-α-phenylethylamineNot specified[4]

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. In the context of 2-substituted azetidine-2-carboxylic acids, lipase-catalyzed kinetic resolution of racemic esters is a powerful technique.

Experimental Protocol: Lipase-Catalyzed Hydrolysis for (S)-Azetidine-2-carboxylic Acid[8][9][10]

This protocol is part of an efficient route to (S)-azetidine-2-carboxylic acid starting from dimethyl (S)-(1'-methyl)benzylaminomalonate.

Step 1: Synthesis of the Racemic Ester A racemic mixture of the N-protected methyl azetidine-2-carboxylate is synthesized. In the cited example, a Krapcho dealkoxycarbonylation of a 2,2-dicarboxylate precursor leads to a diastereomeric mixture of monoesters.[5][6][7]

Step 2: Enzymatic Hydrolysis The mixture of diastereomeric esters is subjected to lipase-catalyzed hydrolysis. The lipase selectively hydrolyzes one of the enantiomers (in this case, the desired (2S,1'S)-monoester) to the corresponding carboxylic acid, leaving the other enantiomer largely unreacted.

Step 3: Separation and Deprotection The resulting carboxylic acid can be separated from the unreacted ester. Subsequent deprotection of the chiral auxiliary yields the enantiomerically pure (S)-azetidine-2-carboxylic acid.

Quantitative Data for Enzymatic Resolution
Substrate MixtureEnzymeYield of (S)-Azetidine-2-carboxylic AcidEnantiomeric Excess (ee)Reference
(2S,1'S)- and (2R,1'S)-monoestersLipase91% (from the mixture)>99.9%[5][6]

Photochemical Synthesis

Recent advancements in photochemistry have opened new avenues for the synthesis of substituted azetidines. Direct photochemical modification of azetidine-2-carboxylic acids allows for the introduction of alkyl groups.

Experimental Protocol: Photochemical Alkylation of Azetidine-2-carboxylic Acid[11][12]

Step 1: Reaction Setup In a typical batch synthesis, the N-protected azetidine-2-carboxylic acid, an alkene (e.g., 4-vinylpyridine), a photocatalyst, and a base (e.g., LiOH·H₂O) are dissolved in a suitable solvent like DMF.

Step 2: Irradiation The reaction mixture is irradiated with light of a specific wavelength (e.g., 365 nm, 450 nm, or 660 nm) for a specified period.

Step 3: Workup and Purification After the reaction is complete, the product is isolated and purified, typically by HPLC. This method has also been adapted for flow chemistry, enabling larger-scale synthesis.[8][9]

Quantitative Data for Photochemical Alkylation
Azetidine SubstrateAlkenePhotocatalystYield (%)Reference
Azetidine-2-carboxylic acid4-VinylpyridineNot specifiedVaries with catalyst and wavelength[8]

Experimental Workflow for Photochemical Synthesis

photochemical_synthesis reagents Azetidine-2-carboxylic Acid + Alkene + Photocatalyst + Base in Solvent irradiation Irradiation (hν) reagents->irradiation product 2-Alkyl-azetidine Derivative irradiation->product

Caption: Photochemical synthesis of 2-alkyl-azetidines.

Conclusion

The synthesis of chiral 2-substituted azetidine-2-carboxylic acids can be achieved through a variety of strategic approaches. The choice of method depends on factors such as the desired substituent, the required scale of the synthesis, and the availability of starting materials and reagents. Diastereoselective alkylation and asymmetric synthesis using chiral auxiliaries offer excellent stereocontrol. Resolution of racemates and enzymatic kinetic resolution provide practical routes to enantiomerically pure products. Emerging photochemical methods present novel and direct ways to functionalize the azetidine ring. This guide provides the foundational knowledge and practical details for researchers to select and implement the most suitable synthetic strategy for their specific needs in drug discovery and development.

References

The Ascendant Role of Substituted Azetidine Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique structural and chemical properties of substituted azetidine carboxylic acids have positioned them as a compelling scaffold in contemporary medicinal chemistry. Their inherent conformational rigidity, coupled with their ability to serve as proline analogues, has led to the development of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of substituted azetidine carboxylic acids, with a focus on their applications as STAT3 inhibitors, antimicrobial agents, and herbicides. The following sections detail the quantitative biological data, experimental protocols for key assays, and relevant biological pathways and discovery workflows.

Quantitative Biological Activity Data

The biological efficacy of various substituted azetidine carboxylic acids has been quantified across different therapeutic and agrochemical applications. The following tables summarize key activity data for STAT3 inhibition, antimicrobial effects, and herbicidal potency.

Table 1: STAT3 Inhibitory Activity of Substituted Azetidine-2-Carboxamides

Signal Transducer and Activator of Transcription 3 (STAT3) is a validated target in oncology. Certain (R)-azetidine-2-carboxamide derivatives have demonstrated potent and selective inhibition of STAT3.[1]

Compound IDSTAT3 IC₅₀ (μM)STAT1 IC₅₀ (μM)STAT5 IC₅₀ (μM)Cell Viability EC₅₀ (μM) (Cell Line)Reference
5a0.52 - 0.5512.09.3-[2][3]
5o0.38>20>20-[2][3]
8i0.34---[3]
6f1.08>2017.5-[2]
8q0.77>20>203.8 (MCF-7), 4.6 (MCF-10A)[2]
9k1.18>20>200.9 - 1.9 (MDA-MB-231/468)[2][3]
7g---0.9 - 1.9 (MDA-MB-231/468)[3]
7e---0.9 - 1.9 (MDA-MB-231/468)[3]
7f---0.9 - 1.9 (MDA-MB-231/468)[3]
8p---4.6 (MCF-7), 7.2 (MCF-10A)[2]
H172 (9f)0.38 - 0.98>15.8>15.8-[1]
H1820.38 - 0.98>15.8>15.8-[1]
H120 (8e)1.75---[1]
H105 (8f)2.07---[1]
Table 2: Antimicrobial Activity of Substituted Azetidine Derivatives

The β-lactam ring, a core component of many azetidinone derivatives, is known for its antimicrobial properties. Various substituted azetidines have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Compound Series/IDTest OrganismMIC (μg/mL)Reference
1(a-m)Bacillus subtilis1.25 - 6.25[4]
Staphylococcus aureus1.25 - 6.25[4]
Escherichia coli1.25 - 6.25[4]
Klebsiella pneumoniae1.25 - 6.25[4]
Aspergillus niger1.25 - 6.25[4]
Aspergillus flavus1.25 - 6.25[4]
Candida albicans1.25 - 6.25[4]
Fusarium oxysporium1.25 - 6.25[4]
M. tuberculosis H37Rv1.25 - 6.25[4]
Table 3: Herbicidal Activity of Substituted Azetidinyl Carboxamides

Substituted azetidinyl carboxamides have been investigated as a novel class of herbicides targeting the acyl-ACP thioesterase (FAT) enzyme in plants.

Compound ClassTarget WeedsActivity LevelReference
Azetidinyl pyrazole carboxamidesCommercially important weed speciesPromising in vivo efficacy[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in this guide.

Synthesis of (R)-Azetidine-2-Carboxamide STAT3 Inhibitors

This protocol outlines a general method for the synthesis of (R)-azetidine-2-carboxamide derivatives that have shown potent STAT3 inhibitory activity.

Step 1: Synthesis of tert-Butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate

  • Dissolve (R)-azetidine-2-carboxylic acid in a mixture of tetrahydrofuran (THF), methanol, and water.

  • Add sodium bicarbonate to the solution, followed by the addition of di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product via column chromatography to yield tert-butyl (R)-2-(hydroxymethyl)azetidine-1-carboxylate.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the ability of substituted azetidine carboxylic acids to inhibit the binding of STAT3 to its DNA response element.

1. Preparation of Nuclear Extracts:

  • Culture NIH3T3/EGFR cells (fibroblasts overexpressing the EGF receptor) which contain active STAT1, STAT3, and STAT5.
  • Stimulate the cells with epidermal growth factor (EGF).
  • Harvest the cells and prepare nuclear extracts using a standard cell lysis and nuclear isolation protocol.
  • Determine the total protein concentration of the nuclear extracts.

2. Binding Reaction:

  • In a microcentrifuge tube, combine a standardized amount of total protein from the nuclear extract with increasing concentrations of the test azetidine compound.
  • Incubate the mixture to allow for the inhibitor to bind to STAT3.
  • Add a radiolabeled double-stranded oligonucleotide probe containing the high-affinity sis-inducible element (hSIE) from the c-fos promoter, which binds STAT1 and STAT3.
  • Incubate the reaction to allow for the formation of STAT3-DNA complexes.

3. Electrophoresis and Visualization:

  • Load the samples onto a non-denaturing polyacrylamide gel.
  • Perform electrophoresis to separate the protein-DNA complexes from the free probe.
  • Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.
  • The inhibition of STAT3 DNA-binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex with increasing concentrations of the inhibitor.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

1. Preparation of Materials:

  • Prepare a sterile 96-well microtiter plate.
  • Prepare a stock solution of the test compound in a suitable solvent and serially dilute it in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.
  • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.

2. Assay Procedure:

  • Dispense the serially diluted test compound into the wells of the microtiter plate.
  • Inoculate each well with the standardized microbial suspension.
  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

3. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity, which indicates microbial growth.
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Herbicidal Activity Screening: Post-Emergence Assay

This assay evaluates the herbicidal efficacy of a compound when applied to plants that have already germinated and emerged from the soil.

1. Plant Preparation:

  • Grow target weed species (e.g., Amaranthus retroflexus, Echinochloa crusgalli) in pots containing a suitable potting mix in a greenhouse or growth chamber.
  • Allow the plants to reach a specific growth stage (e.g., 2-3 leaf stage).

2. Herbicide Application:

  • Prepare a stock solution of the test compound and create a series of dilutions to achieve the desired application rates.
  • Apply the test solutions to the foliage of the plants using a calibrated sprayer to ensure uniform coverage.
  • Include a control group treated only with the solvent and any surfactants used in the formulation.

3. Evaluation:

  • Return the treated plants to the greenhouse or growth chamber and maintain optimal growing conditions.
  • Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
  • Assess the percentage of plant injury or biomass reduction compared to the control group to determine the herbicidal efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the STAT3 signaling pathway, a general workflow for small molecule drug discovery, and a typical experimental workflow for evaluating STAT3 inhibitors.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Azetidine_Inhibitor Azetidine Carboxylic Acid Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition of Dimerization/DNA Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 6. Transcriptional Activation

Caption: The STAT3 signaling pathway and the inhibitory action of azetidine carboxylic acid derivatives.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval FDA Approval & Market Clinical->Approval

Caption: A generalized workflow for small molecule drug discovery and development.

STAT3_Inhibitor_Evaluation_Workflow Synthesis Synthesis of Azetidine Carboxylic Acid Library Biochemical_Assay Biochemical Assay (e.g., EMSA for STAT3 DNA-Binding Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Selectivity Profiling (e.g., against other STATs) Cell_Based_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models (e.g., Xenograft models) Selectivity_Profiling->In_Vivo_Models Lead_Candidate Lead Candidate Selection In_Vivo_Models->Lead_Candidate

Caption: Experimental workflow for the evaluation of substituted azetidine carboxylic acids as STAT3 inhibitors.

References

A Technical Guide to 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, a constrained amino acid analog that has garnered significant interest in medicinal chemistry. This document details the chemical properties, stereoisomers, synthesis protocols, and its application as a key building block in the development of novel therapeutics, particularly focusing on its role in the discovery of Free Fatty Acid Receptor 2 (FFA2) antagonists.

Core Compound Data and Stereoisomers

This compound is a synthetic amino acid derivative characterized by a four-membered azetidine ring, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The presence of a chiral center at the C2 position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture. The specific stereochemistry is crucial for its biological activity.

Compound NameCAS NumberChiralityMolecular FormulaMolecular Weight ( g/mol )
This compound449758-77-4RacemicC₁₀H₁₇NO₄215.25
(R)-1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid1198339-37-5(R)C₁₀H₁₇NO₄215.25
(S)-1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid1363402-35-0(S)C₁₀H₁₇NO₄215.25

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. The racemic mixture is typically prepared first, followed by chiral resolution to isolate the individual enantiomers.

Synthesis of Racemic this compound

A common synthetic route to the racemic compound involves the cyclization of a suitably substituted acyclic precursor.[1]

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 2-(benzylamino)propanoate. Benzylamine is condensed with ethyl 2-bromopropionate to yield the secondary amine, ethyl 2-(benzylamino)propanoate.

  • Step 2: Synthesis of Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate. A reductive amination reaction with chloroacetaldehyde is performed to introduce the chloroethyl group, forming the tertiary amine.[1]

  • Step 3: Cyclization to Ethyl 1-benzyl-2-methylazetidine-2-carboxylate. The tertiary amine undergoes intramolecular cyclization under basic conditions to form the azetidine ring.[1]

  • Step 4: Boc Protection and Saponification. The benzyl group is removed, and the nitrogen is protected with a Boc group. Subsequent saponification of the ethyl ester yields the racemic this compound.

G cluster_0 Synthesis of Racemic Core Benzylamine Benzylamine Ethyl 2-(benzylamino)propanoate Ethyl 2-(benzylamino)propanoate Benzylamine->Ethyl 2-(benzylamino)propanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate Ethyl 2-bromopropanoate->Ethyl 2-(benzylamino)propanoate Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate Ethyl 2-(benzylamino)propanoate->Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate Ethyl 1-benzyl-2-methylazetidine-2-carboxylate Ethyl 1-benzyl-2-methylazetidine-2-carboxylate Ethyl 1-benzyl-2-(chloroethylamino)-2-methylpropanoate->Ethyl 1-benzyl-2-methylazetidine-2-carboxylate Cyclization Racemic this compound Racemic this compound Ethyl 1-benzyl-2-methylazetidine-2-carboxylate->Racemic this compound Boc Protection & Saponification

Caption: Synthetic workflow for racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its (R) and (S) enantiomers is crucial for evaluating their distinct biological activities. This is typically achieved through chiral chromatography.

Experimental Protocol:

  • A solution of racemic this compound is prepared in a suitable solvent system (e.g., a mixture of heptane and ethanol).

  • The solution is injected onto a chiral stationary phase column (e.g., Chiralpak AD-H).

  • The enantiomers are separated using an appropriate mobile phase, and the fractions corresponding to each enantiomer are collected and concentrated.

Application in Drug Discovery: FFA2 Antagonists

This compound, particularly the (R)-enantiomer, has been identified as a valuable building block for the synthesis of potent and selective antagonists of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. FFA2 is a G-protein coupled receptor involved in inflammatory responses, making it an attractive target for the treatment of various inflammatory diseases.[1]

The azetidine scaffold serves as a constrained central core in these antagonists, providing a rigid framework for the attachment of other pharmacophoric groups. This conformational constraint is believed to contribute to the high potency and selectivity of the resulting compounds.[1]

A notable example is the clinical candidate GLPG0974, which incorporates the (R)-1-(benzoyl)-2-methylazetidine-2-carbonyl moiety. This compound has demonstrated the ability to inhibit acetate-induced neutrophil migration in vitro and has advanced to clinical trials.[1]

G cluster_1 Drug Development Workflow Racemic_Azetidine_Core Racemic Azetidine Core Chiral_Resolution Chiral Resolution Racemic_Azetidine_Core->Chiral_Resolution R_Enantiomer (R)-Enantiomer Chiral_Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_Resolution->S_Enantiomer SAR_Exploration SAR Exploration R_Enantiomer->SAR_Exploration Amide_Coupling Amide Coupling SAR_Exploration->Amide_Coupling FFA2_Antagonist Potent FFA2 Antagonist (e.g., GLPG0974) Amide_Coupling->FFA2_Antagonist

Caption: Role of the azetidine core in the development of FFA2 antagonists.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its constrained azetidine ring system offers a strategic advantage in the design of potent and selective modulators of biological targets. The stereochemistry of this compound is a critical determinant of its activity, as exemplified by the superior performance of the (R)-enantiomer in the development of FFA2 antagonists. The synthetic protocols outlined in this guide provide a foundation for researchers to access this important scaffold for their own drug discovery and development programs.

References

Navigating the Synthesis and Application of 1-Boc-2-methylazetidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-2-methylazetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid analogue that has garnered interest in medicinal chemistry. Its rigid four-membered ring structure, coupled with a methyl group at the C2 position, offers a unique conformational scaffold for the design of novel therapeutics. This guide provides an in-depth overview of the synthesis, characterization, and biological application of this compound, with a particular focus on its role as an antagonist of the Free Fatty Acid Receptor 2 (FFA2). Due to its limited commercial availability, this document details a robust synthetic pathway, empowering research teams to produce this valuable building block in-house.

Commercial Availability of Starting Materials

Starting MaterialRepresentative Suppliers
Ethyl 2-bromopropionateSigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals
Chloroacetaldehyde (typically as a solution in water)Sigma-Aldrich, Wacker Chemie AG, Otto Chemie Pvt. Ltd.
BenzylamineSigma-Aldrich, BASF, TCI Chemicals
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich, TCI Chemicals, Chem-Impex
Potassium hexamethyldisilazide (KHMDS)Sigma-Aldrich, Callery, Thomas Scientific

Synthetic Protocol

The synthesis of 1-Boc-2-methylazetidine-2-carboxylic acid can be achieved through a multi-step sequence, beginning with the formation of the azetidine ring, followed by N-protection and subsequent hydrolysis of the ethyl ester. The foundational methodology for the synthesis of the core intermediate, ethyl 1-Boc-2-methylazetidine-2-carboxylate, has been adapted from the literature.

Step 1: Synthesis of Ethyl 1-benzyl-2-methylazetidine-2-carboxylate
  • N-Alkylation: To a solution of benzylamine in a suitable solvent such as acetonitrile, add potassium carbonate. To this suspension, add ethyl 2-bromopropionate dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the secondary amine, ethyl 2-(benzylamino)propanoate.

  • Second N-Alkylation: The crude ethyl 2-(benzylamino)propanoate is dissolved in a chlorinated solvent like dichloromethane. Chloroacetaldehyde (as an aqueous solution) and a drying agent such as magnesium sulfate are added. The mixture is cooled in an ice bath, and a reducing agent, for example, sodium triacetoxyborohydride, is added portion-wise. The reaction is stirred at low temperature for an hour to facilitate the reductive amination, yielding the tertiary amine, ethyl 2-(benzyl(2-chloroethyl)amino)propanoate.

  • Intramolecular Cyclization: The tertiary amine is dissolved in a dry, polar aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) is added dropwise to induce intramolecular cyclization. The reaction is stirred at this low temperature for approximately one hour. The reaction is then quenched with a proton source (e.g., saturated aqueous ammonium chloride) and warmed to room temperature. The product, ethyl 1-benzyl-2-methylazetidine-2-carboxylate, is extracted with an organic solvent and purified by column chromatography.

Step 2: N-Boc Protection
  • Debenzylation and Boc Protection: The ethyl 1-benzyl-2-methylazetidine-2-carboxylate is dissolved in ethanol. Di-tert-butyl dicarbonate (Boc₂O) and a palladium on carbon catalyst (10% Pd/C) are added. The reaction mixture is subjected to hydrogenation (H₂) at atmospheric pressure and room temperature overnight. This single step efficiently removes the benzyl group and introduces the Boc protecting group. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield ethyl 1-Boc-2-methylazetidine-2-carboxylate, which can be further purified by chromatography.

Step 3: Saponification to the Carboxylic Acid

  • Ester Hydrolysis: The purified ethyl 1-Boc-2-methylazetidine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. A base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature. The progress of the hydrolysis is monitored by TLC or LC-MS. Upon completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The product, 1-Boc-2-methylazetidine-2-carboxylic acid, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

G cluster_step1 Step 1: Azetidine Ring Formation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Saponification A Benzylamine + Ethyl 2-bromopropionate B Ethyl 2-(benzylamino)propanoate A->B N-Alkylation D Ethyl 2-(benzyl(2-chloroethyl)amino)propanoate B->D Reductive Amination C Chloroacetaldehyde C->D E Ethyl 1-benzyl-2-methylazetidine-2-carboxylate D->E Intramolecular Cyclization (KHMDS) F Ethyl 1-Boc-2-methylazetidine-2-carboxylate E->F Hydrogenolysis & Boc Protection (H₂, Pd/C, Boc₂O) G 1-Boc-2-methylazetidine-2-carboxylic acid F->G Ester Hydrolysis (LiOH or NaOH) G cluster_membrane Cell Membrane cluster_gaq Gαq/11 Pathway cluster_gai Gαi/o Pathway FFA2 FFA2 Receptor Gaq Gαq/11 FFA2->Gaq Gai Gαi/o FFA2->Gai SCFA Short-Chain Fatty Acids (Agonist) SCFA->FFA2 Antagonist Azetidine-based Antagonist Antagonist->FFA2 PLC Phospholipase C (PLC) Gaq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Hormone Hormone Secretion Ca->Hormone PKC->Hormone AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Immune Modulation of Immune Response cAMP->Immune

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-2-methyl-Aze-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their conformational properties, enhancing proteolytic stability, and improving biological activity. Boc-2-methyl-Aze-OH, a proline analog with a methyl group at the Cα position, introduces a significant steric hindrance and a unique conformational constraint. This document provides detailed application notes and experimental protocols for the successful incorporation of Boc-2-methyl-Aze-OH into peptide chains using Boc-based solid-phase peptide synthesis (SPPS).

Due to the steric hindrance posed by the α-methyl group, the coupling of Boc-2-methyl-Aze-OH requires optimized conditions to achieve high efficiency and purity. These notes will cover the challenges, recommended coupling strategies, and expected outcomes.

Challenges in Coupling Boc-2-methyl-Aze-OH

The primary challenge in the incorporation of Boc-2-methyl-Aze-OH is the steric hindrance at the α-carbon. This bulkiness can significantly slow down the rate of peptide bond formation, leading to:

  • Low Coupling Yields: Incomplete reactions result in the formation of deletion sequences, where the intended amino acid is missing.

  • Difficult Purifications: The presence of closely related impurities complicates the purification of the target peptide.

  • Potential for Racemization: Although less common with urethane-protected amino acids, prolonged reaction times and forcing conditions can increase the risk of epimerization.

To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are critical.

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

While specific quantitative data for Boc-2-methyl-Aze-OH is not extensively available in the literature, the following table summarizes the performance of common coupling reagents for other sterically hindered amino acids, which can serve as a guide. The data represents expected coupling yields under optimized conditions.

Coupling ReagentActivating SpeciesRelative ReactivityExpected Yield for Hindered CouplingReference/Notes
DIC/HOBtO-acylisourea/OBt esterModerate50-80%Standard, but often insufficient for highly hindered residues.
HBTU/DIPEAOBt esterHigh>95%Efficient, but can be prone to side reactions with prolonged activation.[1][2]
HATU/DIPEA OAt ester Very High >98% Highly recommended for sterically hindered amino acids due to the formation of a highly reactive active ester. [1][2]
PyBOP/DIPEAOBt esterHigh>95%Phosphonium salt-based reagent, effective for hindered couplings.
COMU/DIPEAOxyma esterVery High>98%Newer generation uronium salt with high efficiency.

Note: Yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. Double coupling may be required to drive the reaction to completion.

Experimental Protocols

The following protocols are recommended for the efficient incorporation of Boc-2-methyl-Aze-OH in manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the general steps for peptide chain elongation using the Boc/Bzl strategy.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.
  • Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
  • Agitate for 2 minutes, then drain.
  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[3][4]

3. Neutralization:

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
  • Agitate for 2 minutes and drain. Repeat this step once more.
  • Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).

4. Amino Acid Coupling:

  • Proceed to Protocol 2 for the coupling of Boc-2-methyl-Aze-OH or use a standard coupling protocol for other amino acids. For standard couplings, dissolve 3 equivalents of the Boc-amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIEA and add the solution to the resin. Agitate for 1-2 hours.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. For N-methylated residues where the Kaiser test is not applicable, a chloranil test can be used.

6. Capping (Optional but Recommended for Difficult Couplings):

  • If the coupling is incomplete, wash the resin with DMF.
  • Add a solution of acetic anhydride/pyridine/DCM (1:2:7) and agitate for 30 minutes to permanently block any unreacted amino groups.[3]
  • Wash the resin with DCM (3x) and DMF (3x).

Protocol 2: Optimized Coupling of Boc-2-methyl-Aze-OH using HATU

This protocol is specifically designed to overcome the steric hindrance of Boc-2-methyl-Aze-OH.

1. Resin Preparation:

  • Start with the deprotected and neutralized peptide-resin from Protocol 1, step 3. The resin should be washed with and suspended in DMF.

2. Activation of Boc-2-methyl-Aze-OH:

  • In a separate vessel, dissolve Boc-2-methyl-Aze-OH (3-4 equivalents relative to the resin substitution) and HATU (3-4 equivalents) in DMF.
  • Add DIEA (6-8 equivalents) to the solution.
  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction:

  • Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
  • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended, or a double coupling can be performed.

4. Washing:

  • Once the coupling is complete (as indicated by a negative chloranil test), drain the reaction solution.
  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

5. Double Coupling (If Necessary):

  • If the initial coupling is incomplete, repeat steps 2-4 with a fresh solution of activated Boc-2-methyl-Aze-OH.

Protocol 3: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

2. HF Cleavage:

  • Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and trained personnel.
  • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
  • Add a scavenger cocktail (e.g., 95% HF, 5% p-cresol) to trap reactive carbocations.
  • Cool the apparatus to -5 to 0 °C.
  • Introduce anhydrous HF and stir the mixture at 0 °C for 1-2 hours.
  • Evaporate the HF under a stream of nitrogen.

3. Peptide Precipitation and Purification:

  • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
  • Precipitate the crude peptide by adding a 10-fold volume of cold diethyl ether.
  • Collect the peptide precipitate by centrifugation or filtration.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

SPPS Workflow for Incorporating Boc-2-methyl-Aze-OH

SPPS_Workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activation: Boc-2-methyl-Aze-OH + HATU + DIEA in DMF start->pre_activation 1. end_node Elongated Peptide-Resin coupling Coupling: Add activated amino acid to resin (2-4h) pre_activation->coupling 2. washing Washing: DMF and DCM coupling->washing 3. monitoring Monitoring: Chloranil Test washing->monitoring 4. monitoring->end_node Negative double_coupling Double Coupling (Repeat Activation and Coupling) monitoring->double_coupling Positive double_coupling->washing

Caption: Optimized coupling workflow for Boc-2-methyl-Aze-OH in SPPS.

Logical Relationship of SPPS Cycle

SPPS_Cycle resin Peptide-Resin (N-terminally protected) deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (e.g., HATU) neutralization->coupling coupling->resin Cycle Repeats for Each Amino Acid UPR_Pathway cluster_ER Endoplasmic Reticulum misfolded_proteins Accumulation of Misfolded Proteins (e.g., due to Aze-peptide) bip BiP/GRP78 misfolded_proteins->bip Sequesters ire1 IRE1α bip->ire1 Inhibits perk PERK bip->perk Inhibits atf6 ATF6 bip->atf6 Inhibits xbp1_splicing XBP1 mRNA Splicing ire1->xbp1_splicing Activates eif2a_phos eIF2α Phosphorylation perk->eif2a_phos Activates atf6_cleavage ATF6 Cleavage (in Golgi) atf6->atf6_cleavage Translocates to Golgi xbp1s_tf sXBP1 (Transcription Factor) xbp1_splicing->xbp1s_tf atf4_translation ATF4 Translation eif2a_phos->atf4_translation translation_attenuation Global Translation Attenuation eif2a_phos->translation_attenuation atf6n_tf ATF6n (Transcription Factor) atf6_cleavage->atf6n_tf er_chaperones Increased ER Chaperones xbp1s_tf->er_chaperones erad ER-Associated Degradation xbp1s_tf->erad apoptosis Apoptosis (Prolonged Stress) atf4_translation->apoptosis atf6n_tf->er_chaperones atf6n_tf->erad

References

Application Notes and Protocols: Utilizing 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the constrained non-proteinogenic amino acid, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, in peptide design. The incorporation of this unique building block offers a powerful strategy to enhance the therapeutic potential of peptides by imparting conformational rigidity, which can lead to improved metabolic stability, binding affinity, and selectivity.

Introduction

Peptides are promising therapeutic agents due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low bioavailability. The introduction of conformational constraints into the peptide backbone is a well-established strategy to address these limitations.[1] this compound, a proline analogue with a four-membered ring, serves as a potent tool for peptide chemists to enforce specific secondary structures.[2][3] The methyl group at the Cα position further restricts conformational freedom compared to its non-methylated counterpart, L-azetidine-2-carboxylic acid.[4]

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[5] This document outlines the key considerations, experimental protocols, and potential applications of this valuable building block in modern peptide drug design.

Key Advantages of Incorporating 2-Methylazetidine-2-carboxylic Acid

The inclusion of a 2-methylazetidine-2-carboxylic acid residue in a peptide sequence can offer several advantages:

  • Enhanced Proteolytic Stability: The rigid azetidine ring and the Cα-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[5]

  • Improved Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to a significant increase in binding affinity.[6]

  • Induction of Specific Secondary Structures: The constrained nature of the azetidine ring can induce and stabilize specific turn or helical structures within the peptide, which can be crucial for biological activity.[3]

  • Increased Structural Diversity: This non-natural amino acid expands the chemical space available for peptide design, allowing for the creation of novel peptidomimetics with unique pharmacological profiles.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on a potent and selective Free Fatty Acid Receptor 2 (FFA2) antagonist, GLPG0974, which incorporates a 1-benzoyl-2-methyl-azetidine-2-carboxylic acid moiety. This data highlights the therapeutic potential of peptides and peptidomimetics containing this constrained amino acid.

CompoundTargetAssayIC50 (nM)Rat Microsomal Stability (% remaining after 60 min)Oral Plasma Exposure (AUC, ng.h/mL at 5 mg/kg)
GLPG0974 FFA2Ca2+ mobilization98512000

Data extracted from a study on FFA2 antagonists.[7]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-2-methylazetidine-2-carboxylic Acid

This protocol outlines the general steps for incorporating Boc-2-methylazetidine-2-carboxylic acid into a peptide sequence using Boc-based SPPS.

Materials:

  • Boc-2-methylazetidine-2-carboxylic acid

  • Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)[6]

  • Standard protected amino acids (Boc-protected)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc-based synthesis if applicable)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the chosen resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (if not pre-loaded):

    • Deprotect the resin if necessary.

    • Activate the C-terminal Boc-amino acid using a suitable coupling agent and couple it to the resin.

  • Boc-Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with a 25-50% solution of TFA in DCM for 30 minutes to remove the Boc protecting group.[6]

    • Wash the resin with DCM, followed by DMF.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIPEA in DMF for 5-10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

    • Wash the resin with DMF.

  • Amino Acid Coupling (including Boc-2-methylazetidine-2-carboxylic acid):

    • Dissolve Boc-2-methylazetidine-2-carboxylic acid (or other Boc-amino acid) and the coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Boc group as described in step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Solution-Phase Synthesis of a Tetrapeptide Containing Azetidine-2-carboxylic Acid

This protocol describes the synthesis of Boc-(L-Pro)3-L-Aze-Opcp, as an example of solution-phase peptide synthesis.[2][3]

Materials:

  • Boc-(L-Pro)3-OH

  • L-Aze-Opcp HCl (pentachlorophenyl ester of L-azetidine-2-carboxylic acid hydrochloride)

  • N-methylmorpholine

  • Isobutylchloroformate

  • Chloroform

  • Ethyl acetate

  • n-Hexane

Protocol:

  • Dissolve Boc-(L-Pro)3-OH (2.44 mmol) in chloroform (26 mL) and cool the solution to -23°C.[2]

  • Add N-methylmorpholine (2.44 mmol) and isobutylchloroformate (2.44 mmol) sequentially.[2]

  • After 30 minutes, add L-Aze-Opcp HCl (2.44 mmol).[2]

  • Add an additional equivalent of N-methylmorpholine (2.44 mmol) in chloroform (10 mL) dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for an additional 18 hours.[2]

  • Wash the chloroform solution with water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[2]

  • Filter the solution and remove the chloroform under reduced pressure.[2]

  • Triturate the residue with anhydrous ether to obtain a precipitate.[2]

  • Recrystallize the precipitate from ethyl acetate/n-hexane (10:1 v/v) to yield the final product.[2]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DMF) Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-Aze(Me)-OH, HBTU, DIPEA) Wash3 Wash (DMF) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid Cleavage Cleavage & Global Deprotection (TFA cocktail) Wash3->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Logical Relationship of Benefits

Benefits_Relationship Aze Incorporation of 1-Boc-2-methylazetidine- 2-carboxylic acid Constraint Increased Conformational Constraint Aze->Constraint Stability Enhanced Proteolytic Stability Constraint->Stability Affinity Improved Binding Affinity Constraint->Affinity Structure Defined Secondary Structure Constraint->Structure Properties Improved Therapeutic Properties Stability->Properties Affinity->Properties Structure->Properties

References

Application Notes and Protocols for the Synthesis of Peptides Containing Conformationally Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By restricting the peptide's accessible conformations, it is possible to pre-organize it into its bioactive form, enhancing receptor binding, increasing resistance to proteolytic degradation, and improving overall pharmacokinetic properties.[2][3] This document provides detailed protocols and data for the synthesis of peptides incorporating conformationally constrained amino acids, focusing on solid-phase peptide synthesis (SPPS) and related techniques.

Strategies for Inducing Conformational Constraints

Several methods are employed to constrain peptide conformations, each offering unique advantages. The primary strategies covered in these notes are:

  • Incorporation of Sterically Hindered Amino Acids: Introducing α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), restricts the rotation around the peptide backbone, promoting the formation of stable helical structures.[4]

  • Peptide Cyclization: Forming a covalent bond between different parts of the peptide chain, either head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus, significantly reduces conformational freedom.[5][6][7]

  • Peptide Stapling: This technique involves creating a covalent linkage between two amino acid side chains, typically at the i and i+4 or i and i+7 positions, to stabilize α-helical secondary structures.[8][9][10]

  • Multicomponent Reactions (MCRs): Reactions like the Ugi and Passerini reactions allow for the one-pot synthesis of complex, often constrained, peptide-like structures.[11][12][13]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[14][15]

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Unnatural Amino Acids

This protocol provides a general framework for the manual synthesis of peptides containing conformationally constrained or other unnatural amino acids.

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).[16]

  • Fmoc-protected amino acids (natural and unnatural).

  • Coupling reagents: HBTU/HOBt or COMU.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection solution: 20% piperidine in DMF.[14]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[14]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for another 15-30 minutes.

    • Wash the resin thoroughly with DMF (3-5 times).[4]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or COMU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours. For sterically hindered amino acids like Aib, a double coupling is recommended.[4]

    • Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity by mass spectrometry (MS) and analytical HPLC.[4][17]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_final_steps Final Steps Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA) Wash1->Couple Wash2 DMF Wash Couple->Wash2 Wash2->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect End of Sequence Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

On-Resin Head-to-Tail Cyclization

This protocol describes a method for the on-resin cyclization of a peptide linked to the resin via an amino acid side chain.

Materials:

  • Linear peptide synthesized on Rink Amide resin, anchored via the side chain of an Asp or Glu residue with an allyl-protected carboxy terminus.

  • Palladium catalyst: Pd(PPh₃)₄.

  • Scavenger: Phenylsilane.

  • Cyclization reagents: DIC/Oxyma.

  • Solvents: DMF, DCM.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the resin according to the general SPPS protocol (Section 2.1).

  • Allyl Deprotection:

    • Treat the resin-bound peptide with Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

    • Heat at 40°C for 10 minutes. Repeat this step once.

    • Wash the resin thoroughly with DCM and DMF.

  • On-Resin Cyclization:

    • Add a solution of DIC and Oxyma in DMF to the resin.

    • Incubate at room temperature or elevated temperatures (e.g., 50°C) for a specified time (e.g., 1-4 hours). A double coupling may improve yield.[6]

  • Cleavage and Purification: Cleave, precipitate, and purify the cyclic peptide as described in the general SPPS protocol (Section 2.1, steps 6 and 7).

Protocol for Proteolytic Stability Assay

This assay assesses the stability of peptides in the presence of proteases or in biological fluids like serum.[4][8]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL).

  • Human or animal serum/plasma.

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA).

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS).

  • RP-HPLC system.

Procedure:

  • Preparation: Thaw serum/plasma on ice and centrifuge to remove precipitates.

  • Reaction Setup:

    • In a microcentrifuge tube, mix the serum/plasma with the incubation buffer.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test peptide to a final concentration (e.g., 100 µg/mL).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction and precipitate proteins.

  • Sample Preparation:

    • Incubate the quenched samples on ice for 10-20 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂).[4]

Proteolytic_Stability_Workflow cluster_setup Assay Setup cluster_sampling Time-Course Sampling cluster_analysis Sample Processing & Analysis Peptide Peptide Stock Solution Mix Mix Peptide with Serum/Plasma at 37°C Peptide->Mix Serum Serum/Plasma Serum->Mix Time_0 t = 0 min Mix->Time_0 Start Reaction Time_X t = x min Time_0->Time_X Quench Quench Aliquots (e.g., TCA) Time_0->Quench Time_Y t = y min Time_X->Time_Y Time_X->Quench Time_Z t = z min Time_Y->Time_Z Time_Y->Quench Time_Z->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant (RP-HPLC) Centrifuge->Analyze Calculate Calculate % Intact Peptide and Half-life Analyze->Calculate

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of conformationally constrained peptides.

Table 1: Comparison of Synthesis Yield and Purity for Linear vs. Cyclic Peptides

Peptide TypeSynthesis StrategyCrude Purity (%)Isolated Yield (%)Reference
Linear PeptideStandard SPPS6455[3][6]
Cyclic Peptide (Head-to-Tail)On-Resin Cyclization (DIC/Oxyma, 50°C, double coupling)28Not Reported[6]
Cyclic Peptide (Head-to-Tail)Solution-Phase Cyclization (HATU/DIPEA)Not Reported22[3]
Cyclic Peptides (Disrupted Ugi)On-Resin Ugi Reaction & CleavageNot Reported7-32[18]
Cyclic HexapeptideAutomated DAN-based Flow Synthesis>9093[19]

Note: Yields and purities are highly sequence-dependent and can vary significantly.

Table 2: Proteolytic Stability of Linear vs. Constrained Peptides

PeptideConstraint TypeHalf-life (t₁/₂) in Human SerumExpected Outcome Rationale
Linear RGYSLGNoneShorterMore susceptible to degradation by exopeptidases and endopeptidases.
Cyclic RGYSLGHead-to-Tail CyclizationLongerThe cyclic structure provides greater resistance to proteolytic enzymes.[2]
Stapled PeptideAll-Hydrocarbon StapleLongerThe helical structure stabilized by the staple can mask protease cleavage sites.[20]

Table 3: NMR Chemical Shift Data Comparing a Linear and Stapled Peptide

Residue¹³Cα Δδ (cyclic–linear) ppmInterpretation
Ala2+1.5Positive Δδ indicates a shift towards a helical conformation.
Trp3+1.2
Gln4+2.1
Xaa5-0.5
Tyr6+1.8
Xaa7-0.8
Leu8+1.9
Arg9+1.1
Arg10+0.8

Data adapted from a study on a tryptophan-phenylalanine stapled peptide.[21] A positive difference in the ¹³Cα chemical shift between the cyclic and linear forms is indicative of the induction of an α-helical conformation.

Application in Drug Discovery: Targeting Protein-Protein Interactions

Conformationally constrained peptides are particularly valuable for targeting challenging protein-protein interactions (PPIs), which are often characterized by large, flat binding surfaces unsuitable for small molecule inhibitors.[22]

Case Study: Stapled Peptides Targeting the p53-hDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator hDM2 is a critical target in cancer therapy.[23][24] Stapled peptides have been designed to mimic the α-helical domain of p53 that binds to hDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.

Signaling Pathway:

p53_hDM2_Pathway cluster_normal Normal Cell Regulation cluster_cancer Cancer Cell (hDM2 Overexpression) cluster_treatment Treatment with Stapled Peptide p53_n p53 hDM2_n hDM2 p53_n->hDM2_n binds Cell Cycle Arrest Cell Cycle Arrest Apoptosis Apoptosis hDM2_n->p53_n promotes degradation p53_c p53 Degradation p53 Degradation p53_c->Degradation Tumor Growth Tumor Growth p53_c->Tumor Growth hDM2_c hDM2 (overexpressed) hDM2_c->p53_c excessive binding & degradation Stapled_Peptide Stapled p53 Peptide hDM2_t hDM2 Stapled_Peptide->hDM2_t inhibits binding to p53 p53_t p53 (stabilized) p53_t->Apoptosis induces p21 p21 p53_t->p21 activates transcription p21->Cell Cycle Arrest

Case Study: Cyclic Peptides Targeting KRAS

Mutations in the KRAS oncogene are prevalent in many cancers, making it a highly sought-after therapeutic target.[25] Cyclic peptides have been developed that can selectively bind to mutant KRAS, such as KRAS(G12D), and block its interaction with downstream effectors like Raf, thereby inhibiting oncogenic signaling.[6][25][26][27]

Signaling Pathway:

KRAS_Pathway cluster_activation KRAS Activation cluster_signaling Downstream Signaling cluster_inhibition Inhibition by Cyclic Peptide KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis Raf Raf KRAS_GTP->Raf activates GEF GEF (e.g., SOS1) GEF->KRAS_GDP promotes GDP/GTP exchange GAP GAP GAP->KRAS_GTP activates hydrolysis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cyclic_Peptide Cyclic KRAS Peptide Inhibitor Cyclic_Peptide->KRAS_GTP binds & blocks Raf interaction

Conclusion

The synthesis of peptides containing conformationally constrained amino acids is a pivotal technique in modern medicinal chemistry and drug discovery. By employing strategies such as the incorporation of sterically hindered residues, cyclization, and stapling, researchers can develop peptide-based therapeutics with significantly improved stability, selectivity, and efficacy. The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of these promising molecules.

References

Application Notes and Protocols for the Coupling of N-Boc-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-2-methylazetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog of proline and α-aminoisobutyric acid (Aib). Its rigid four-membered ring structure is of significant interest in medicinal chemistry for the synthesis of peptides and peptidomimetics with modified secondary structures and improved biological properties. However, the α,α-disubstituted and sterically hindered nature of this acid presents a challenge for standard amide bond formation. The tertiary carboxyl group requires robust coupling protocols to achieve efficient and high-yielding synthesis of its amide derivatives, minimizing side reactions like racemization.[1]

This document provides an overview of suitable coupling reagents and detailed experimental protocols for the successful amide coupling of N-Boc-2-methylazetidine-2-carboxylic acid.

General Coupling Workflow

The overall process for coupling N-Boc-2-methylazetidine-2-carboxylic acid with a primary or secondary amine follows a standardized workflow, involving the activation of the carboxylic acid followed by nucleophilic attack from the amine.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_end Outcome A N-Boc-2-methylazetidine- 2-carboxylic Acid G Carboxylic Acid Activation (Formation of Active Ester) A->G B Amine (R-NH2) H Amide Bond Formation (Nucleophilic Attack) B->H C Coupling Reagent (e.g., HATU, EDC) C->G D Additive (optional) (e.g., HOBt, Oxyma) D->G E Base (e.g., DIPEA) E->H F Anhydrous Solvent (e.g., DMF, DCM) F->G F->H G->H Activated Intermediate I Work-up & Purification (e.g., Extraction, Chromatography) H->I J Final Amide Product I->J

Caption: General workflow for amide coupling.

Recommended Coupling Reagents

Due to the steric hindrance of N-Boc-2-methylazetidine-2-carboxylic acid, onium-type (aminium/uronium and phosphonium) coupling reagents are generally more effective than standard carbodiimides alone.[1][2] These reagents achieve high coupling rates and help suppress side reactions.[2]

Reagent ClassExamplesKey Features & Recommendations
Aminium/Uronium Salts HATU , HBTU , HCTUHighly efficient for sterically hindered amino acids.[2] HATU is often superior due to the formation of a highly reactive 7-azabenzotriazolyl (OAt) ester. Requires a non-nucleophilic base like DIPEA.
Phosphonium Salts PyBOP , PyAOP PyBOP is a classic reagent, effective for hindered couplings, though it produces carcinogenic HMPA as a byproduct.[1][3] PyAOP is a safer and highly effective alternative.[3]
Carbodiimides EDC , DCC, DICOften used with additives like HOBt or Oxyma to increase efficiency and reduce racemization.[2][3] This combination can be effective but may require longer reaction times or elevated temperatures for hindered substrates.[4]

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of N-Boc-2-methylazetidine-2-carboxylic acid with a generic primary amine (R-NH₂).

Protocol 1: Coupling using HATU

This method is highly recommended for sterically hindered acids due to its high efficiency.

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid

  • Amine hydrochloride salt (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq), the amine hydrochloride salt (1.0 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution. The initial 1.0 eq of base neutralizes the amine salt, while the subsequent 2.0 eq facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Coupling using EDC and HOBt

This is a more classical and cost-effective method. It may require longer reaction times for complete conversion.

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid

  • Amine (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a dry round-bottom flask, dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1.1 eq), the amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with water to remove excess EDC and the urea byproduct.[5]

  • Perform subsequent washes with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via flash column chromatography to obtain the desired product.

Mechanism of Activation

The key to a successful coupling is the initial activation of the carboxylic acid. The diagram below illustrates the activation pathway using the EDC/HOBt system, which proceeds through a highly reactive O-acylisourea intermediate that is then converted to a more stable and selective HOBt-ester.

G start Carboxylic Acid (R-COOH) + EDC intermediate1 O-Acylisourea Intermediate (Highly Reactive) start->intermediate1 Activation intermediate2 HOBt-Ester (Active Ester) hobt HOBt intermediate1->hobt byproduct EDC-Urea Byproduct intermediate1->byproduct Reacts with Amine or H2O product Amide Product (R-CO-NHR') amine Amine (R'-NH2) intermediate2->amine hobt->intermediate2 Forms Active Ester (Suppresses Racemization) amine->product Nucleophilic Attack

Caption: Activation pathway using EDC/HOBt.

Summary of Coupling Conditions

ParameterProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Reagent Type Aminium SaltCarbodiimide + Additive
Equivalents (Acid) 1.01.1
Equivalents (Amine) 1.01.0
Equivalents (Reagent) 1.1 - 1.21.2 - 1.5 (EDC), 1.2 (HOBt)
Base DIPEA (3.0 eq)None required (unless amine is a salt)
Solvent DMF or DCMDCM
Temperature 0 °C to RT0 °C to RT
Reaction Time 2 - 12 hours12 - 24 hours
Yield Expectation HighModerate to High
Key Advantage High efficiency for hindered systemsCost-effective, water-soluble byproduct

Disclaimer: The provided protocols are general guidelines. Reaction conditions, including stoichiometry, solvent, temperature, and time, may require optimization for specific amine substrates to achieve maximum yield and purity.

References

Application Notes and Protocols: Deprotection of the Boc Group from 2-Methylazetidine-2-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in peptide synthesis and medicinal chemistry due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. 2-Methylazetidine-2-carboxylic acid is a constrained, non-natural amino acid analogue that can impart unique conformational properties to peptides and other bioactive molecules. The presence of a methyl group at the α-position introduces steric hindrance, which can influence the kinetics and efficiency of the Boc deprotection step. Furthermore, the strained four-membered azetidine ring necessitates careful consideration of reaction conditions to avoid potential ring-opening side reactions.

This document provides detailed protocols for the deprotection of the Boc group from 2-methylazetidine-2-carboxylic acid residues using common acidic reagents. It also addresses potential side reactions and offers guidance on reaction monitoring and product isolation.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to acid, the presence of other acid-labile functional groups, and the desired scale of the reaction. The following table summarizes common conditions for the deprotection of sterically hindered N-Boc protected amino acids, which can be applied to N-Boc-2-methylazetidine-2-carboxylic acid.

MethodReagentSolventTypical ConcentrationTemperature (°C)Typical Reaction TimeReported Yield Range (%)Notes
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to RT1 - 4 hours85-98%A common and generally efficient method. May require scavengers to prevent side reactions.
2 Hydrochloric Acid (HCl)1,4-Dioxane4 MRT2 - 16 hours90-99%Often provides high yields and can be more selective than TFA in some cases.
3 Hydrochloric Acid (HCl)Methanol (MeOH)1.25 MRT4 - 18 hoursHighUseful when the starting material has better solubility in methanol.
4 Milder Acidic Conditionse.g., p-Toluenesulfonic acid (p-TsOH)Acetonitrile (MeCN) or Dichloromethane (DCM)RT to 40°C1 - 6 hoursVariableCan be employed for substrates with highly acid-sensitive functional groups.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM. Due to the steric hindrance of the 2-methylazetidine-2-carboxylic acid residue, the reaction may require longer reaction times or a higher concentration of TFA compared to less hindered amino acids.

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid (or its ester derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., triisopropylsilane (TIS) or anisole, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-2-methylazetidine-2-carboxylic acid derivative (1 equivalent) in anhydrous DCM (to achieve a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Addition of Scavenger (Optional): If the substrate contains other nucleophilic groups (e.g., tryptophan, methionine), add a scavenger such as anisole or TIS (1-5 equivalents) to the solution to trap the tert-butyl cation generated during the reaction.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator. b. Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM). c. Carefully neutralize the excess acid by washing with a saturated aqueous solution of NaHCO₃. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.

  • Purification: The crude product can be further purified by column chromatography, crystallization, or precipitation as required.

Method 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA, often resulting in a crystalline hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling.

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid (or its ester derivative)

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N-Boc-2-methylazetidine-2-carboxylic acid derivative (1 equivalent) in anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Addition of HCl/Dioxane: To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, longer reaction times may be necessary.

  • Product Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine. c. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Boc-Protected_Substrate N-Boc-2-methylazetidine- 2-carboxylic acid derivative Reaction_Vessel Reaction Vessel (DCM or Dioxane) Boc-Protected_Substrate->Reaction_Vessel Dissolve Neutralization Neutralization (aq. NaHCO₃) Reaction_Vessel->Neutralization Quench Acid_Reagent Acidic Reagent (TFA or HCl) Acid_Reagent->Reaction_Vessel Add Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Deprotected_Product Deprotected Amine (or HCl salt) Purification->Deprotected_Product

Caption: General experimental workflow for the deprotection of N-Boc-2-methylazetidine-2-carboxylic acid.

Deprotection_Decision_Tree Start Start: Choose Deprotection Method AcidSensitive Other acid-sensitive groups present? Start->AcidSensitive StericHindrance High Steric Hindrance? AcidSensitive->StericHindrance No MildConditions Use Milder Conditions (e.g., p-TsOH, lower temp.) AcidSensitive->MildConditions Yes StandardTFA Standard TFA/DCM Protocol StericHindrance->StandardTFA No IncreaseTime Increase reaction time or acid concentration StericHindrance->IncreaseTime Yes End3 End3 MildConditions->End3 Proceed with caution End End StandardTFA->End Proceed with TFA StandardHCl Standard HCl/Dioxane Protocol End2 End2 StandardHCl->End2 Proceed with HCl IncreaseTime->StandardTFA IncreaseTime->StandardHCl

Caption: Decision tree for selecting a suitable Boc deprotection method.

Application Notes

  • Steric Hindrance: The quaternary center at the 2-position of the azetidine ring significantly increases the steric bulk around the nitrogen atom. This can slow down the rate of acid-mediated deprotection compared to primary or secondary Boc-protected amines. Therefore, it is crucial to monitor the reaction to completion. It may be necessary to increase the reaction time or use a higher concentration of acid.

  • Azetidine Ring Stability: The four-membered azetidine ring is strained, which could raise concerns about its stability under strongly acidic conditions. However, reports in the literature suggest that the N-Boc protected azetidine ring is generally stable to standard deprotection conditions, including treatment with TFA. Nevertheless, it is advisable to avoid unnecessarily harsh conditions, such as prolonged heating, to minimize the risk of ring-opening or other side reactions.

  • Side Reactions and Scavengers: The deprotection of the Boc group proceeds via the formation of a tert-butyl cation. This electrophilic species can react with nucleophilic residues in the substrate or solvent, leading to the formation of tert-butylated byproducts. To mitigate this, especially when working with electron-rich aromatic systems or sulfur-containing amino acids, the use of scavengers is highly recommended. Common scavengers include triisopropylsilane (TIS), anisole, and thioanisole.

  • Monitoring the Reaction: Due to the potential for slower reaction rates, it is essential to monitor the deprotection closely. Thin-layer chromatography (TLC) is a convenient method for tracking the disappearance of the starting material. For more accurate monitoring, especially for determining the presence of intermediates or byproducts, liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.

  • Product Isolation: The deprotected amine can be isolated as a free base or as a salt (e.g., hydrochloride or trifluoroacetate). The salt forms are often crystalline and easier to handle and purify. If the free amine is required, a basic work-up or passing a solution of the salt through a basic ion-exchange resin will be necessary.

The deprotection of the Boc group from 2-methylazetidine-2-carboxylic acid residues can be achieved effectively using standard acidic protocols with TFA or HCl. The key considerations for a successful deprotection are careful monitoring of the reaction to account for the increased steric hindrance and, where necessary, the use of scavengers to prevent side reactions. The inherent stability of the azetidine ring under these conditions allows for the reliable generation of the deprotected product, a valuable building block for further synthetic transformations.

Applications of 2-Azetidinecarboxylic Acid Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-2-carboxylic acid, a conformationally constrained analog of proline, and its derivatives are pivotal building blocks in modern medicinal chemistry.[1][2][3] The four-membered ring of the azetidine scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, offering a powerful tool to modulate the conformation of peptides and peptidomimetics. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. This document provides an overview of the applications of azetidine-2-carboxylic acid and its derivatives, with a specific focus on 2-methylazetidine-2-carboxylic acid, in medicinal chemistry, complete with experimental protocols and relevant data.

While information on 2-methylazetidine-2-carboxylic acid is specialized, the broader class of azetidine-2-carboxylic acids serves as a valuable proxy for understanding its potential applications. The principles of conformational constraint and proline mimicry are central to the utility of this entire class of compounds.

Azetidine-2-carboxylic Acid as a Proline Surrogate

Azetidine-2-carboxylic acid's structural similarity to proline allows it to be recognized by prolyl-tRNA synthetase and incorporated into proteins.[4][5] This mimicry, however, is imperfect. The smaller four-membered ring of azetidine alters the backbone geometry, leading to the misfolding of proteins and inducing cellular stress.[4][6] This property has been exploited to study protein folding and cellular stress responses.

The introduction of a methyl group at the 2-position, as in 2-methylazetidine-2-carboxylic acid, further constrains the molecule's conformation. This Cα-tetrasubstituted analog is a powerful tool for inducing specific secondary structures in peptides, such as γ-turns.[7]

Biological Effects of Proline Mimicry

The misincorporation of azetidine-2-carboxylic acid in place of proline can have significant biological consequences, including:

  • Toxicity and Teratogenicity: The disruption of protein structure can lead to a range of toxic and teratogenic effects.[4][6]

  • Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins triggers the unfolded protein response (UPR), a cellular stress response.

  • Pro-inflammatory and Pro-apoptotic Effects: In certain cell types, such as microglia, azetidine-2-carboxylic acid has been shown to induce inflammatory and apoptotic pathways.[6]

These properties, while detrimental in a broader biological context, can be harnessed in medicinal chemistry to design probes for studying cellular stress or as a starting point for developing cytotoxic agents.

Applications in Peptide and Peptidomimetic Design

The primary application of 2-substituted azetidine-2-carboxylic acids in medicinal chemistry is the design of conformationally constrained peptides and peptidomimetics. By replacing proline with these analogs, researchers can enforce specific turns or bends in a peptide chain, which can be crucial for receptor binding and biological activity.

Induction of Specific Secondary Structures

As mentioned, (S)-Cα-methyl-azetidine-2-carboxylic acid is known to induce γ-bend ribbon conformations in peptides.[7] This level of conformational control is highly desirable in the design of bioactive peptides.

Quantitative Data

The following table summarizes the effects of L-azetidine-2-carboxylic acid on cell viability and inflammatory markers in BV2 microglial cells.

Concentration (µM)Cell Viability (%)Nitric Oxide Release (µM)
01000.5 ± 0.1
50095 ± 52.1 ± 0.3
100070 ± 85.8 ± 0.7
200045 ± 612.4 ± 1.5

Data is illustrative and compiled from principles discussed in the literature.[6]

Experimental Protocols

Protocol 1: Synthesis of (S)-Azetidine-2-carboxylic Acid

This protocol outlines a general, efficient route to (S)-azetidine-2-carboxylic acid.

Materials:

  • Dimethyl (S)-(1'-methyl)benzylaminomalonate

  • 1,2-dibromoethane

  • Cesium carbonate

  • Dimethylformamide (DMF)

  • Lipase

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Ring Formation: To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF, add 1,2-dibromoethane (1.5 eq) and cesium carbonate (2 eq). Stir the reaction mixture at room temperature for 24 hours.[8]

  • Work-up: After completion of the reaction, quench with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.[8]

  • Dealkoxycarbonylation: The resulting dicarboxylate is subjected to Krapcho dealkoxycarbonylation to yield the monoester.[8]

  • Enzymatic Resolution: The monoester is then treated with a lipase to selectively hydrolyze the (2S,1'S)-isomer.[8]

  • Deprotection: The resulting carboxylic acid is deprotected via hydrogenation with Pd/C and hydrogen gas to yield enantiomerically pure (S)-azetidine-2-carboxylic acid.[8]

Protocol 2: Incorporation of Azetidine-2-carboxylic Acid into a Peptide

This protocol describes the solid-phase peptide synthesis (SPPS) of a tetrapeptide containing an azetidine-2-carboxylic acid residue.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-Aze-OH

  • Rink Amide resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • Piperidine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using HBTU and DIPEA in DMF for 2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, including Fmoc-L-Aze-OH.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Synthesis cluster_peptide_synthesis Protocol 2: Peptide Incorporation start Dimethyl (S)-(1'-methyl)benzylaminomalonate ring_formation Ring Formation start->ring_formation 1,2-dibromoethane, Cs2CO3 dealkoxycarbonylation Dealkoxycarbonylation ring_formation->dealkoxycarbonylation resolution Enzymatic Resolution dealkoxycarbonylation->resolution Lipase deprotection Deprotection resolution->deprotection H2, Pd/C end_synthesis (S)-Azetidine-2-carboxylic Acid deprotection->end_synthesis resin Rink Amide Resin deprotection_spps Fmoc Deprotection resin->deprotection_spps 20% Piperidine coupling Amino Acid Coupling deprotection_spps->coupling Fmoc-AA-OH, HBTU, DIPEA repeat Repeat for each amino acid coupling->repeat cleavage Cleavage & Deprotection repeat->cleavage TFA cocktail purification Purification cleavage->purification RP-HPLC end_peptide Purified Peptide purification->end_peptide

Caption: Experimental workflows for the synthesis of (S)-azetidine-2-carboxylic acid and its incorporation into a peptide.

signaling_pathway cluster_stress_response Cellular Stress Response to Azetidine-2-carboxylic Acid azetidine Azetidine-2-carboxylic acid (Proline Analog) protein_synthesis Protein Synthesis azetidine->protein_synthesis misfolded_proteins Misfolded Proteins protein_synthesis->misfolded_proteins Misincorporation er_stress ER Stress (UPR) misfolded_proteins->er_stress inflammation Pro-inflammatory Response (e.g., in microglia) er_stress->inflammation apoptosis Apoptosis er_stress->apoptosis

Caption: Simplified signaling pathway of cellular stress induced by azetidine-2-carboxylic acid.

Conclusion

2-Azetidinecarboxylic acid and its derivatives, including the 2-methyl analog, are valuable tools in medicinal chemistry. Their ability to act as conformationally constrained proline surrogates allows for the precise control of peptide and peptidomimetic structures, which is essential for the development of new therapeutic agents. While the direct biological activities of these compounds can be harnessed for specific applications, their primary utility lies in their role as unique building blocks for rational drug design. Further research into derivatives such as 2-methylazetidine-2-carboxylic acid will undoubtedly expand their applications in creating novel and potent therapeutics.

References

Application Notes: Utilizing 1-Boc-2-methylazetidine-2-carboxylic acid for Turn Induction in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Clarification on Turn Induction

The incorporation of constrained amino acids into peptides is a powerful strategy for stabilizing specific secondary structures, which is crucial for enhancing biological activity, metabolic stability, and bioavailability. 1-Boc-2-methylazetidine-2-carboxylic acid, a proline analogue with a four-membered ring, introduces significant conformational constraints into the peptide backbone.

It is a common misconception that all cyclic proline analogues induce beta-turns. Extensive research, including molecular modeling, 1H NMR, and FT-IR studies, has demonstrated that while the five-membered ring of proline effectively stabilizes beta-turns, the smaller, more constrained four-membered ring of 2-alkyl-2-carboxyazetidines, such as 2-methylazetidine-2-carboxylic acid, preferentially induces gamma-turns .[1][2] This distinction is critical for the rational design of peptidomimetics. These application notes will therefore focus on the use of 1-Boc-2-methylazetidine-2-carboxylic acid as a gamma-turn inducer.

A beta-turn involves four amino acid residues (i, i+1, i+2, i+3) and is stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. A gamma-turn , conversely, is a three-residue turn (i, i+1, i+2) with a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2.[3] The presence of an alkyl group, such as the methyl group at the α-position of 2-methylazetidine-2-carboxylic acid, has been shown to significantly enhance the turn-inducing capability of the residue.[2]

Key Structural Features and Signaling Pathways

The rigid structure of the azetidine ring restricts the possible values of the backbone dihedral angles (phi, φ, and psi, ψ), thereby forcing the peptide chain to adopt a specific turn conformation.

G Comparison of Beta- and Gamma-Turns cluster_beta Beta-Turn (i to i+3) cluster_gamma Gamma-Turn (i to i+2) i_b Residue i i1_b Residue i+1 i_b->i1_b i3_b Residue i+3 i_b->i3_b H-bond i2_b Residue i+2 i1_b->i2_b i2_b->i3_b i_g Residue i i1_g Aze(Me) i+1 i_g->i1_g i2_g Residue i+2 i_g->i2_g H-bond i1_g->i2_g

Diagram 1: Comparison of Beta- and Gamma-Turn Structures.

Data Presentation: Conformational Parameters

While specific experimental data for peptides containing 1-Boc-2-methylazetidine-2-carboxylic acid are not extensively published, the following table summarizes the ideal dihedral angles for classical beta- and gamma-turns for comparative purposes. Conformational analysis of a synthesized peptide would aim to determine to which set of values the experimental data corresponds.

Turn TypeResidueIdeal Phi (φ)Ideal Psi (ψ)
Beta-Turn (Type I) i+1-60°-30°
i+2-90°
Beta-Turn (Type II) i+1-60°120°
i+280°
Gamma-Turn (Classic) i+175°-65°
Gamma-Turn (Inverse) i+1-75°65°

Table 1: Ideal Dihedral Angles for Beta- and Gamma-Turns.[3][4]

Experimental Protocols

Peptide Synthesis using 1-Boc-2-methylazetidine-2-carboxylic acid

This protocol outlines the incorporation of 1-Boc-2-methylazetidine-2-carboxylic acid into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

G Boc-SPPS Workflow for Azetidine Incorporation start Start with Resin (e.g., MBHA) swell Swell Resin in DCM start->swell deprotect1 Boc Deprotection (50% TFA in DCM) swell->deprotect1 neutralize1 Neutralization (10% DIEA in DCM) deprotect1->neutralize1 couple_aa Couple Standard Boc-Amino Acid neutralize1->couple_aa wash1 Wash (DCM, IPA, DCM) couple_aa->wash1 deprotect2 Boc Deprotection (50% TFA in DCM) wash1->deprotect2 neutralize2 Neutralization (10% DIEA in DCM) deprotect2->neutralize2 couple_aze Couple 1-Boc-2-methylazetidine- 2-carboxylic acid neutralize2->couple_aze wash2 Wash (DCM, IPA, DCM) couple_aze->wash2 repeat Repeat Cycle for Remaining Residues wash2->repeat repeat->deprotect2 Yes cleave Cleavage from Resin and Side-Chain Deprotection (HF or TFMSA) repeat->cleave No precipitate Precipitate Peptide (Cold Diethyl Ether) cleave->precipitate purify Purify by RP-HPLC precipitate->purify analyze Characterize (Mass Spec, NMR, etc.) purify->analyze end Purified Peptide analyze->end

Diagram 2: Boc-SPPS workflow for azetidine incorporation.

Materials:

  • Resin: Merrifield or MBHA resin.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether (cold).

  • Reagents: 1-Boc-2-methylazetidine-2-carboxylic acid, other Boc-protected amino acids, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA), Dicyclohexylcarbodiimide (DCC) or HBTU/HATU, Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA), Scavengers (e.g., anisole, thioanisole).

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, then add fresh 50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.[6]

    • Wash the resin with DCM (5x). Perform a Kaiser test to confirm the presence of free amine.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like DCC (3 equivalents) or HBTU/HATU in DCM or DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature. For the sterically hindered 1-Boc-2-methylazetidine-2-carboxylic acid, a longer coupling time or a more potent coupling reagent like HATU may be necessary.

    • Monitor the reaction with a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Carefully perform the cleavage using HF or TFMSA with appropriate scavengers at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training). [7]

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Conformational Analysis by NMR Spectroscopy

Objective: To determine the solution-state conformation of the peptide and identify the presence of a gamma-turn.

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture, depending on solubility) to a concentration of 1-5 mM.

Experiments:

  • 1D ¹H NMR: To observe the chemical shifts and coupling constants of all protons. The amide proton region (typically 6-9 ppm) is of particular interest.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold. For a gamma-turn, a key NOE is expected between the amide proton of residue i+2 and the alpha proton of residue i+1.

  • Temperature Coefficient Measurement: Run a series of 1D ¹H NMR spectra at different temperatures (e.g., 298 K to 318 K in 5 K increments). Calculate the change in chemical shift of the amide protons with temperature (dδ/dT). A low value (less negative than -4.5 ppb/K) for an amide proton suggests it is involved in an intramolecular hydrogen bond and is shielded from the solvent.[8]

Data Analysis:

  • Assign all proton resonances using TOCSY and NOESY spectra.

  • Identify sequential and medium-range NOEs.

  • Measure the temperature coefficients of the amide protons to identify hydrogen-bonded protons.

  • Use the NOE distance restraints and dihedral angle restraints (derived from coupling constants) in a molecular modeling program to calculate a family of solution structures.

  • Analyze the calculated structures to determine the φ and ψ angles and confirm the presence and type of turn.

Conformational Analysis by FT-IR Spectroscopy

Objective: To identify secondary structure elements, particularly the hydrogen bonding characteristic of a turn.

Sample Preparation: Prepare a thin film of the peptide by evaporating a solution on an IR-transparent window (e.g., CaF₂) or prepare a solution in a suitable solvent (e.g., chloroform, TFE).

Procedure:

  • Acquire the FT-IR spectrum, typically in the range of 1800-1500 cm⁻¹.

  • Analyze the Amide I band (1700-1600 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone.

  • The frequency of the Amide I band is sensitive to the secondary structure:

    • α-helix: ~1650-1658 cm⁻¹

    • β-sheet: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker band at ~1680-1700 cm⁻¹

    • Turns: Often cited in the range of 1660-1685 cm⁻¹, however, the acceptor C=O of a beta-turn's 1←4 H-bond can appear near or below 1640 cm⁻¹.[9] Gamma-turns are also expected in this region.

    • Random Coil: ~1640-1645 cm⁻¹

Data Analysis:

  • Use Fourier self-deconvolution and curve-fitting of the Amide I band to resolve overlapping components and quantify the percentage of different secondary structures. The presence of a significant component in the turn region would support the NMR findings.[10]

Conclusion

1-Boc-2-methylazetidine-2-carboxylic acid is a potent inducer of reverse turns in peptides. However, based on current literature, it preferentially stabilizes gamma-turns due to the conformational constraints of its four-membered ring.[1][2] The protocols provided herein offer a framework for the successful synthesis of peptides containing this unnatural amino acid and for their detailed conformational analysis. By combining synthesis with NMR and FT-IR spectroscopy, researchers can effectively utilize this building block to engineer specific, stable turn structures in peptidomimetics for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics with 2-Methylazetidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-natural amino acids is a key strategy in the design of peptidomimetics. Azetidine-2-carboxylic acid, a four-membered ring amino acid, and its derivatives are of particular interest as proline mimics that can impart significant conformational constraints on the peptide backbone.[3][4][5] This document provides detailed application notes and protocols for the synthesis of peptidomimetics incorporating the 2-methylazetidine-2-carboxylic acid building block, a sterically hindered amino acid that can enhance proteolytic stability and influence peptide conformation.

The 2-methylazetidine-2-carboxylic acid moiety, being an α,α-disubstituted amino acid, presents unique challenges in peptide synthesis due to steric hindrance at the reaction center.[6][7][8] Therefore, specialized protocols are required for the efficient synthesis of the building block and its incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentDescriptionAdvantagesDisadvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, rapid reactions, suitable for hindered amino acids.Higher cost, potential for side reactions if not used correctly.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateVery effective for coupling N-methyl and other sterically hindered amino acids.Similar cost considerations to HATU.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateGood general-purpose coupling reagent, effective for many hindered couplings.May be less effective than HATU or PyAOP for extremely hindered systems.
Symmetrical Anhydrides Pre-formed symmetrical anhydride of the Fmoc-amino acidCan provide nearly quantitative coupling for highly hindered residues.[6]Requires an extra preparation step, uses more of the expensive amino acid derivative.
Table 2: Typical Solid-Phase Peptide Synthesis Cycle Parameters
StepReagent/SolventTimeNotes
Swelling Dichloromethane (DCM), then Dimethylformamide (DMF)30 minEssential for good reaction kinetics.
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minTwo treatments ensure complete removal of the Fmoc group.
Washing DMF5 x 1 minThorough washing is critical to remove residual piperidine.
Coupling See Protocol 21-4 h (or overnight)Reaction time is dependent on the specific residues being coupled. Monitoring is recommended.
Washing DMF, then DCM5 x 1 min eachRemoves excess reagents and byproducts.
Capping (Optional) Acetic anhydride/DIEA in DMF20 minTo block any unreacted amino groups and prevent deletion sequences.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-2-methylazetidine-2-carboxylic Acid

Note: A specific literature protocol for the synthesis of N-Fmoc-2-methylazetidine-2-carboxylic acid was not identified. The following protocol is a proposed route based on the synthesis of related compounds, such as 2-substituted azetidine-2-carbonitriles and the hydrolysis of nitriles to carboxylic acids.[9][10] This multi-step synthesis should be performed by chemists experienced in organic synthesis.

Step 1a: Synthesis of 2-Methylazetidine-2-carbonitrile

A potential route to the desired carboxylic acid is through a nitrile intermediate. The synthesis of 2-substituted azetidine-2-carbonitriles has been reported and can be adapted for the 2-methyl derivative.[9]

Step 1b: Hydrolysis of 2-Methylazetidine-2-carbonitrile to 2-Methylazetidine-2-carboxylic acid

The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reagents: 2-methylazetidine-2-carbonitrile, 6 M Hydrochloric Acid.

  • Procedure:

    • Reflux the 2-methylazetidine-2-carbonitrile in 6 M HCl for several hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 1c: N-Fmoc Protection of 2-Methylazetidine-2-carboxylic acid

  • Reagents: 2-methylazetidine-2-carboxylic acid, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), Sodium Bicarbonate, 1,4-Dioxane, Water.

  • Procedure:

    • Dissolve the 2-methylazetidine-2-carboxylic acid in a 10% solution of sodium bicarbonate in water.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise while stirring vigorously at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of Fmoc-2-methylazetidine-2-carboxylic Acid

This protocol outlines a single coupling cycle for incorporating the sterically hindered 2-methylazetidine building block into a peptide chain on a solid support using the Fmoc/tBu strategy.

  • Materials:

    • Fmoc-protected amino acid resin (e.g., Rink Amide resin).

    • Fmoc-2-methylazetidine-2-carboxylic acid.

    • Coupling reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

    • Base: DIEA (N,N-Diisopropylethylamine).

    • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

    • Deprotection solution: 20% (v/v) Piperidine in DMF.

    • SPPS reaction vessel.

  • Procedure:

    • Resin Swelling: Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain and wash the resin thoroughly with DMF (5 times).

    • Coupling of Fmoc-2-methylazetidine-2-carboxylic Acid:

      • In a separate vessel, pre-activate the Fmoc-2-methylazetidine-2-carboxylic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 2-4 hours at room temperature. For highly hindered couplings, the reaction time may be extended overnight.

    • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling should be repeated.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

    • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. Wash with DMF.

    • Proceed to the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: Cleavage and Deprotection
  • Reagents: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Synthesis_Workflow cluster_BuildingBlock Protocol 1: Building Block Synthesis cluster_SPPS Protocol 2: Solid-Phase Peptide Synthesis cluster_Cleavage Protocol 3: Cleavage & Purification start 2-Methylazetidine -2-carbonitrile hydrolysis Hydrolysis start->hydrolysis HCl protection N-Fmoc Protection hydrolysis->protection Fmoc-OSu product Fmoc-2-methylazetidine -2-carboxylic acid protection->product coupling Coupling product->coupling resin Resin deprotection Fmoc Deprotection resin->deprotection Piperidine/DMF deprotection->coupling Activated Fmoc-AA washing Washing coupling->washing DMF/DCM repeat Repeat for next amino acid washing->repeat repeat->deprotection Yes cleavage Cleavage repeat->cleavage No (Final AA) precipitation Precipitation cleavage->precipitation Cold Ether purification RP-HPLC precipitation->purification final_peptide Purified Peptidomimetic purification->final_peptide

Caption: Workflow for the synthesis of peptidomimetics with 2-methylazetidine.

Signaling_Pathway_Hypothesis cluster_target Potential Biological Targets peptidomimetic 2-Methylazetidine Peptidomimetic receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) peptidomimetic->receptor Binds to ppi Protein-Protein Interaction Interface peptidomimetic->ppi Disrupts downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Inflammation) downstream->response

Caption: Hypothesized mechanism of action for a 2-methylazetidine peptidomimetic.

Concluding Remarks

The incorporation of 2-methylazetidine-2-carboxylic acid into peptides offers a promising strategy for the development of novel peptidomimetics with enhanced stability and defined conformations. The steric hindrance posed by this building block necessitates the use of robust coupling protocols, such as those employing HATU, and may require longer reaction times. The synthetic route to the N-Fmoc protected building block, while not explicitly detailed in the literature, can be reasonably proposed based on established chemical transformations. Further research is warranted to optimize the synthesis of this building block and to explore the full potential of the resulting peptidomimetics in modulating biological pathways, particularly those involving protein-protein interactions where conformational constraint is a key determinant of activity.

References

Application Notes and Protocols for Azetidine-Based Amino Acids in Peptide Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body, leading to a short in vivo half-life. A promising strategy to overcome this limitation is the incorporation of non-natural amino acids, such as azetidine-based amino acids, into the peptide backbone. The constrained four-membered ring of azetidine can impart unique conformational properties to peptides, sterically shielding cleavage sites from proteolytic enzymes and thereby enhancing metabolic stability.[1][2] This document provides detailed application notes and protocols for the synthesis, stability testing, and functional analysis of peptides incorporating azetidine-based amino acids.

Data Presentation: Enhanced Proteolytic Stability

The incorporation of azetidine-based amino acids has been shown to significantly improve the stability of peptides against enzymatic degradation. While specific half-life data is often presented within the context of broader studies, the general consensus is a notable increase in resistance to proteolysis. For instance, the introduction of a 3-aminoazetidine (3-AAz) moiety into a cyclohexapeptide has been demonstrated to enhance its stability against proteases when compared to its unmodified counterpart.[1][3]

To illustrate the expected improvement in stability, the following table summarizes hypothetical comparative data based on typical observations in the literature.

Peptide SequenceModificationHalf-life (t½) in Human Serum (hours)Fold Improvement
Native Peptide (e.g., Cyclohexapeptide)None1.5-
Azetidine-Modified Peptide3-Aminoazetidine substitution128
Native Peptide (e.g., a linear bioactive peptide)None0.5-
Azetidine-Modified PeptideAzetidine-2-carboxylic acid substitution36

Note: The data presented in this table is illustrative and intended to represent the typical magnitude of improvement observed. Actual results will vary depending on the peptide sequence, the specific azetidine amino acid used, and the experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Modified Peptides

This protocol outlines the general steps for incorporating an Fmoc-protected azetidine-based amino acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-azetidine-2-carboxylic acid (Fmoc-Aze-OH) or other desired Fmoc-protected azetidine amino acid

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of Fmoc-Azetidine Amino Acid:

    • For the incorporation of the azetidine moiety, use the desired Fmoc-protected azetidine amino acid (e.g., Fmoc-Aze-OH) and follow the standard coupling protocol described in step 3. A double coupling (repeating the coupling step) is recommended to ensure high incorporation efficiency.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Standard AA Aze_Coupling Azetidine Amino Acid Coupling (Double Coupling) Deprotection->Aze_Coupling Azetidine AA Wash Washing (DMF, DCM) Coupling->Wash Aze_Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow for Azetidine-Modified Peptides.
In Vitro Peptide Stability Assay in Human Serum

This protocol describes how to assess the enzymatic stability of a synthesized peptide in human serum using RP-HPLC for analysis.[4][5][6][7]

Materials:

  • Synthesized peptide (native and azetidine-modified versions)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in acetonitrile)

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or a small amount of DMSO diluted with water).

  • Incubation:

    • In a microcentrifuge tube, pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot (e.g., 50 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the tube vigorously and incubate on ice for at least 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the absorbance at a wavelength appropriate for the peptide (e.g., 220 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Stability_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock (1 mg/mL) Incubate Spike Serum with Peptide Incubate at 37°C Peptide_Stock->Incubate Serum_Prep Pre-warm Human Serum (37°C) Serum_Prep->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction and Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Quantify Peak Area and Calculate Half-life HPLC->Data_Analysis

Workflow for In Vitro Peptide Stability Assay in Human Serum.
Receptor Binding Affinity Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC50) of a novel azetidine-modified peptide to its target receptor, often a G-protein coupled receptor (GPCR).[8]

Materials:

  • Cell membranes expressing the target receptor (e.g., from a stable cell line)

  • Radiolabeled ligand (a known ligand for the receptor, e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled test peptide (azetidine-modified peptide)

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target receptor in a suitable buffer.

    • Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well filter plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its dissociation constant, Kd).

    • Increasing concentrations of the unlabeled test peptide (the azetidine-modified peptide).

    • The membrane preparation.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand instead of the test peptide.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the unbound radioligand (in the filtrate).

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand.

Visualization of a Relevant Signaling Pathway

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The incorporation of an azetidine-based amino acid is designed to improve the peptide's stability without significantly compromising its ability to bind to and activate its target receptor. The following diagram illustrates a typical GPCR signaling cascade initiated by the binding of a peptide agonist.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Azetidine-Modified Peptide (Agonist) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (Gαβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Gα subunit activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Azetidine-modified peptide activating a G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The use of azetidine-based amino acids represents a powerful tool for medicinal chemists and drug developers to enhance the stability and pharmacokinetic properties of peptide-based therapeutics. The protocols outlined in this document provide a framework for the successful synthesis, stability evaluation, and functional characterization of these modified peptides. By improving their resistance to proteolytic degradation, the therapeutic potential of many promising peptide candidates can be more effectively realized.

References

Synthetic Routes to Novel Peptide Therapeutics Using Constrained Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide therapeutics represent a rapidly growing class of drugs, offering high specificity and potency with lower toxicity compared to small molecules. However, native peptides are often limited by poor metabolic stability and low bioavailability due to their flexible nature, which makes them susceptible to proteolytic degradation.[1][2] Introducing conformational constraints into the peptide backbone can overcome these limitations by pre-organizing the peptide into its bioactive conformation, leading to enhanced receptor affinity, increased stability, and improved pharmacokinetic properties.[3][4][5][6]

This document provides detailed application notes and protocols for the synthesis and characterization of peptide therapeutics incorporating constrained amino acids. Various strategies for constraining peptides are discussed, including disulfide bond formation, lactam cyclization, and peptide stapling. These methods enable the rational design of novel peptide drugs with enhanced therapeutic potential.

Constraining Strategies for Peptide Therapeutics

Several chemical strategies can be employed to introduce conformational constraints into a peptide sequence. The choice of strategy depends on the desired structural outcome and the specific therapeutic target.

  • Disulfide Bonds: The formation of a disulfide bridge between two cysteine residues (or their analogs like penicillamine) is a common method for cyclization.[3] The incorporation of D-penicillamine, with its β,β-dimethyl groups, can introduce significant steric hindrance, resulting in a more rigid and stable cyclic structure compared to a standard cysteine-cysteine bridge.[3]

  • Lactam Bridges: Intramolecular amide bond formation between the side chains of acidic (e.g., glutamic acid, aspartic acid) and basic (e.g., lysine, ornithine) amino acids creates a lactam bridge, which is a robust method for peptide cyclization.[1]

  • Peptide Stapling: This technique involves introducing covalent bridges between specific amino acid side chains to stabilize secondary structures, most commonly α-helices.[1][7] Hydrocarbon stapling is a widely used approach that enhances proteolytic stability and cell permeability.[5][7]

  • Incorporation of Unnatural and D-Amino Acids: The inclusion of non-proteinogenic amino acids, such as N-methylated amino acids or D-amino acids, can restrict the conformational flexibility of the peptide backbone and provide resistance to enzymatic degradation.[2][8]

Experimental Protocols

The following protocols outline the general procedures for the synthesis and characterization of constrained peptides using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide

This protocol describes the manual synthesis of a linear peptide on a resin support using Fmoc/tBu chemistry.[3]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)[3]

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[3]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.[3]

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[3]

    • Wash the resin thoroughly with DMF (5 times).[3]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent like HATU or HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[3]

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.[3] For sterically hindered amino acids, extended coupling times or double coupling may be necessary.[3]

    • Monitor coupling completion using a ninhydrin test.[3]

    • Wash the resin with DMF (5 times).[3]

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.[3]

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).[3]

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.[3]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

    • Filter the resin and collect the filtrate.[3]

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: On-Resin Cyclization via Disulfide Bond Formation

This protocol describes the formation of a disulfide bridge between two thiol-containing residues on the solid support.

Materials:

  • Peptide-resin with two Trt-protected cysteine or penicillamine residues

  • Iodine

  • DMF/DCM

Procedure:

  • After linear peptide synthesis is complete, selectively deprotect the Trt groups from the thiol side chains using a mild acid treatment (e.g., 1% TFA in DCM).

  • Wash the resin thoroughly with DCM and DMF.

  • Dissolve iodine (5-10 equivalents) in DMF/DCM and add to the resin.

  • Agitate the mixture for 1-2 hours, monitoring the reaction by LC-MS analysis of a small cleaved sample.

  • Wash the resin extensively with DMF and DCM to remove excess iodine.

  • Proceed with cleavage and deprotection as described in Protocol 1, step 6.

Protocol 3: Solution-Phase Cyclization via Air Oxidation

This protocol is for forming a disulfide bond after the linear peptide has been cleaved from the resin.

Materials:

  • Crude linear peptide with free thiols

  • Ammonium bicarbonate buffer (pH 8)

  • TFA

Procedure:

  • Dissolve the crude linear peptide in a dilute solution of ammonium bicarbonate buffer (pH 8) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.[3]

  • Stir the solution open to the air for 12-24 hours to allow for air oxidation of the thiols.[3]

  • Monitor the progress of the cyclization by HPLC/MS.[3]

  • Once the reaction is complete, acidify the solution with a small amount of TFA to stop the oxidation.[3]

  • Purify the cyclic peptide by preparative RP-HPLC.[3]

Data Presentation

Quantitative data from the synthesis and characterization of constrained peptides should be summarized for clear comparison.

Peptide IDSequenceConstraint TypeCrude Purity (%)Final Purity (%)Isolated Yield (%)Molecular Weight (Da)
Peptide-Ac[Cys-Ala-Gly-Phe-Cys]-NH2Disulfide Bond>80>9553523.6
Peptide-BAc-c[Lys-Ala-Gly-Phe-Glu]-NH2Lactam Bridge>75>9845590.7
Stapled-AAc-Arg-X-Ala-Leu-X-Asn-NH2 (X=S5)Hydrocarbon Staple>70>9530850.1

Table 1: Example summary of synthetic and analytical data for constrained peptides. Data is representative and will vary based on the specific sequence and synthetic method.[9]

Characterization of Constrained Peptides

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized peptides.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude and purified peptide.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide in solution. For example, α-helical peptides show characteristic negative bands at ~208 and ~222 nm.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the three-dimensional structure of the peptide in solution.

Visualizations

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Constrained Peptide Therapeutic Peptide->Receptor Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Induction

Caption: A generalized signaling pathway initiated by a constrained peptide therapeutic binding to a G-protein coupled receptor (GPCR).

Experimental Workflow

experimental_workflow start Peptide Design spps Solid-Phase Peptide Synthesis start->spps cyclization On-Resin or Solution Phase Cyclization spps->cyclization cleavage Cleavage and Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization structural_analysis Structural Analysis (CD, NMR) characterization->structural_analysis biological_assay Biological Activity Assays characterization->biological_assay structural_analysis->biological_assay end Lead Candidate biological_assay->end

Caption: A typical experimental workflow for the development of constrained peptide therapeutics.

Logical Relationship of Constraining Strategies

logical_relationship cluster_strategies Constraining Strategies goal Enhanced Therapeutic Properties constraint Conformational Constraint stability Increased Stability constraint->stability affinity Higher Receptor Affinity constraint->affinity bioavailability Improved Bioavailability constraint->bioavailability stability->goal affinity->goal bioavailability->goal disulfide Disulfide Bonds disulfide->constraint lactam Lactam Bridges lactam->constraint stapling Peptide Stapling stapling->constraint unnatural_aa Unnatural/D-Amino Acids unnatural_aa->constraint

Caption: The logical relationship between constraining strategies and the resulting enhanced therapeutic properties of peptides.

References

Application Notes and Protocols for Creating Peptide Libraries with 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of peptide libraries is a cornerstone of modern drug discovery, enabling the screening of vast chemical space to identify novel therapeutic leads. The incorporation of non-proteinogenic amino acids into these libraries is a powerful strategy to enhance the structural diversity and improve the pharmacological properties of peptides, such as proteolytic stability and conformational rigidity.[1] This document provides detailed application notes and protocols for the use of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, a constrained proline analog, in the synthesis of peptide libraries using Boc-based solid-phase peptide synthesis (SPPS).

The azetidine ring, a four-membered heterocycle, imparts significant conformational constraints on the peptide backbone.[2] The addition of a methyl group at the Cα position further restricts the available conformational space, potentially leading to more defined secondary structures.[3][4] This can be advantageous in drug design, as pre-organizing a peptide into a bioactive conformation can lead to higher binding affinity and selectivity for its target. This building block is particularly useful for mimicking or stabilizing turn structures within a peptide.

Application Notes

Rationale for Incorporating this compound

The inclusion of this compound in peptide libraries offers several strategic advantages:

  • Conformational Rigidity: The strained azetidine ring and the α-methyl group significantly limit the rotational freedom around the peptide backbone, promoting the formation of well-defined secondary structures such as β-turns.[4][5] This reduction in conformational entropy can lead to a more favorable binding energy to target proteins.

  • Proteolytic Stability: The steric hindrance provided by the α-methyl group can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Increased Diversity: As a non-natural amino acid, it expands the chemical space of the peptide library beyond the 20 proteinogenic amino acids, opening up possibilities for novel interactions with biological targets.

  • Proline Mimicry with a Twist: While it serves as a proline analog, the altered ring size and α-substitution can lead to different conformational preferences compared to proline, potentially accessing unique bioactive conformations.[3]

Considerations for Library Design

When designing a peptide library incorporating this constrained amino acid, it is important to consider its placement within the peptide sequence. Its turn-inducing properties make it well-suited for positions within loops or turns of a target-binding motif. Random incorporation can be used to explore a wide range of structural possibilities, while targeted placement can be used to stabilize a known or predicted conformation.

Experimental Protocols

The following protocols are based on the "one-bead-one-compound" (OBOC) library synthesis methodology using the "split-and-pool" approach.[6] This method allows for the efficient generation of large and diverse peptide libraries where each bead carries a unique peptide sequence.

Protocol 1: Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard steps for adding an amino acid during Boc-based solid-phase peptide synthesis.

Materials:

  • Resin (e.g., Merrifield resin for C-terminal acids, MBHA resin for C-terminal amides)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).

  • Neutralization:

    • Neutralize the resin with a 10% DIEA in DCM solution for 5-10 minutes.

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes. Add DIEA (6 equivalents) to initiate activation.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

Diagram of the Boc-SPPS Workflow:

G start Start with Resin-Bound Peptide (N-terminally Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide (Ready for next cycle) wash3->end G start Start with Resin split1 Split Resin start->split1 couple1a Couple AA1 split1->couple1a couple1b Couple AA2 split1->couple1b couple1c ... split1->couple1c pool1 Pool and Mix couple1a->pool1 couple1b->pool1 couple1c->pool1 split2 Split Resin pool1->split2 couple2a Couple AA1 split2->couple2a couple2b Couple AA2 split2->couple2b couple2c ... split2->couple2c pool2 Pool and Mix couple2a->pool2 couple2b->pool2 couple2c->pool2 couple_z Couple Z (Boc-2-Me-Azetidine-COOH) pool2->couple_z split3 Split Resin couple_z->split3 couple3a Couple AA1 split3->couple3a couple3b Couple AA2 split3->couple3b couple3c ... split3->couple3c pool3 Pool and Mix couple3a->pool3 couple3b->pool3 couple3c->pool3 split4 Split Resin pool3->split4 couple4a Couple AA1 split4->couple4a couple4b Couple AA2 split4->couple4b couple4c ... split4->couple4c pool4 Pool and Mix couple4a->pool4 couple4b->pool4 couple4c->pool4 end Peptide Library (One Bead, One Compound) pool4->end

References

Application Notes and Protocols for the Enzymatic Resolution of 2-Methylazetidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 2-methylazetidine-2-carboxylic acid is a valuable constrained amino acid analog used in the development of novel therapeutics, particularly in peptide and peptidomimetic design. Its rigid four-membered ring structure and the presence of a quaternary stereocenter at the α-position can induce specific conformations in peptides, leading to enhanced biological activity, selectivity, and metabolic stability. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for obtaining the desired single enantiomers of this compound from a racemic mixture.

This document provides detailed protocols for the enzymatic resolution of 2-methylazetidine-2-carboxylic acid derivatives, primarily focusing on lipase-catalyzed hydrolysis of the corresponding esters. Lipases, such as those from Candida antarctica, are widely utilized for their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. In the context of 2-methylazetidine-2-carboxylic acid esters, a lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).

For this specific application, the racemic methyl or ethyl ester of 2-methylazetidine-2-carboxylic acid serves as the substrate. The lipase, often Candida antarctica Lipase B (CAL-B), acts as the chiral catalyst.

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation racemate Racemic 2-Methylazetidine- 2-carboxylic Acid esterification Esterification (e.g., SOCl2, MeOH) racemate->esterification racemic_ester Racemic Methyl 2-Methylazetidine- 2-carboxylate esterification->racemic_ester reaction Selective Hydrolysis racemic_ester->reaction enzyme Lipase (e.g., CAL-B) Aqueous Buffer / Organic Solvent enzyme->reaction mixture Mixture of: (S)-Acid and (R)-Ester reaction->mixture extraction Acid-Base Extraction mixture->extraction s_acid (S)-2-Methylazetidine- 2-carboxylic Acid extraction->s_acid Aqueous Phase r_ester (R)-Methyl 2-Methylazetidine- 2-carboxylate extraction->r_ester Organic Phase hydrolysis Chemical Hydrolysis r_ester->hydrolysis r_acid (R)-2-Methylazetidine- 2-carboxylic Acid hydrolysis->r_acid G cluster_input Input cluster_process Process cluster_output Output Racemic_Ester Racemic Ester (R/S)-Ester Selective_Reaction Enantioselective Reaction (e.g., Hydrolysis) Racemic_Ester->Selective_Reaction Enzyme Enzyme (Chiral Catalyst) Enzyme->Selective_Reaction catalyzes S_Product Product (S)-Acid Selective_Reaction->S_Product fast R_Substrate Unreacted Substrate (R)-Ester Selective_Reaction->R_Substrate slow

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the key intramolecular cyclization step to form the azetidine ring.

Problem Potential Cause Suggested Solution
Low or No Product Formation Poor Leaving Group: The hydroxyl group in the precursor is not a good leaving group for nucleophilic attack.Convert the hydroxyl group to a more effective leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide.[1]
Low Nucleophilicity of N-Boc Amine: The tert-butoxycarbonyl (Boc) protecting group can reduce the nucleophilicity of the nitrogen atom, hindering the intramolecular cyclization.While direct cyclization with the N-Boc group can be challenging, optimization of reaction conditions is crucial. Consider using a stronger base or a more polar aprotic solvent to facilitate the reaction. In some cases, a different N-protecting group that is more amenable to the cyclization conditions may be necessary, followed by deprotection and re-protection with Boc.
Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the intramolecular SN2 reaction.[1]For the cyclization of the mesylated precursor, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective.[1] Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can accelerate SN2 reactions.[1]
Reaction Temperature is Too Low: The activation energy for the ring closure may not be met at lower temperatures.Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Formation of Side Products Intermolecular Side Reactions: At high concentrations, the precursor may react with other molecules of the precursor, leading to dimers or polymers instead of the desired intramolecular cyclization.Employ high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture containing the base. This favors the intramolecular reaction pathway.[1]
Ring Opening of Azetidine: The strained four-membered azetidine ring can be susceptible to opening under certain conditions.Ensure that the workup and purification steps are performed under mild conditions. Avoid strongly acidic or basic conditions if possible, unless for a specific deprotection step.
Difficulty in Purification Polarity of the Product: The carboxylic acid group can make the product highly polar, leading to difficulties in extraction and chromatography.During workup, adjust the pH of the aqueous layer to protonate the carboxylic acid, making the product less polar and more extractable into an organic solvent like ethyl acetate. For column chromatography, a gradient elution with an increasing proportion of a polar solvent may be necessary to effectively separate the product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The primary challenge lies in the formation of the strained four-membered azetidine ring via intramolecular cyclization. This step is often hampered by the reduced nucleophilicity of the nitrogen atom when protected with a Boc group and the potential for competing intermolecular side reactions.[1] Careful optimization of the leaving group, base, solvent, and reaction concentration is crucial for success.

Q2: Why is the Boc protecting group commonly used for the azetidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is widely used because it is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, which is often compatible with subsequent synthetic steps in drug development.

Q3: Can I use a different base for the cyclization step?

A3: While sodium hydride is a common choice, other strong, non-nucleophilic bases can be considered. The optimal base will depend on the specific substrate and solvent system. It is advisable to perform small-scale test reactions to screen different bases if the standard conditions are not providing good results.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the presence of the desired product by its mass-to-charge ratio.

Q5: What are the expected spectroscopic signatures for this compound?

A5: In ¹H NMR, you would expect to see a singlet for the methyl group, multiplets for the azetidine ring protons, and a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector. In ¹³C NMR, distinct signals for the quaternary carbon at the 2-position, the methyl carbon, the carbons of the azetidine ring, the carbonyl carbons of the Boc group and the carboxylic acid, and the carbons of the tert-butyl group would be expected.

Experimental Protocols

Protocol 1: Synthesis of the Mesylated Precursor

This protocol describes the conversion of the hydroxyl group of the precursor to a mesylate, which is a good leaving group for the subsequent cyclization.

  • Dissolve the starting amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) to the reaction mixture.[1]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extract the aqueous layer three times with CH₂Cl₂.[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • The crude mesylate is often used in the next step without further purification.[1]

Protocol 2: Intramolecular Cyclization to form this compound

This protocol outlines the base-mediated intramolecular cyclization to form the azetidine ring.

  • Dissolve the crude mesylate from the previous step in a suitable anhydrous solvent such as THF or DMF under an inert atmosphere.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution.[1] Caution: NaH is highly reactive and flammable. Handle with extreme care.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Gentle heating may be required, and the reaction should be monitored by TLC or LC-MS.[1]

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Adjust the pH of the aqueous layer to ~3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_mesylation Step 1: Mesylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_workup Workup & Purification cluster_product Final Product start N-Boc-protected Amino Alcohol Precursor mesylation React with MsCl, Et3N in CH2Cl2 start->mesylation cyclization Treat with NaH in THF or DMF mesylation->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification product 1-(tert-Butoxycarbonyl)-2- methylazetidine-2-carboxylic acid purification->product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low or No Product? check_lg Is the leaving group adequate? (e.g., OTs, OMs) start->check_lg Yes improve_lg Action: Convert -OH to a better leaving group (e.g., mesylate). check_lg->improve_lg No check_conditions Are reaction conditions optimal? (Base, Solvent, Temp) check_lg->check_conditions Yes improve_lg->check_conditions optimize_conditions Action: - Use a strong, non-nucleophilic base (e.g., NaH). - Use a polar aprotic solvent (e.g., DMF). - Increase temperature. check_conditions->optimize_conditions No check_concentration Are intermolecular reactions occurring? check_conditions->check_concentration Yes optimize_conditions->check_concentration high_dilution Action: Use high dilution conditions. check_concentration->high_dilution Yes success Successful Synthesis check_concentration->success No high_dilution->success

References

Technical Support Center: Coupling of Boc-2-methyl-Aze-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting side reactions and challenges encountered during the solid-phase peptide synthesis (SPPS) coupling of Boc-2-methyl-Aze-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with coupling Boc-2-methyl-Aze-OH in SPPS?

The main difficulty in coupling Boc-2-methyl-Aze-OH stems from significant steric hindrance. This is caused by two structural features:

  • The α-methyl group: The presence of a methyl group on the α-carbon, the same carbon involved in peptide bond formation, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.

  • The rigid azetidine ring: The four-membered ring structure of azetidine-2-carboxylic acid (Aze) constrains the torsional angles around the N-Cα bond, further limiting the flexibility required for an optimal coupling orientation.

This combined steric hindrance leads to slow reaction kinetics, often resulting in incomplete coupling reactions.[1][2][3]

Q2: What are the most common side reactions when coupling Boc-2-methyl-Aze-OH?

The primary side reaction is incomplete coupling , which leads to the formation of deletion sequences . If the sterically hindered Boc-2-methyl-Aze-OH fails to couple completely, the subsequent amino acid in the sequence will couple to the unreacted N-terminus, resulting in a final peptide product that is missing the 2-methyl-Aze residue.[4]

Other potential side reactions include:

  • Epimerization (Racemization): The α-carbon of the activated amino acid is susceptible to racemization, especially with prolonged activation times or the use of excess base.[5][6][7][8] The steric strain from the α-methyl group can sometimes increase the lability of the α-proton, potentially increasing this risk under harsh conditions.

  • Diketopiperazine (DKP) Formation: If Boc-2-methyl-Aze-OH is the second amino acid to be coupled in the sequence, the resulting dipeptide-resin is prone to intramolecular cyclization. This reaction forms a diketopiperazine, which cleaves the peptide from the resin, terminating the synthesis.[9]

  • Guanidinylation: When using uronium/aminium-based coupling reagents (like HBTU or HATU), the activated reagent can react with the free N-terminal amine of the peptide chain to form a guanidine moiety.[9] This side reaction is irreversible and terminates the peptide chain. It is more likely to occur if the desired coupling reaction is slow due to steric hindrance.

Q3: Which coupling reagents are most effective for Boc-2-methyl-Aze-OH?

For sterically hindered amino acids, standard carbodiimide reagents like DIC are often insufficient.[3] More potent coupling reagents are required to overcome the high activation energy barrier. Uronium/aminium salts and phosphonium salts are highly recommended.[2][10]

  • High-Efficiency Reagents: HATU, HCTU, and COMU are generally the most effective choices for sterically demanding couplings due to their rapid activation rates.[2][10]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent and potent reagents for extremely difficult couplings.[2][10]

Q4: How can I monitor the completion of the coupling reaction?

The most common method is the qualitative Kaiser (ninhydrin) test .[1][11]

  • A positive result (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.

  • A negative result (yellow/colorless beads) indicates that the coupling is complete.

It is crucial to perform this test after the coupling step for Boc-2-methyl-Aze-OH to determine if a second coupling is necessary.[10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues during the coupling of Boc-2-methyl-Aze-OH.

Problem / Symptom Potential Cause Recommended Solution(s)
Positive Kaiser test after coupling (blue beads indicate free amines)Incomplete Coupling due to Steric Hindrance 1. Perform a Double Coupling: This is the most straightforward first step. Drain the reaction vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated Boc-2-methyl-Aze-OH.[2][10] 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][10] 3. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., increase from 3 to 5 equivalents).[2]
Low yield of the final peptide and presence of deletion sequences in LC-MS 1. Insufficient Reagent Potency 2. Peptide Aggregation 1. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HCTU, or PyAOP.[2][3][10] 2. Optimize Solvent: Switch from DMF to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP) to disrupt aggregation.[9][10] 3. Elevate Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C). Caution: This may increase the risk of epimerization.[2]
Coupling remains incomplete even after troubleshooting Extreme Steric Hindrance or Aggregation Cap the Unreacted Chains: To prevent the formation of deletion peptides and simplify final purification, terminate the unreacted peptide chains. This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.[10]

Data Presentation

Comparison of Coupling Reagents for Sterically Hindered Couplings

The choice of coupling reagent is critical for overcoming the steric barrier presented by Boc-2-methyl-Aze-OH. The following table provides a general comparison of common reagents for such difficult couplings.

Coupling Reagent Class Examples Relative Efficiency for Hindered Couplings Notes
Uronium/Aminium HATU, HCTU, COMUVery High Generally the most effective for sterically demanding couplings due to rapid activation and high reactivity.[2][10]
Uronium/Aminium HBTU, TBTUHigh Effective for many standard couplings, but may be slower than HATU for highly hindered residues.[2]
Phosphonium PyBOP, PyAOPVery High PyAOP is particularly potent and is an excellent choice for extremely difficult couplings where other reagents may fail.[2]
Carbodiimide DIC / HOBt (or Oxyma)Moderate A standard, cost-effective option, but often requires longer reaction times, elevated temperatures, or double coupling for hindered amino acids.[2][7]

Note: Efficiency and yields are highly sequence-dependent.

Experimental Protocols

Protocol 1: Standard Nα-Boc Deprotection and Neutralization
  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.[12]

  • Pre-wash: Drain the solvent and add the deprotection solution (e.g., 50% TFA in DCM). Agitate for 5 minutes.[12]

  • Deprotection: Drain and add fresh deprotection solution. Agitate for 20-25 minutes to ensure complete removal of the Boc group.[12]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x), followed by Isopropanol (IPA) (3x), and finally N,N-Dimethylformamide (DMF) (3x) to remove residual acid.[12]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes). Wash again with DMF (3x).[11]

Protocol 2: Robust Coupling of Boc-2-methyl-Aze-OH using HATU

This protocol is recommended for the sterically hindered coupling of Boc-2-methyl-Aze-OH.

  • Reagent Preparation (in a separate vessel):

    • Dissolve Boc-2-methyl-Aze-OH (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (3-5 equivalents).

    • Add a non-nucleophilic base, such as DIPEA (6-10 equivalents).[2]

  • Pre-activation: Allow the mixture to pre-activate at room temperature for 1-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test (Protocol 3) to check for reaction completion.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). If the Kaiser test is positive, perform a second coupling.

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Transfer a small sample of resin beads (5-10 beads) to a small glass test tube. Wash the beads with ethanol and allow them to dry.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Blue or purple beads: Positive result (incomplete coupling).

    • Yellow or colorless beads: Negative result (complete coupling).[1]

Visualizations

start Positive Kaiser Test After Coupling double_couple Perform Double Coupling start->double_couple recheck Re-run Kaiser Test double_couple->recheck optimize Optimize Further: - Use stronger coupling reagent (HATU/PyAOP) - Increase temperature (40-50°C) - Switch solvent to NMP recheck->optimize Positive proceed Proceed to Next Cycle recheck->proceed Negative optimize->recheck cap Cap Unreacted Amines (Acetic Anhydride/DIPEA) optimize->cap If still positive cap->proceed

Troubleshooting workflow for incomplete coupling.

cluster_resin Peptide on Resin cluster_aa Activated Amino Acid Resin Resin Support Peptide ...-NH-CHR-CO- N_Terminus H₂N- AA Boc-2-methyl-Aze-O-X (Activated Ester) N_Terminus->AA Nucleophilic Attack Me CH₃ Aze Aze Ring clash1 Steric Clash clash1->Me clash2 Steric Clash clash2->Aze

Steric hindrance from the α-methyl group and azetidine ring.

References

Technical Support Center: Optimization of Coupling Conditions for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter when working with sterically hindered amino acids, such as Aib (α-aminoisobutyric acid), N-methylated amino acids, Valine, Isoleucine, and Threonine.

Observation Potential Cause Recommended Solutions & Rationale
Low or Incomplete Coupling (Positive Ninhydrin/Kaiser test after coupling)Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2][3]Switch to a more powerful coupling reagent. Onium-salt based reagents such as HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive OAt or OBt active esters.[1] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[4] For extremely hindered amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[1][2][5]
Steric Hindrance: The bulky nature of the amino acid side chain or N-methyl group physically obstructs the reaction.[1][4]Increase reaction time and/or temperature. Extending the coupling time (e.g., 2-24 hours) can allow the reaction to proceed to completion.[1][4] Microwave-assisted peptide synthesis (MA-SPPS) is highly effective in overcoming the activation energy barrier and driving difficult couplings to completion quickly.[6][7][8][9]
Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, blocking reactive sites.[1][4]Improve solvation. Switch from DMF to a more disruptive solvent like NMP or use a mixture of DMF/DCM.[1][4] Incorporating "difficult sequence" disrupting residues, such as a pseudoproline dipeptide, can also be beneficial.[1]
Incomplete Fmoc-Deprotection: The N-terminus may not be fully deprotected, preventing the coupling reaction.Ensure complete deprotection. Confirm the absence of the Fmoc protecting group before proceeding with coupling. Consider extending the deprotection time or using a stronger deprotection solution if necessary.
Racemization (Loss of stereochemical integrity)Over-activation of the Carboxylic Acid: Prolonged pre-activation can lead to racemization.Reduce pre-activation time. Minimize the time the amino acid is in its activated state before adding it to the amine component.[1]
Inappropriate Base: Strong bases can promote racemization.Use a weaker or more hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA in some cases.[1][10]
Inadequate Additive: The choice of additive can influence the level of racemization.Use additives that suppress racemization. Additives like HOAt and Oxyma Pure are superior to HOBt in minimizing racemization.[1]
Side Reactions (e.g., Guanidinylation)Excess Coupling Reagent: Some coupling reagents, like HBTU, can cause guanidinylation of the N-terminus if used in excess.[10]Optimize reagent stoichiometry. Use the recommended equivalents of the coupling reagent and avoid large excesses.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor coupling efficiency with sterically hindered amino acids?

A1: The main cause is steric hindrance, where the bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib) physically block the formation of the peptide bond.[3] This slows down the reaction rate, leading to incomplete couplings and the formation of deletion sequences.[3] N-methylated amino acids also introduce steric bulk at the amide nitrogen, which reduces its nucleophilicity and further complicates the coupling.[3] Additionally, peptide aggregation on the solid support can prevent reagents from reaching the reactive sites.[1][3]

Q2: Which coupling reagents are considered the most effective for hindered amino acids?

A2: For difficult couplings, onium-salt-based reagents are generally the preferred choice.[1] Reagents that form highly reactive OAt or Oxyma esters are particularly effective.[3]

  • HATU, HCTU, and COMU are highly recommended uronium/aminium salts.[4][10] HATU is known for its high reactivity, and COMU is noted for its efficiency and safety profile as it is not based on the potentially explosive HOBt or HOAt.[5][10]

  • PyBOP and PyAOP are effective phosphonium salts, especially for minimizing racemization.[1][4]

  • For extremely hindered couplings, the in-situ formation of amino acid fluorides using reagents like TFFH can be a very successful strategy.[3][5]

Q3: How can microwave synthesis improve the coupling of hindered amino acids?

A3: Microwave-assisted peptide synthesis (MA-SPPS) is a powerful technique for overcoming the challenges associated with sterically hindered amino acids.[6][7][9] The application of microwave energy can:

  • Overcome the Activation Energy Barrier: Microwaves provide the necessary energy to drive difficult couplings to completion more efficiently than at room temperature.[1]

  • Reduce Reaction Times: Couplings that might take several hours at room temperature can often be completed in minutes using microwave irradiation.[8]

  • Disrupt Peptide Aggregation: The microwave energy can help break up aggregates of the growing peptide chain on the solid support, improving reagent access to the reactive sites.[4]

Q4: What is the best solvent to use for coupling sterically hindered amino acids?

A4: While N,N-Dimethylformamide (DMF) is the most common solvent in solid-phase peptide synthesis, it may not always be the optimal choice for difficult sequences.[2][4]

  • N-Methyl-2-pyrrolidone (NMP) is often preferred for its superior solvating properties, which can help to reduce peptide aggregation.[2][4]

  • A mixture of solvents , such as DCM/DMF/NMP, can also be beneficial for particularly challenging sequences.[2]

Q5: Can side-chain protecting groups contribute to steric hindrance?

A5: Yes, bulky side-chain protecting groups can add to the overall steric hindrance, especially in longer peptides where the density of these groups on the solid support increases.[2] Careful selection of protecting groups and optimization of coupling conditions are crucial in these cases.

Data Summary: Coupling Reagent Performance

The following table summarizes the characteristics of common high-efficiency coupling reagents used for sterically hindered amino acids.

Reagent Reagent Type Reactivity Racemization Risk Key Advantages Potential Drawbacks
HATU Aminium SaltVery HighLow-ModerateHighly effective for difficult couplings, fast reaction times.[1]More expensive than some alternatives.
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective for many applications.[10]Can cause guanidinylation of the N-terminus if used in excess.[10]
COMU Aminium SaltVery HighLowHigh efficiency, good solubility, and a better safety profile (not based on explosive HOBt/HOAt).[1][5]
PyBOP Phosphonium SaltHighLowHigh efficiency with a low risk of racemization; no guanidinylation side reaction.[1][10]Byproducts can sometimes be difficult to remove.[10]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective and avoids guanidinylation.[10]Slower reaction times compared to onium salts; byproducts can be problematic.[10]
TFFH Fluorinating AgentVery HighLowExcellent for extremely hindered couplings by forming acyl fluorides.[1][5]Requires specific handling and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling for a Sterically Hindered Amino Acid (using HATU)

This protocol is a general guideline for a double coupling strategy, which is often effective for moderately hindered amino acids.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in an appropriate solvent like DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[3]

  • First Coupling:

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for at least 2 hours at room temperature. For more difficult couplings, this time can be extended.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.

  • Final Wash: Drain the second coupling solution and wash the resin extensively with DMF and then DCM.

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. If the test is still positive, a third coupling may be necessary, or a switch to a more potent coupling strategy should be considered.

Protocol 2: Microwave-Assisted Coupling of a Sterically Hindered Amino Acid

This protocol outlines a general procedure for using a microwave peptide synthesizer to improve coupling efficiency.

  • Resin Preparation: Swell the resin in a microwave-compatible reaction vessel with DMF.

  • Fmoc-Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1]

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]

    • Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave peptide synthesizer. Optimized conditions for hindered amino acids may require longer irradiation times or higher temperatures (e.g., 10 minutes at 100°C).[11]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, a second microwave-assisted coupling may be performed.

Visual Guides

experimental_workflow start Start: Resin-bound peptide (deprotected N-terminus) prepare_aa Prepare Activation Mixture: - Fmoc-AA (hindered) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) in DMF start->prepare_aa 1 coupling Coupling Reaction: Add activation mixture to resin Agitate (e.g., 2h to overnight) prepare_aa->coupling 2 wash1 Wash Resin (DMF) coupling->wash1 3 ninhydrin Ninhydrin Test wash1->ninhydrin 4 incomplete Incomplete Coupling (Positive Test) ninhydrin->incomplete No complete Complete Coupling (Negative Test) ninhydrin->complete Yes double_coupling Perform Second Coupling incomplete->double_coupling Option 1 next_step Proceed to Next Deprotection/ Coupling Cycle complete->next_step double_coupling->coupling

Caption: Standard workflow for coupling a sterically hindered amino acid.

troubleshooting_logic start Low Coupling Efficiency Observed check_reagent Is the coupling reagent potent enough? (e.g., using DCC/DIC) start->check_reagent upgrade_reagent Switch to Onium Salt (HATU, COMU) or Phosphonium Salt (PyBOP) check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes upgrade_reagent->check_conditions increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp No check_solvent Is the solvent optimal for preventing aggregation? check_conditions->check_solvent Yes use_microwave Employ Microwave- Assisted Synthesis increase_time_temp->use_microwave Alternative increase_time_temp->check_solvent use_microwave->check_solvent change_solvent Switch from DMF to NMP or use solvent mixtures check_solvent->change_solvent No final_solution Re-evaluate and combine strategies if necessary check_solvent->final_solution Yes change_solvent->final_solution

Caption: Troubleshooting logic for low coupling efficiency.

References

Technical Support Center: Purification of Peptides Containing 2-Methylazetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of peptides incorporating the non-natural amino acid, 2-methylazetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these modified peptides.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing 2-methylazetidine-2-carboxylic acid?

The incorporation of 2-methylazetidine-2-carboxylic acid introduces several challenges primarily due to its structural properties:

  • Steric Hindrance: The methyl group on the azetidine ring increases steric bulk, which can lead to broader peaks and reduced separation efficiency in reversed-phase high-performance liquid chromatography (RP-HPLC). This is because steric hindrance can interfere with the optimal interaction between the peptide and the stationary phase.

  • Conformational Rigidity: The constrained four-membered ring of 2-methylazetidine-2-carboxylic acid can induce unique conformational constraints on the peptide backbone. This may lead to the presence of multiple conformers that are separable under certain chromatographic conditions, resulting in complex chromatograms with split or broadened peaks.

  • Hydrophobicity: The methyl group adds hydrophobicity to the peptide, which will alter its retention behavior in RP-HPLC, generally leading to longer retention times compared to an equivalent peptide with a non-methylated azetidine or proline residue.

  • Co-elution with Impurities: Synthesis of peptides with sterically hindered amino acids can sometimes be less efficient, leading to a higher proportion of closely related impurities, such as deletion sequences or incompletely deprotected species. These impurities may have very similar retention times to the target peptide, making purification by a single chromatographic method difficult.

Q2: Which initial purification strategy is recommended for these peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended initial purification strategy.[1][2] It separates peptides based on their hydrophobicity. Given that 2-methylazetidine-2-carboxylic acid influences the overall hydrophobicity of the peptide, RP-HPLC is a logical first step. However, optimization of the method is crucial to overcome the challenges mentioned above.

Q3: How does the methyl group on the azetidine ring affect the choice of chromatographic conditions?

The N-methyl group in 2-methylazetidine-2-carboxylic acid can significantly impact chromatographic behavior. N-methylation can increase the peptide's stability and bioavailability but also complicates purification.[3] Specifically, it can lead to peak broadening and potentially lower recovery. It is important to carefully select the stationary phase, mobile phase modifiers, and gradient to achieve optimal separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of peptides containing 2-methylazetidine-2-carboxylic acid.

Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC

Poor peak shape is a frequent issue when purifying peptides with sterically hindered or modified amino acids.

Possible Cause Recommended Solution
Secondary Interactions The basic nitrogen of the azetidine ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[4] Solution: Use a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid - TFA) to suppress the ionization of silanol groups. Alternatively, use a column with end-capping or a base-deactivated stationary phase.
Slow Mass Transfer The steric bulk of the 2-methylazetidine-2-carboxylic acid can hinder the peptide's movement in and out of the stationary phase pores. Solution: Increase the column temperature (e.g., 40-60°C) to improve mass transfer kinetics and reduce mobile phase viscosity. Use a column with a larger pore size (e.g., 300 Å) suitable for peptides.[5]
Co-elution of Conformers The rigid azetidine ring may lead to stable conformational isomers that are partially separated. Solution: Alter the mobile phase composition by using a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent to potentially merge the conformer peaks.
Column Overload Injecting too much sample can lead to peak distortion.[4] Solution: Reduce the sample concentration and/or injection volume.
Problem 2: Low Purity or Co-elution of Impurities

Achieving high purity can be challenging due to the presence of closely related synthetic impurities.

Possible Cause Recommended Solution
Similar Hydrophobicity of Impurities Deletion sequences or peptides with protecting group remnants may have very similar hydrophobicity to the target peptide. Solution: Employ an orthogonal purification strategy. After an initial RP-HPLC purification, use a second purification step based on a different separation principle, such as ion-exchange chromatography (IEX) or hydrophilic interaction liquid chromatography (HILIC).[6][7]
Suboptimal RP-HPLC Gradient A steep gradient may not provide sufficient resolution to separate closely eluting impurities.[4] Solution: Optimize the gradient by making it shallower around the elution time of the target peptide to improve separation.
Formation of Diastereomers Racemization during synthesis can lead to diastereomeric impurities that are difficult to separate. Solution: Chiral chromatography may be necessary. Alternatively, optimizing the coupling conditions during synthesis can minimize racemization.[8]
Problem 3: Low Recovery

Low recovery of the target peptide can be a significant issue, impacting the overall yield.

Possible Cause Recommended Solution
Irreversible Adsorption The peptide may be irreversibly adsorbed onto the stationary phase, especially if it is highly hydrophobic. Solution: Add a small percentage of a stronger solvent like isopropanol to the mobile phase. Ensure the column is properly conditioned and washed after each run.
Precipitation on Column The peptide may precipitate on the column if the sample solvent is too strong or if the peptide has poor solubility in the initial mobile phase conditions. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. Filter the sample before injection.
Peptide Degradation The peptide may be unstable under the purification conditions (e.g., harsh pH). Solution: If the peptide is acid-labile, consider using a mobile phase with a less acidic modifier or a neutral pH, although this may require a different stationary phase (e.g., hybrid silica).

Experimental Protocols

Protocol 1: General RP-HPLC Method Optimization

This protocol outlines a systematic approach to developing an RP-HPLC method for a peptide containing 2-methylazetidine-2-carboxylic acid.

  • Column Selection:

    • Start with a C18 column with a wide pore size (300 Å).

    • Consider a column with a shorter alkyl chain (C8 or C4) if the peptide is very hydrophobic and retains too strongly on C18.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Initial Gradient Scouting:

    • Perform a broad gradient run (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide.

    • Flow rate: 1 mL/min for a 4.6 mm ID analytical column.

    • Detection: 210-230 nm.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may provide better resolution.

  • Temperature Optimization:

    • If peak broadening is observed, increase the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C) to improve peak shape.

Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)

This protocol is for a second purification step if RP-HPLC alone is insufficient. It is particularly useful for separating peptides based on charge differences.[9][10]

  • Column Selection:

    • Choose a strong cation exchange (SCX) column if the peptide has a net positive charge at the working pH.

    • Choose a strong anion exchange (SAX) column for peptides with a net negative charge.

  • Mobile Phase Preparation:

    • Mobile Phase A (Low Salt): 20 mM phosphate buffer, pH 3.0.

    • Mobile Phase B (High Salt): 20 mM phosphate buffer with 1 M NaCl, pH 3.0.

  • Purification Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Load the partially purified peptide from the RP-HPLC step (ensure the sample is in a low-salt buffer).

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Elute the peptide using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.

Protocol 3: Orthogonal Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative orthogonal technique that separates compounds based on their hydrophilicity.[11]

  • Column Selection:

    • Use a HILIC column with a neutral, polar stationary phase (e.g., amide or diol).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium formate.

    • Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium formate.

  • Purification Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Dissolve the peptide in a high concentration of organic solvent (e.g., 90% acetonitrile) before injection.

    • Elute the peptide with a gradient of increasing water concentration (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Collect and analyze fractions by analytical RP-HPLC.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Crude_Peptide Crude Peptide containing 2-methylazetidine-2-carboxylic acid RP_HPLC Step 1: RP-HPLC (Primary Purification) Crude_Peptide->RP_HPLC Purity_Check1 Purity Analysis (Analytical HPLC/MS) RP_HPLC->Purity_Check1 Orthogonal Step 2: Orthogonal Purification (IEX or HILIC) Purity_Check1->Orthogonal <95% Purity Pure_Peptide Pure Peptide Purity_Check1->Pure_Peptide >95% Purity Purity_Check2 Final Purity Analysis (Analytical HPLC/MS) Orthogonal->Purity_Check2 Purity_Check2->Pure_Peptide

Caption: A typical orthogonal purification workflow for peptides containing 2-methylazetidine-2-carboxylic acid.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing/Broadening Cause1 Secondary Interactions with Silanols? Start->Cause1 Solution1 Decrease mobile phase pH (e.g., 0.1% TFA) Use base-deactivated column Cause1->Solution1 Yes Cause2 Slow Mass Transfer? Cause1->Cause2 No End Improved Peak Shape Solution1->End Solution2 Increase column temperature (40-60°C) Use wide-pore column (300 Å) Cause2->Solution2 Yes Cause3 Column Overload? Cause2->Cause3 No Solution2->End Solution3 Reduce sample concentration and/or injection volume Cause3->Solution3 Yes Cause3->End No, consult further Solution3->End

References

Technical Support Center: Troubleshooting Difficult Peptide Sequences with Constrained Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of difficult peptide sequences, particularly those containing constrained residues.

Frequently Asked questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A1: "Difficult sequences" are prone to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation is primarily caused by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[1] Several factors contribute to this difficulty:

  • Hydrophobicity: Stretches of hydrophobic amino acids (e.g., Val, Ile, Leu) promote strong intermolecular hydrophobic interactions, leading to poor solvation of the growing peptide chain.[1]

  • β-branched amino acids: Residues like Valine, Isoleucine, and Threonine can cause steric hindrance and promote aggregation.[2]

  • Sequence length: Longer peptides (>30 amino acids) are more susceptible to aggregation.[1]

  • Repetitive sequences: Homopolymeric regions (e.g., poly-Ala) or alternating hydrophobic/hydrophilic residues can favor secondary structure formation.

Q2: How can I predict if my peptide sequence is likely to be difficult to synthesize?

A2: While precise prediction is challenging, certain patterns indicate a higher risk of aggregation. Stretches of contiguous hydrophobic and β-branched amino acids are strong indicators.[1] Several computational tools and prediction algorithms are available to assess the aggregation potential of a peptide sequence before synthesis. Additionally, monitoring the Fmoc deprotection profile during synthesis can provide a real-time indication of aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[1]

Q3: What are constrained peptides, and what are the challenges in their synthesis?

A3: Constrained peptides are engineered to have a more rigid structure, often through cyclization or stapling techniques.[3] This rigidity can enhance target specificity, improve resistance to degradation, and increase bioavailability.[4] However, the synthesis of constrained peptides can present unique challenges, including:

  • Difficult cyclization: The linear precursor may not readily adopt the correct conformation for efficient ring closure.

  • Side reactions: The residues involved in the constraint (e.g., Cysteine for disulfide bridges) can be prone to side reactions.

  • Purification challenges: The constrained structure can sometimes lead to aggregation and purification difficulties.

Q4: What are the common side reactions encountered during the synthesis of difficult peptides?

A4: Besides aggregation, several side reactions can occur, leading to impurities that are often difficult to separate from the desired product. These include:

  • Aspartimide formation: This is a base-catalyzed side reaction involving aspartic acid residues, leading to a mass-neutral impurity that is nearly impossible to separate chromatographically.[5]

  • Racemization: The chirality of amino acids can be compromised during activation and coupling, particularly with residues like Cysteine and Histidine.

  • Diketopiperazine formation: This can occur with C-terminal Proline, leading to low or no yield.[6]

  • Pyroglutamate formation: An N-terminal Glutamine can spontaneously cyclize to form pyroglutamic acid.[6]

Troubleshooting Guides

This section provides detailed guides for specific issues encountered during the synthesis of difficult and constrained peptides.

Issue 1: Poor Yield and Purity Due to Peptide Aggregation

Symptoms:

  • Low final yield of the target peptide.

  • Complex HPLC chromatogram of the crude product with multiple deletion sequences.

  • Resin shrinking or clumping during synthesis.[7]

  • Broadening of the Fmoc deprotection peak.[1]

Solutions:

  • Incorporate Backbone Protection: Disrupt the hydrogen bonding network responsible for aggregation.

    • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[1] The native residue is regenerated upon final acid cleavage.[1]

    • Dmb/Hmb-Protected Amino Acids: Utilize 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the α-nitrogen of amino acid residues to prevent hydrogen bonding.[1][8]

  • Optimize Synthesis Conditions:

    • Chaotropic Salt Washes: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures.[1]

    • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can disrupt intermolecular hydrogen bonds, improving both coupling and deprotection efficiency for difficult sequences.[9]

    • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics.[2]

  • Select Appropriate Synthesis Materials:

    • Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the distance between growing peptide chains, reducing inter-chain interactions.[1]

    • Specialized Solvents: N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better solvating properties than N,N-dimethylformamide (DMF) for many aggregating sequences. A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2]

StrategyParameterWithout StrategyWith StrategyReference
Pseudoproline Dipeptide Incorporation Crude Product Purity (Model Difficult Peptide)< 5% (with HBTU)> 85% (with HBTU)[7]
Desired Product Yield (Highly Aggregated Sequences)Very Low / Synthesis FailureUp to 10-fold increase reported[8]
Microwave-Assisted Synthesis Crude Purity (EGFR sequence)~18% (Conventional)61% (Microwave for coupling and deprotection)[10]
Backbone Protection (Dmb/Hmb) Yield and PurityOften low with deletion sequencesSignificantly improved[3]
Issue 2: Side Reactions Compromising Peptide Integrity

Symptoms:

  • Presence of unexpected peaks in the mass spectrum of the crude product.

  • Co-elution of impurities with the main product during HPLC purification.

Solutions:

  • Aspartimide Formation:

    • Use Dmb/Hmb protection: Incorporating a Dmb or Hmb group on the amino acid preceding the aspartic acid can sterically hinder the side reaction.[8]

    • Use Dmb-dipeptides: Fmoc-Aaa-(Dmb)Gly-OH dipeptides can be used to prevent aspartimide formation when the sequence is Asp-Gly.[11]

  • Racemization:

    • Optimize coupling reagents: Use coupling reagents known to suppress racemization, such as COMU or HATU.

    • Control temperature: Avoid excessive heating during coupling steps, especially for sensitive amino acids.

  • Diketopiperazine and Pyroglutamate Formation:

    • C-terminal modification: For C-terminal Proline, amidation can prevent diketopiperazine formation.[6]

    • N-terminal modification: Acetylation of an N-terminal Glutamine can prevent pyroglutamate formation.[6]

Experimental Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS

This protocol outlines the manual coupling of an Fmoc-protected pseudoproline dipeptide.

Materials:

  • Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) (3 equivalents)

  • Coupling reagent (e.g., HBTU, HATU) (3 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

  • 20% piperidine in DMF

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF and wash thoroughly with DMF.[7]

  • Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide, coupling reagent, and HOBt in a minimal amount of DMF. Add DIPEA to the mixture and mix thoroughly to activate the dipeptide.[7]

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.[7]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates complete coupling.

  • Washing: After successful coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the synthesis by deprotecting the Fmoc group of the newly added pseudoproline dipeptide.

  • Cleavage and Deprotection: Upon completion of the synthesis, treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). This step cleaves the peptide from the resin and regenerates the native Serine or Threonine residue from the pseudoproline.[7]

Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

Materials:

  • 0.8 M NaClO₄ or LiCl in DMF

  • DMF

  • Resin-bound peptide after Fmoc deprotection

Procedure:

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[2] This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.[2]

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Visualizations

experimental_workflow_pseudoproline start Start: Resin-bound peptide (free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Pseudoproline Dipeptide (HBTU/HOBt/DIPEA in DMF) activation->coupling monitor Monitor Coupling (Kaiser Test) coupling->monitor wash2 DMF Wash monitor->wash2 Complete incomplete Incomplete Coupling monitor->incomplete Incomplete elongation Continue Peptide Elongation wash2->elongation cleavage Final Cleavage & Deprotection (TFA Cocktail) elongation->cleavage Full sequence assembled end End: Purified Peptide cleavage->end incomplete->coupling Recouple

Caption: Experimental workflow for incorporating pseudoproline dipeptides in SPPS.

troubleshooting_logic problem Problem Identified: Low Yield / High Impurities cause1 Cause: Aggregation problem->cause1 cause2 Cause: Side Reaction problem->cause2 solution1a Incorporate Pseudoproline Dipeptides cause1->solution1a solution1b Use Dmb/Hmb Protection cause1->solution1b solution1c Microwave-Assisted Synthesis cause1->solution1c solution1d Chaotropic Salt Wash cause1->solution1d solution2a Use Dmb/Hmb for Asp-X sequences cause2->solution2a Aspartimide solution2b Optimize Coupling Reagents/Conditions cause2->solution2b Racemization solution2c N/C-Terminal Modification cause2->solution2c Cyclization

Caption: Logical relationship for troubleshooting difficult peptide synthesis.

References

Technical Support Center: Synthesis of 1-Boc-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Boc-2-methylazetidine-2-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

This section addresses common problems that may arise during the synthesis of 1-Boc-2-methylazetidine-2-carboxylic acid, with a focus on practical solutions to improve yield and purity.

FAQs

Q1: What is the most common synthetic strategy for preparing enantiopure 2-methyl-azetidine-2-carboxylic acid?

A1: A robust and widely used method involves the formation of diastereomeric amides using a chiral resolving agent, such as (S)-phenylglycinol. This is followed by the separation of these diastereomers and subsequent hydrolysis to yield the desired enantiomerically pure amino acid, which can then be N-Boc protected. The key step in forming the azetidine ring is an intramolecular alkylation.[1]

Q2: What are the main challenges in the synthesis of azetidine derivatives like 1-Boc-2-methylazetidine-2-carboxylic acid?

A2: The primary challenges stem from the inherent ring strain of the four-membered azetidine ring, which can lead to low yields and side reactions such as ring-opening. The introduction of a quaternary center at the 2-position, as in 2-methyl-azetidine-2-carboxylic acid, can also present steric hindrance challenges during synthesis. Purification of the final product and intermediates can also be complex.

Troubleshooting Guide

Issue 1: Low yield in the intramolecular cyclization to form the azetidine ring.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature, but be mindful of potential side reactions.

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution: The choice of base and solvent is critical for the intramolecular SN2 reaction. Strong, non-nucleophilic bases are often preferred. The solvent should be able to dissolve the starting material and be compatible with the base. Refer to the experimental protocols for recommended base/solvent combinations.

  • Possible Cause 3: Poor leaving group.

    • Solution: The efficiency of the cyclization is highly dependent on the nature of the leaving group. Ensure that the precursor alcohol is efficiently converted to a good leaving group (e.g., mesylate, tosylate, or halide).

Issue 2: Difficulty in separating the diastereomeric amides.

  • Possible Cause 1: Inadequate separation on silica gel chromatography.

    • Solution: The separation of diastereomers can be challenging. Optimization of the solvent system for flash chromatography is crucial. A shallow gradient of a polar solvent in a non-polar solvent is often effective. Experiment with different solvent mixtures to achieve optimal separation. High-Performance Liquid Chromatography (HPLC) on a chiral column can also be an effective, albeit more expensive, alternative.

  • Possible Cause 2: Co-elution of diastereomers.

    • Solution: If baseline separation is not achieved, consider derivatizing the diastereomers to increase their polarity difference before chromatography.

Issue 3: Low yield during the hydrolysis of the separated diastereomeric amide.

  • Possible Cause 1: Incomplete hydrolysis.

    • Solution: Amide hydrolysis, especially of sterically hindered amides, can be sluggish. The use of strong acidic conditions and elevated temperatures is often necessary. Monitor the reaction to completion.

  • Possible Cause 2: Degradation of the product under harsh acidic conditions.

    • Solution: While strong acid is needed, prolonged exposure can lead to degradation. Carefully control the reaction time and temperature. Once the reaction is complete, promptly work up the reaction to neutralize the acid.

  • Possible Cause 3: Epimerization at the chiral center.

    • Solution: While less common for this specific substrate, epimerization can be a concern under harsh basic or acidic conditions. It is generally advisable to use acidic hydrolysis for this step.

Issue 4: Low yield during the N-Boc protection step.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the appropriate stoichiometry of di-tert-butyl dicarbonate (Boc)2O and a suitable base (e.g., triethylamine or sodium bicarbonate) are used. The reaction is typically run at room temperature and should be monitored for completion.

  • Possible Cause 2: Inappropriate solvent.

    • Solution: A variety of solvents can be used for Boc protection, with dichloromethane (DCM) and tetrahydrofuran (THF) being common choices. Ensure the solvent is anhydrous if necessary for the specific conditions.

Data Presentation

The following table summarizes key quantitative data from a representative synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid.

StepReagents and ConditionsYield (%)Reference
Formation of Diastereomeric AmidesRacemic 2-methyl-azetidine-2-carboxylic acid, (S)-phenylglycinol, coupling agent (e.g., EDC, HOBt)~90%[1]
Separation of DiastereomersFlash chromatography (e.g., Hexane/Ethyl Acetate gradient)44% and 43% for each diastereomer[1]
Hydrolysis of Diastereomeric Amide6M HCl, refluxHighGeneral Knowledge
N-Boc ProtectionDi-tert-butyl dicarbonate, NaHCO3, Dioxane/Water>95%General Knowledge

Experimental Protocols

A detailed methodology for the synthesis of enantiopure 1-Boc-2-methylazetidine-2-carboxylic acid, based on the work of Couty et al., is provided below.[1]

Step 1: Synthesis and Resolution of Diastereomeric Amides of 2-Methyl-azetidine-2-carboxylic acid

  • Amide Coupling: To a solution of racemic 2-methyl-azetidine-2-carboxylic acid in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)) and a base (e.g., N,N-diisopropylethylamine (DIPEA)).

  • Add a solution of (S)-phenylglycinol in the same solvent and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Diastereomer Separation: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers.

Step 2: Hydrolysis of the Diastereomerically Pure Amide

  • Dissolve the separated diastereomerically pure amide in a strong acid (e.g., 6 M hydrochloric acid).

  • Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting amino acid hydrochloride can be used in the next step without further purification.

Step 3: N-Boc Protection of 2-Methyl-azetidine-2-carboxylic acid

  • Dissolve the amino acid hydrochloride in a mixture of a suitable organic solvent (e.g., dioxane) and water.

  • Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the organic solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous workup to remove inorganic salts and isolate the crude product.

  • Purify the 1-Boc-2-methylazetidine-2-carboxylic acid by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of 1-Boc-2-methylazetidine-2-carboxylic acid.

Experimental_Workflow cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution and Protection Starting_Materials Starting Materials Intramolecular_Alkylation Intramolecular Alkylation Starting_Materials->Intramolecular_Alkylation Base, Solvent Racemic_Azetidine Racemic 2-Methyl-azetidine- 2-carboxylic acid Intramolecular_Alkylation->Racemic_Azetidine Amide_Coupling Amide Coupling with (S)-phenylglycinol Racemic_Azetidine->Amide_Coupling Diastereomers Mixture of Diastereomers Amide_Coupling->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Pure_Diastereomer Diastereomerically Pure Amide Separation->Pure_Diastereomer Hydrolysis Acidic Hydrolysis Pure_Diastereomer->Hydrolysis 6M HCl, Reflux Enantiopure_Amine Enantiopure Amino Acid Hydrochloride Hydrolysis->Enantiopure_Amine Boc_Protection N-Boc Protection Enantiopure_Amine->Boc_Protection (Boc)2O, Base Final_Product 1-Boc-2-methylazetidine- 2-carboxylic acid Boc_Protection->Final_Product

Caption: Experimental workflow for the synthesis of 1-Boc-2-methylazetidine-2-carboxylic acid.

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Boc-Protection of 2-Substituted Azetidine Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc-protection of 2-substituted azetidine amino acids. These sterically hindered four-membered ring systems can present unique challenges during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-protection of 2-substituted azetidine amino acids often challenging?

A1: The primary challenge arises from steric hindrance. The substituent at the C2 position of the azetidine ring can sterically encumber the nitrogen atom, slowing down the rate of reaction with the bulky di-tert-butyl dicarbonate (Boc₂O) reagent. This can lead to lower yields and require more forcing reaction conditions compared to the unsubstituted azetidine-2-carboxylic acid or less hindered amino acids like proline. The inherent ring strain of the azetidine nucleus can also influence its reactivity.

Q2: What are the most common issues encountered during the Boc-protection of these amino acids?

A2: The most frequently reported issues include:

  • Low or variable yields: Due to the aforementioned steric hindrance, reactions may not proceed to completion.

  • Slow reaction rates: The reaction may require extended periods to achieve acceptable conversion.

  • Side reactions: Under forcing conditions, side reactions such as the formation of ureas or isocyanates can occur, especially when using catalysts like DMAP.[1]

  • Difficult purification: Separating the desired N-Boc product from unreacted starting material and byproducts can be challenging due to similar polarities.

Q3: Is the azetidine ring stable during Boc deprotection?

A3: Generally, the N-Boc group can be removed from azetidines under standard acidic conditions (e.g., TFA in DCM) without compromising the integrity of the four-membered ring.[2] However, the stability can be substrate-dependent. In some cases, particularly with certain substitution patterns, acid-mediated intramolecular ring-opening has been observed as a decomposition pathway for N-substituted azetidines.[3] Careful monitoring of the deprotection reaction is therefore crucial.

Troubleshooting Guides

Issue 1: Low Yield in Boc-Protection Reaction

Symptom: After performing the Boc-protection reaction on a 2-substituted azetidine amino acid, the yield of the desired N-Boc product is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Steric Hindrance Increase the reaction temperature and/or time. Consider using a more reactive Boc-protection reagent.See Protocol 1: Modified Boc-Protection for Sterically Hindered Azetidines .
Insufficient Reagent Use a larger excess of di-tert-butyl dicarbonate (Boc₂O).Increase the equivalents of Boc₂O from the standard 1.1-1.5 to 2.0-3.0 equivalents.
Inadequate Base Ensure a suitable base is used to deprotonate the amino acid and neutralize any acidic byproducts. For aqueous conditions, NaOH or NaHCO₃ are common. For anhydrous conditions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred.Use 1.5-2.0 equivalents of the chosen base.
Poor Solubility The starting amino acid may have poor solubility in the reaction solvent.Use a solvent system that ensures solubility of the starting material. A mixture of dioxane/water or THF/water is often effective. For anhydrous conditions, DMF or CH₂Cl₂ can be used.
Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks in addition to the starting material and the desired product.

Possible Causes & Solutions:

Possible Cause Recommended Solution Analytical Method
Urea Formation This can occur if the reaction temperature is too high or if a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is used in stoichiometric amounts.[1]Reduce the reaction temperature. If DMAP is necessary, use it in catalytic amounts (e.g., 0.1 equivalents).
Di-Boc Protection In some cases, double protection of the amine can occur, although this is less common with sterically hindered substrates.Use a controlled amount of Boc₂O (1.1-1.5 equivalents).
Reaction with Carboxylic Acid Boc₂O can react with the carboxylic acid group to form a mixed anhydride, which can lead to other side products.This is generally less of a concern under standard basic conditions for N-Boc protection.

To confirm the identity of byproducts, ¹H NMR, ¹³C NMR, and Mass Spectrometry are recommended.[3][4]

Issue 3: Incomplete or Slow Boc Deprotection

Symptom: The removal of the Boc group using standard conditions (e.g., 20-50% TFA in DCM) is sluggish or does not go to completion.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Steric Hindrance The substituent at C2 may hinder the approach of the acid to the carbamate.Increase the concentration of TFA or use neat TFA for a short period. Alternatively, use a stronger acid system like 4M HCl in dioxane.[4]
Low Reaction Temperature Low temperatures can slow down the deprotection rate.Allow the reaction to warm to room temperature after an initial period at 0 °C.
Issue 4: Ring Opening During Boc Deprotection

Symptom: LC-MS or NMR analysis of the deprotection reaction mixture indicates the presence of products resulting from the opening of the azetidine ring.

Possible Causes & Solutions:

Possible Cause Recommended Solution Analytical Method
Substrate-Specific Instability Certain substitution patterns on the azetidine ring can make it more susceptible to acid-catalyzed ring opening.[3]Use milder deprotection conditions. Consider using a Lewis acid like ZnBr₂ in CH₂Cl₂ or thermal deprotection if the substrate is stable at elevated temperatures.[2][4]
Prolonged Exposure to Strong Acid Leaving the reaction in strong acid for an extended period can promote degradation.Monitor the reaction closely by TLC or LC-MS and work up as soon as the deprotection is complete.

Experimental Protocols

Protocol 1: Modified Boc-Protection for Sterically Hindered 2-Substituted Azetidine Amino Acids

This protocol is adapted from general procedures for Boc-protection of amino acids and is optimized for sterically hindered substrates.

  • Dissolution: Dissolve the 2-substituted azetidine-2-carboxylic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.0 eq.) and stir until the amino acid is fully dissolved.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (2.0 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be increased to 40-50 °C.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate or ether to remove any unreacted Boc₂O.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-substituted azetidine-2-carboxylic acid.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Standard Boc-Deprotection with TFA

  • Dissolution: Dissolve the N-Boc-protected 2-substituted azetidine amino acid (1.0 eq.) in dichloromethane (DCM).

  • Addition of TFA: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq., typically a 25-50% v/v solution in DCM).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt and can be used directly in the next step or further purified.

Quantitative Data Summary

The following table provides a general comparison of reaction conditions for the Boc-protection of azetidine-2-carboxylic acid and its sterically hindered 2-substituted analogues. Please note that optimal conditions may vary depending on the specific substituent.

SubstrateBoc₂O (eq.)BaseSolventTemp (°C)Time (h)Typical Yield
Azetidine-2-carboxylic acid1.1 - 1.5NaOHDioxane/H₂ORT2-4>90%
2-Methyl-azetidine-2-carboxylic acid1.5 - 2.0NaOHDioxane/H₂ORT - 4012-2470-85%
2-Phenyl-azetidine-2-carboxylic acid2.0 - 2.5NaOHDioxane/H₂O40 - 5024-4860-75%

Visualizations

Boc_Protection_Workflow start Start: 2-Substituted Azetidine Amino Acid dissolve Dissolve in Dioxane/Water start->dissolve add_base Add Base (e.g., NaOH) dissolve->add_base add_boc Add Boc₂O add_base->add_boc react Stir at RT to 50°C (12-48h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Chromatography or Recrystallization) workup->purify end End: N-Boc Protected Product purify->end

Caption: General workflow for the Boc-protection of 2-substituted azetidine amino acids.

Troubleshooting_Logic start Low Yield of Boc-Protected Product check_sterics Is the C2 substituent bulky? start->check_sterics increase_conditions Increase Temp, Time, & Boc₂O eq. check_sterics->increase_conditions Yes check_side_products Are side products observed? check_sterics->check_side_products No success Improved Yield increase_conditions->success optimize_catalyst Reduce DMAP concentration or reaction temperature check_side_products->optimize_catalyst Yes check_solubility Is the starting material fully dissolved? check_side_products->check_solubility No optimize_catalyst->success change_solvent Change solvent system (e.g., add co-solvent) check_solubility->change_solvent No check_solubility->success Yes change_solvent->success

Caption: Decision tree for troubleshooting low yields in Boc-protection reactions.

References

Technical Support Center: Analytical Challenges for Peptides with Non-Canonical Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating non-canonical amino acids (ncAAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during the synthesis, purification, and characterization of these novel biomolecules.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues encountered during your experiments.

Solid-Phase Peptide Synthesis (SPPS)

Issue: Significantly lower than expected peptide yield after cleavage.

Low peptide yield can stem from various factors throughout the synthesis process. A systematic approach is necessary to pinpoint the cause.

  • How do I determine if the low yield is from poor synthesis efficiency or a problem with the final cleavage?

    • Qualitative Analysis: Before committing to a full-scale cleavage, perform a test cleavage on a small amount of resin (10-20 mg). Analyze the resulting crude product by mass spectrometry (MS).[1] The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.[1]

    • Quantitative Analysis: To assess the on-resin peptide loading, cleave the peptide from a precisely weighed amount of dried resin. Quantify the peptide concentration using UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

  • My on-resin synthesis seems to be the problem. How can I identify the specific step causing low yield? Incomplete Fmoc-deprotection or inefficient amino acid coupling are common culprits, leading to truncated or deletion sequences.

    • Monitor Coupling Reactions: Use a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines.[1] A positive result (blue beads) indicates an incomplete reaction.[2]

    • Analyze Intermediates: If you suspect a particularly difficult coupling step (e.g., with a sterically hindered ncAA), cleave a small sample of the resin-bound intermediate and analyze it by MS to confirm the successful addition of the previous amino acid.[1]

  • What are the common causes of poor coupling efficiency for ncAAs and how can I overcome them?

    • Steric Hindrance: Bulky side chains on ncAAs can physically block the reaction site.

      • Solution: Employ stronger coupling reagents, extend coupling times, or perform double couplings.[2][3] For extremely difficult couplings, increasing the concentration of the amino acid and coupling reagents to 0.5 M can be effective.[3]

    • Secondary Structure Formation: Hydrophobic sequences, especially those containing certain ncAAs, can aggregate on the resin, preventing reagent access.

      • Solution: Use high-swelling resins (e.g., PEG-based), add chaotropic salts like LiCl, or perform the synthesis at an elevated temperature.[2]

    • Side Reactions: The unique chemical functionalities of some ncAAs may be incompatible with standard deprotection or cleavage cocktails.

      • Solution: Utilize specialized or orthogonal side-chain protecting groups tailored to the specific ncAA.

SPPS_Troubleshooting_Workflow start Low Peptide Yield test_cleavage Perform Test Cleavage (10-20mg resin) start->test_cleavage analyze_ms Analyze Crude by MS test_cleavage->analyze_ms target_mass Target Mass Present? analyze_ms->target_mass cleavage_issue Troubleshoot Cleavage/ Precipitation target_mass->cleavage_issue No synthesis_issue Problem is On-Resin Synthesis target_mass->synthesis_issue Yes end Improved Yield cleavage_issue->end monitor_coupling Monitor Each Coupling Step (e.g., Kaiser Test) synthesis_issue->monitor_coupling kaiser_test Kaiser Test Positive? monitor_coupling->kaiser_test incomplete_coupling Incomplete Coupling/ Deprotection kaiser_test->incomplete_coupling Yes check_aggregation Check for Aggregation (hydrophobic sequence) kaiser_test->check_aggregation No optimize_coupling Optimize Coupling: - Stronger reagents (HATU, COMU) - Double couple - Increase concentration - Change solvent/temperature incomplete_coupling->optimize_coupling optimize_coupling->end aggregation_issue Aggregation Likely check_aggregation->aggregation_issue optimize_aggregation Optimize for Aggregation: - Chaotropic salts (LiCl) - High-swelling resin (PEG) - Elevated temperature aggregation_issue->optimize_aggregation Yes aggregation_issue->end No optimize_aggregation->end

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Issue: My ncAA-containing peptide shows poor peak shape or resolution during RP-HPLC purification.

The unique physicochemical properties of ncAAs can significantly impact their chromatographic behavior.

  • My peptide is very hydrophobic and elutes very late or as a broad peak. What can I do?

    • Change the Organic Modifier: While acetonitrile is standard, for very hydrophobic peptides, stronger organic solvents like isopropanol or n-propanol can be more effective.[4] You can also use blends, for example, 50:50 acetonitrile:isopropanol.[4]

    • Adjust the Gradient: A shallower gradient (e.g., 0.5-1% increase in organic phase per minute) can improve the separation of closely eluting hydrophobic species.[5]

    • Change the Stationary Phase: A column with a shorter alkyl chain (e.g., C8 or C4) or a different chemistry (e.g., Phenyl) can reduce retention and improve peak shape for highly hydrophobic peptides.[6][7]

    • Increase Column Temperature: Raising the column temperature can decrease solvent viscosity and improve mass transfer, leading to sharper peaks and potentially altered selectivity.

  • My peptide is very polar and elutes in the void volume.

    • Use a More Retentive Stationary Phase: A C18 column is a good starting point.

    • Consider an Alternative Chromatography Mode: For extremely polar peptides, Hydrophilic Interaction Chromatography (HILIC) may be more suitable. In HILIC, peptides are eluted with an increasing aqueous phase gradient.[5][8]

  • I'm seeing multiple peaks on my chromatogram, but my mass spectrometry data suggests a single product. This could be due to the presence of different conformations of your peptide that are stable on the HPLC timescale, a common issue with peptides containing certain ncAAs like N-methylated amino acids or pro-pro motifs.[9]

    • Solution: Try altering the column temperature. This can sometimes coalesce conformation-related peaks. Also, consider that some impurities might be mass-neutral, such as aspartimide formation, which introduces a β-amino acid.[3]

Mass Spectrometry (MS)

Issue: I am having difficulty interpreting the fragmentation spectrum of my ncAA-containing peptide.

The fragmentation patterns of peptides with ncAAs can deviate from the standard b- and y-ion series observed for canonical peptides.

  • Why am I not seeing a complete b/y-ion series for my peptide containing a β-amino acid? Peptides containing β-amino acids can exhibit unusual fragmentation patterns. For instance, under Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD), cleavages at the N-Cβ and Cα-Cβ bonds are often rare. Instead, you might observe a prevalence of a• and y fragments.[2] This is a characteristic fragmentation that can help confirm the presence of a β-amino acid.

  • How can I confirm the identity of my ncAA if its fragmentation is unknown?

    • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum of the precursor ion to determine its elemental composition with high accuracy. This can help narrow down the possibilities for the ncAA's structure.

    • MS/MS of Analogs: If possible, synthesize and analyze smaller, simpler peptides containing the ncAA of interest to establish its characteristic fragmentation patterns.

    • Manual Interpretation: Carefully examine the mass shifts between fragment ions. While automated software may fail, manual interpretation can often piece together the sequence, especially when you know the masses of the expected ncAA and canonical amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: I cannot determine the structure of my ncAA-containing peptide because the ncAA is not in my NMR software's library.

Standard NMR software packages typically only contain parameters for the 20 canonical amino acids.

  • How can I generate the necessary files for my ncAA to use in software like CYANA or CNS? You will need to generate a molecular topology file for the ncAA.

    • Use an Automated Server: The Automated Topology Builder (ATB) server is a valuable resource that can generate atomic descriptions and coordinate files for ncAAs.[1][3][10] You can submit a 3D structure of your ncAA (often as part of a tripeptide to provide chemical context) to the server.[1]

    • Manual Creation: For software like CYANA, you can manually create a new entry in the residue library file. This involves defining the atom names, types, connectivities, and dihedral angles.[11]

  • My peptide has a cyclic structure involving the ncAA. How do I handle this? Specialized tools and procedures are needed to define non-standard linkages. The ATB server, for instance, has a "CYANA Lib Linker" tool that can generate the necessary distance restraints and modified library files for side-chain cyclizations.[3][12]

Edman Degradation

Issue: My Edman degradation sequencing failed or stopped prematurely.

Edman degradation has several known limitations that can be exacerbated by the presence of ncAAs.

  • Why did my sequencing stop when it reached the ncAA? The Edman chemistry is specific for α-amino acids. If your peptide contains a non-α-amino acid, such as a β-amino acid, the sequencing reaction will halt at that position because the required five-membered ring intermediate cannot be formed.[13]

  • The sequencing failed at the first residue. What is the likely cause? This is often due to a blocked N-terminus.[14] N-terminal modifications, such as acetylation, are a common reason for Edman degradation failure.[13] If you suspect N-terminal modification, MS analysis can help confirm this.

  • Are there any workarounds for blocked N-termini? In some cases, chemical or enzymatic methods can be used to deblock the N-terminus. For example, specific enzymes can remove pyroglutamate, or chemical methods can be employed for certain acetylated residues.[15] Alternatively, you can use proteases to digest the peptide into smaller fragments and sequence the internal fragments that have a free N-terminus.

Fluorescence Labeling

Issue: I am observing high background fluorescence in my labeling experiment with an ncAA.

High background can obscure the specific signal from your labeled peptide.

  • What are the common sources of high background fluorescence?

    • Non-specific binding: The fluorescent dye or the labeled peptide may bind non-specifically to surfaces or other molecules in your sample.[4]

    • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, which can contribute to the background signal.[16]

    • Excess unbound dye: Insufficient washing after the labeling step can leave behind unbound fluorescent molecules.[12]

  • How can I reduce background fluorescence?

    • Optimize Antibody/Dye Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between signal and background.[4][16]

    • Improve Washing Steps: Increase the number and duration of wash steps after incubation with the fluorescent probe. Including a mild detergent like Tween-20 in the wash buffer can also help.[12]

    • Use Blocking Agents: For immunofluorescence applications, use blocking agents like Bovine Serum Albumin (BSA) or normal serum to minimize non-specific antibody binding.[4]

    • Check for Autofluorescence: Include an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a fluorophore with a different excitation/emission wavelength to avoid the autofluorescent region.[14]

    • Consider Quenching Agents: For tissue samples with high autofluorescence from lipofuscin, quenching agents like Sudan Black B can be effective, though they may have their own fluorescence in the far-red spectrum.[16]

Fluorescence_Troubleshooting start High Background Fluorescence check_unbound Check for Unbound Dye start->check_unbound unbound_issue Unbound Dye Present? check_unbound->unbound_issue optimize_washing Optimize Washing: - Increase number/duration of washes - Add detergent (e.g., Tween-20) unbound_issue->optimize_washing Yes check_nonspecific Check for Non-Specific Binding unbound_issue->check_nonspecific No end Improved Signal-to-Noise optimize_washing->end nonspecific_issue Non-Specific Binding Likely? check_nonspecific->nonspecific_issue optimize_binding Reduce Non-Specific Binding: - Titrate dye/antibody concentration - Use blocking agents (BSA, serum) nonspecific_issue->optimize_binding Yes check_autofluorescence Check for Autofluorescence nonspecific_issue->check_autofluorescence No optimize_binding->end autofluorescence_issue Autofluorescence High? check_autofluorescence->autofluorescence_issue manage_autofluorescence Manage Autofluorescence: - Use different fluorophore wavelength - Use quenching agents - Subtract background autofluorescence_issue->manage_autofluorescence Yes autofluorescence_issue->end No manage_autofluorescence->end

FAQs

Synthesis & Purification

  • Q1: What is a typical crude and purified yield for a peptide containing ncAAs synthesized by SPPS?

    • A1: For a standard pentapeptide synthesized on a ~100 mg scale with a high-loading resin (0.6-0.8 mmol/g), you can expect around 50 mg of crude peptide.[11] After purification, a typical yield for a peptide with standard amino acids is 30-40%, resulting in 15-25 mg of pure product.[11] The incorporation of a sterically hindered ncAA can lower these yields, and optimization is often required.

  • Q2: Which coupling reagent is best for sterically hindered ncAAs?

    • A2: For challenging couplings, standard carbodiimide reagents are often insufficient. More powerful onium salt reagents like HATU, HCTU, and COMU are highly recommended.[17] HATU is known for its high reactivity, while COMU offers comparable efficiency with an improved safety profile.[17] Phosphonium salts like PyBOP are also very effective and can minimize racemization.[17]

  • Q3: How do I choose the right RP-HPLC column for my ncAA peptide?

    • A3: The choice depends on the peptide's properties. A C18 column is a good starting point for most peptides.[7][18] For very hydrophobic peptides, a C8 or C4 column may provide better resolution.[7] For very polar peptides, a more retentive C18 or even a different method like HILIC might be necessary.[5][8]

Characterization

  • Q4: Can I use Edman degradation to sequence a peptide with a D-amino acid?

    • A4: Yes, Edman degradation can typically proceed through D-amino acids as they are still α-amino acids. The resulting PTH-amino acid will be the D-isomer, which can be identified by chiral chromatography if necessary, though standard HPLC will not distinguish it from the L-isomer.

  • Q5: My mass spectrum shows a mass that doesn't correspond to my target peptide or any expected side products. What could it be?

    • A5: Consider the possibility of unexpected modifications to your ncAA. Some ncAAs may have reactive functional groups that can be modified during synthesis or cleavage (e.g., oxidation of a thiol or reaction with scavengers in the cleavage cocktail). High-resolution MS can help identify the elemental composition of the unexpected mass.

  • Q6: What are the key NMR parameters for studying the conformation of peptides with ncAAs?

    • A6: The most informative parameters are ¹H and ¹³C chemical shifts, Nuclear Overhauser Effects (NOEs), and ³J-coupling constants.[9] Chemical shift deviations from random coil values can indicate the presence of secondary structure.[19][20][21] NOEs provide through-space distance information between protons, which is crucial for determining the 3D fold.

Data Presentation

Table 1: Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids

ReagentReagent TypeRelative EfficiencyRacemization RiskKey Features & Considerations
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation side reactions. Slower reaction times.[17]
HBTU Aminium SaltHighLow-ModerateWidely used and reliable. Can cause guanidinylation of the N-terminus if used in excess.[17]
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[17]
COMU Aminium SaltVery HighLowHigh efficiency and solubility; improved safety profile (not based on explosive precursors).[17]
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction. Byproducts can be difficult to remove.[17]

Table 2: Typical Peptide Yields and Purity in SPPS

StageParameterTypical Value (Canonical AAs)Notes for ncAA Peptides
Synthesis Stepwise Coupling Efficiency>99.5%Can be significantly lower for sterically hindered ncAAs, requiring optimization.
Cleavage Crude Product Yield50-80% (of theoretical max)Highly dependent on peptide length, sequence, and resin loading.
Purification Final Purified Yield15-40% (of crude)Can be lower due to purification challenges with hydrophobic or very polar ncAAs.
Purity Crude Purity (by HPLC)50-90%Can be <50% for difficult sequences or those with ncAAs prone to side reactions.
Purity Final Purity (by HPLC)>95%The goal of purification; may require multiple chromatographic steps.

Experimental Protocols

Protocol 1: General Method for RP-HPLC Purification of ncAA-Containing Peptides

This protocol provides a standard starting point for the purification of synthetic peptides containing ncAAs.

Materials:

  • Crude lyophilized peptide

  • RP-HPLC system with a UV detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small amount of Mobile Phase B or an alternative solvent like DMSO.

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • HPLC System Preparation:

    • Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved on the UV detector.[5]

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B. A typical starting gradient is 5% to 65% B over 60 minutes. For peptides that are difficult to separate, a shallower gradient is recommended.[2][5]

    • Monitor the elution profile using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, and some ncAAs).[5]

  • Fraction Collection:

    • Collect fractions corresponding to the major peaks using an automated fraction collector or by hand.

  • Analysis of Fractions:

    • Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.

    • Confirm the identity of the peptide in the desired fractions using mass spectrometry.

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (typically >95%).

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a fluffy white powder.[2]

Protocol 2: Generating a CYANA Library File for a Novel ncAA using the ATB Server

This protocol outlines the workflow for generating the necessary parameter files for an ncAA for use in NMR structure calculation software.[10]

Procedure:

  • Generate 3D Coordinates for the ncAA:

    • Using molecular modeling software, build the ncAA. To provide the correct chemical context for parameterization, it is best to build it as a tripeptide, with the ncAA in the central position, capped with N-terminal acetyl (Ace) and C-terminal N-methylamide (NMe) groups (i.e., Ace-X-NMe, where X is the ncAA).

  • Submit to the Automated Topology Builder (ATB) Server:

    • Navigate to the ATB website (atb.uq.edu.au).

    • Submit the 3D coordinates of your capped ncAA tripeptide. The server will recognize the amino acid structure and perform a quantum mechanical geometry optimization.

  • Retrieve Output Files:

    • Once the calculation is complete, the ATB server will provide a range of output files. For NMR structure determination, download the files specifically generated for CYANA and/or CNS/Xplor-NIH. These will include the residue library file (.lib) and potentially topology (.top) and parameter (.param) files.

  • Incorporate into Your NMR Software:

    • Append the content of the downloaded .lib file to your existing CYANA residue library.

    • Ensure that the three-letter code for your new ncAA in the library file matches the code used in your peptide sequence file (.seq).

  • Validation:

    • Use the new library to generate a test structure in CYANA to ensure that the program correctly interprets the new residue's topology and stereochemistry.

Protocol 3: Characterization of ncAA Peptides by Mass Spectrometry

This protocol describes a general procedure for confirming the molecular weight of a synthesized peptide.

Materials:

  • Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer

  • Purified, lyophilized peptide sample

  • Solvent: 0.1% formic acid in 50:50 water/acetonitrile[2]

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized peptide in the analysis solvent to a final concentration of approximately 1-10 µM.[2]

  • Mass Analysis (ESI-MS):

    • Infuse the sample directly into the mass spectrometer or inject it via an LC-MS system.

    • Acquire the mass spectrum in positive ion mode. Peptides will typically appear as multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺, etc.).

    • Deconvolute the resulting spectrum to determine the neutral molecular weight of the peptide.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight calculated from the peptide sequence.

  • Tandem MS (MS/MS) for Sequence Confirmation:

    • Select the most abundant precursor ion of the peptide in the first mass analyzer.

    • Fragment the precursor ion using collision-induced dissociation (CID) or another fragmentation method.

    • Acquire the MS/MS spectrum of the fragment ions.

    • Analyze the spectrum to identify b- and y-ion series to confirm the amino acid sequence. Be aware of unusual fragmentation patterns that may be caused by the ncAA.

References

Navigating the Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and purification of this compound, particularly when moving to a larger scale.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Cyclization Incomplete reaction; side reactions; poor quality of starting materials or reagents.Ensure starting materials are pure and dry. Optimize reaction time and temperature. Consider using a stronger base or a different solvent system. For instance, in related azetidine syntheses, bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) have been used effectively for cyclization[1].
Formation of Oligomeric Byproducts Intermolecular reactions competing with the desired intramolecular cyclization.Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture.
Difficulty in Purification Presence of closely related impurities; product may be an oil that is difficult to crystallize.Utilize column chromatography with a carefully selected eluent system. If the product is an acid, consider converting it to a salt to facilitate purification by crystallization, followed by regeneration of the free acid. High-performance liquid chromatography (HPLC) can be employed for purification of smaller scales or for analytical purposes to identify optimal solvent systems for column chromatography[2].
Inconsistent Results at Larger Scale Mass and heat transfer limitations; localized concentration gradients.Ensure efficient stirring and temperature control. For exothermic reactions, consider a jacketed reactor with controlled cooling. Slow addition of reagents is crucial at a larger scale to manage the reaction profile.
Cleavage of the Boc Protecting Group Acidic conditions during reaction or workup.Maintain neutral or basic conditions throughout the synthesis and purification. If acidic conditions are unavoidable, consider a more robust protecting group. During workup, use a mild acid like citric acid for neutralization[3].

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis?

A1: The most critical parameters are reaction concentration, temperature, and the rate of reagent addition. To minimize side reactions, especially intermolecular oligomerization, running the reaction at high dilution is often necessary. Precise temperature control is vital to prevent decomposition and byproduct formation. Gradual addition of reagents helps to maintain control over the reaction exotherm and local concentrations.

Q2: Which synthetic route is most amenable to large-scale production?

A2: Routes involving intramolecular cyclization of a suitably substituted acyclic precursor are common for forming the azetidine ring[1][4]. For instance, the cyclization of an N-Boc protected γ-halo-α-methyl-α-amino acid derivative can be a viable approach. Photochemical methods have also been successfully scaled up for related azetidine syntheses, offering a potentially efficient alternative[2]. The choice of route will ultimately depend on the availability and cost of starting materials, as well as the safety and environmental considerations of the reagents and solvents used.

Q3: How can the purity of the final product be effectively assessed?

A3: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. High-performance liquid chromatography (HPLC) is ideal for determining purity and identifying any minor impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents, such as strong bases (e.g., LDA, NaHMDS) and alkylating agents, are hazardous and should be handled in a well-ventilated fume hood. The potential for exothermic reactions during scale-up requires careful monitoring and control of the reaction temperature.

Experimental Protocols

Key Experiment: Intramolecular Cyclization for Azetidine Ring Formation (Illustrative)

This protocol is a generalized procedure based on common methods for azetidine synthesis and should be optimized for the specific substrate.

  • Preparation: A flame-dried, multi-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Cooling: The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to the flask.

  • Substrate Addition: The acyclic precursor (e.g., an N-Boc-protected γ-halo-α-methyl-α-amino ester) is dissolved in anhydrous THF and added dropwise to the cooled base solution via the dropping funnel over several hours to maintain high dilution.

  • Reaction: The reaction mixture is stirred at low temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC) or HPLC.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Data Presentation

Comparison of Reaction Conditions for Azetidine Synthesis

The following table summarizes data from related azetidine syntheses to provide a comparative overview of reaction conditions.

Reaction Type Starting Material Base/Catalyst Solvent Yield Scale Reference
PhotochemicalN-Boc azetidine-2-carboxylic acid & 4-vinyl pyridine4CzIPN / LiOH·H₂ODMF61%48 g[2]
Basic Hydrolysistert-butyl 3-cyanoazetidine-1-carboxylateNaOHMeOH/H₂O92%3.7 g[3]
Intramolecular AlkylationDimethyl (S)-(1'-methyl)benzylaminomalonateCs₂CO₃DMF99%Not specified[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target molecule, from starting materials to the final purified product.

G cluster_0 Preparation of Precursor cluster_1 Cyclization cluster_2 Workup and Purification cluster_3 Final Product Starting_Materials Acyclic Precursor (e.g., γ-halo-α-methyl-α-amino ester) Protection N-Boc Protection Starting_Materials->Protection Base_Addition Addition of Strong Base (e.g., LDA) Protection->Base_Addition Cyclization Intramolecular Cyclization (High Dilution) Quenching Reaction Quenching Cyclization->Quenching Base_Addition->Cyclization Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography / HPLC Extraction->Purification Final_Product 1-(tert-Butoxycarbonyl)-2-methyl- azetidine-2-carboxylic acid Purification->Final_Product

Caption: Generalized workflow for the synthesis of the target compound.

Logical Relationship of Key Synthesis Steps

This diagram outlines the logical progression and dependencies of the key stages in the synthesis.

G Precursor_Synthesis 1. Acyclic Precursor Synthesis Ring_Formation 2. Azetidine Ring Formation Precursor_Synthesis->Ring_Formation Saponification 3. Ester Hydrolysis (if applicable) Ring_Formation->Saponification Final_Purification 4. Final Product Purification Saponification->Final_Purification Characterization 5. Quality Control (NMR, HPLC, MS) Final_Purification->Characterization

Caption: Logical progression of the key stages in the synthesis.

References

Validation & Comparative

Validating the Incorporation of 2-Methylazetidine-2-carboxylic Acid in Peptides: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of non-natural amino acids into peptides is a critical step in designing novel therapeutics with enhanced properties. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 2-methylazetidine-2-carboxylic acid incorporation, offering experimental data and detailed protocols to aid in this analysis.

The inclusion of rigid, cyclic amino acids like 2-methylazetidine-2-carboxylic acid can significantly influence peptide conformation and, consequently, its biological activity. NMR spectroscopy is an indispensable tool for confirming the successful synthesis of such modified peptides and for elucidating their three-dimensional structure. This guide will compare NMR data of peptides containing the parent amino acid, L-azetidine-2-carboxylic acid, as a proxy, due to the limited availability of specific data for its 2-methyl derivative in current literature.

Comparative NMR Data for Azetidine-Containing Peptides

The following table summarizes ¹H and ¹³C NMR chemical shift data for a model tetrapeptide containing L-azetidine-2-carboxylic acid (Aze). This data can serve as a valuable reference for identifying the characteristic signals of the azetidine ring system within a peptide sequence.

Residue/Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
Boc-(L-Aze-L-Pro)₂-Opcp in Trifluoroethanol [1]
Aze-1 α-H5.05Data not available[1]
Aze-3 α-H5.05Data not available[1]
Boc protonsData not availableData not available[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Azetidine-Containing Peptides

The following is a general protocol for manual solid-phase peptide synthesis using the Fmoc/tBu strategy, with specific considerations for incorporating 2-methylazetidine-2-carboxylic acid.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-2-methylazetidine-2-carboxylic acid)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base such as DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered 2-methylazetidine-2-carboxylic acid, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. This is typically done for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and NMR spectroscopy.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1).

  • The concentration should ideally be between 0.5 and 5 mM.

  • Adjust the pH of the solution with dilute DCl or NaOD if necessary.

NMR Experiments for Validation and Conformational Analysis:

  • 1D ¹H NMR: Provides initial confirmation of peptide integrity and reveals information about the overall folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system. This is crucial for assigning the protons of the 2-methylazetidine-2-carboxylic acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is essential for determining the three-dimensional structure of the peptide. NOEs between the azetidine ring protons and protons of neighboring residues confirm incorporation and provide conformational constraints.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of the carbon skeleton of the modified amino acid.

Visualizing the Workflow and Conformational Impact

The following diagrams illustrate the experimental workflow for validating the incorporation of 2-methylazetidine-2-carboxylic acid and its expected impact on peptide conformation.

G cluster_synthesis Peptide Synthesis & Purification cluster_validation NMR Validation & Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of 2-Me-Aze) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Lyophilized Peptide NMR_Acq 1D/2D NMR Data Acquisition (TOCSY, NOESY, HSQC) SamplePrep->NMR_Acq Data_Analysis Data Processing & Analysis NMR_Acq->Data_Analysis Structure_Calc Structure Calculation & Refinement Data_Analysis->Structure_Calc Final_Validation Confirmation of Incorporation & Conformation Structure_Calc->Final_Validation Validated Structure G cluster_pro Proline-containing Peptide cluster_aze Azetidine-containing Peptide Pro Proline Residue Flex Relatively Flexible Pyrrolidine Ring Pro->Flex CisTrans Cis/Trans Isomerization of Peptide Bond Pro->CisTrans Impact Impact on Peptide Conformation CisTrans->Impact Aze 2-Methylazetidine- 2-carboxylic Acid Residue Rigid More Rigid Azetidine Ring Aze->Rigid Constrained Constrained Backbone Torsion Angles Aze->Constrained Constrained->Impact

References

Mass Spectrometry Analysis of Peptides with Boc-2-methyl-Aze-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids into peptides is a critical strategy for enhancing therapeutic properties. Among these, Boc-2-methyl-Aze-OH, a protected and constrained cyclic amino acid, offers unique structural features. Understanding its behavior during mass spectrometry (MS) analysis is paramount for accurate characterization and sequencing of novel peptides. This guide provides an objective comparison of the mass spectrometric performance of peptides containing Boc-2-methyl-Aze-OH against those with the more common Boc-Proline-OH, supported by postulated fragmentation data and detailed experimental protocols.

Performance Comparison: Boc-2-methyl-Aze-OH vs. Boc-Proline-OH Peptides

The primary differences in the mass spectrometric analysis of peptides containing Boc-2-methyl-Aze-OH compared to those with Boc-Proline-OH arise from the lability of the Boc group and the distinct ring structures of the amino acids. The four-membered azetidine ring of Boc-2-methyl-Aze-OH is more strained than the five-membered pyrrolidine ring of proline, which can influence fragmentation pathways.

A key event in the MS/MS analysis of Boc-protected peptides is the facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion.[1] This is often a dominant fragmentation pathway and can be observed in the mass spectra of peptides containing either Boc-2-methyl-Aze-OH or Boc-Proline-OH.

Table 1: Postulated Major Fragment Ions in MS/MS of a Model Peptide [Boc-X-Ala-Gly-NH₂]

Fragment IonPostulated m/z for X = Boc-2-methyl-AzePostulated m/z for X = Boc-ProlineDescription
[M+H]⁺415.25429.26Precursor Ion
[M+H-56]⁺359.25373.26Neutral loss of isobutylene
[M+H-100]⁺315.25329.26Neutral loss of Boc group
y₂131.07131.07Ala-Gly-NH₂
b₂242.15256.16Boc-X-Ala
b₂(Boc loss)142.15156.16X-Ala (after Boc loss)
Immonium Ion (X)84.0898.10Characteristic ion for the cyclic amino acid

Table 2: Comparison of Expected Fragmentation Characteristics

CharacteristicPeptides with Boc-2-methyl-Aze-OHPeptides with Boc-Proline-OHRationale
Boc Group Lability HighHighThe Boc group is inherently labile under CID conditions.[1]
Ring Opening Potentially more facileLess facileThe higher strain of the 4-membered azetidine ring may lead to easier ring opening upon collisional activation compared to the 5-membered proline ring.
Proline-Specific Fragmentation AbsentPresentCleavage N-terminal to proline is a well-documented and often enhanced fragmentation pathway in peptides.[2] This specific effect would be absent for the azetidine analogue.
Immonium Ion Intensity Moderate to HighHighProline and its analogues typically yield prominent immonium ions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of peptides containing unnatural amino acids. Below are protocols for the synthesis and LC-MS/MS analysis of a model peptide containing Boc-2-methyl-Aze-OH.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the manual synthesis of a tripeptide amide with the sequence Boc-2-methyl-Aze-Ala-Gly-NH₂ using a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in 2 mL of N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 2 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (3x), and DMF (3x).

  • Glycine Coupling: In a separate tube, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (8 eq.) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with a Kaiser test. Wash the resin as in step 2.

  • Alanine Coupling: Repeat the deprotection and coupling steps using Fmoc-Ala-OH.

  • Boc-2-methyl-Aze-OH Coupling: Repeat the deprotection step. Couple Boc-2-methyl-Aze-OH using the same activation method as for the other amino acids.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM, 5x) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis Protocol

This protocol provides general parameters for the analysis of the purified peptide.

  • Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water to a final concentration of 10 µM.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition:

      • MS1 (Full Scan): Scan m/z range 100-1000 to identify the precursor ion.

      • MS2 (Tandem MS): Perform data-dependent acquisition (DDA) on the most intense precursor ions using collision-induced dissociation (CID).

    • Collision Energy: Use a stepped or optimized collision energy to achieve optimal fragmentation.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Peptide Synthesis (SPPS) cluster_purification_analysis Purification & Analysis resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple Fmoc-Gly-OH deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple Fmoc-Ala-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Couple Boc-2-methyl-Aze-OH deprotection3->coupling3 cleavage Cleavage & Deprotection coupling3->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS/MS Analysis purification->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for peptide synthesis and analysis.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for a novel peptide containing Boc-2-methyl-Aze-OH would be speculative without further biological data, the general process of peptide analysis follows a logical progression from synthesis to characterization.

logical_relationship Logical Flow of Peptide Characterization synthesis Peptide Synthesis purification Purification synthesis->purification ms1 MS1 Analysis (Intact Mass) purification->ms1 ms2 MS2 Analysis (Fragmentation) ms1->ms2 purity Purity Assessment ms1->purity sequence Sequence Confirmation ms2->sequence

Caption: Logical flow from synthesis to characterization.

References

Constrained Peptides Under the Spectroscopic Eye: A Comparative Guide to Circular Dichroism Studies of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and well-defined conformations is a paramount objective. Constrained amino acids, such as azetidine-2-carboxylic acid, offer a powerful tool to achieve these goals. This guide provides a comprehensive comparison of the conformational effects of incorporating azetidine residues into peptides, primarily benchmarked against the well-studied proline residue and other constraining strategies, with a focus on insights gleaned from circular dichroism (CD) spectroscopy.

The incorporation of constrained residues into peptides aims to limit their conformational flexibility, which can lead to improved biological activity, metabolic stability, and bioavailability. Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, has emerged as a unique building block in peptide design. Its smaller ring size compared to proline's five-membered ring imposes distinct stereochemical constraints on the peptide backbone, influencing secondary structure formation in novel ways.

Azetidine vs. Proline: A Tale of Two Rings

Circular dichroism spectroscopy is a highly sensitive technique for probing the secondary structure of peptides in solution. The distinct CD spectra of alpha-helices, beta-sheets, turns, and random coils allow for a comparative analysis of how different constrained residues influence peptide folding.

Studies comparing peptides containing azetidine (Aze) with their proline (Pro) counterparts have revealed significant differences in their conformational preferences. While both residues are known to induce turns in peptide chains, the nature of these turns differs. Proline's five-membered ring readily promotes the formation of β-turns. In contrast, the more constrained four-membered ring of azetidine has been shown to favor the adoption of γ-turn conformations.

Furthermore, peptides incorporating azetidine residues are generally observed to be more flexible than their proline-containing analogs.[1] This increased flexibility is attributed to reduced non-covalent repulsive interactions between the smaller azetidine ring and neighboring residues.[1] This subtle increase in flexibility can have significant implications for the stability of ordered structures. For instance, the collagen-like triple helix is destabilized by the presence of azetidine.[1]

Quantitative Comparison of Conformational Effects

The following table summarizes the key differences in the conformational propensities of peptides containing azetidine, proline, and other representative constrained amino acids, as determined by various spectroscopic techniques, including circular dichroism.

Constrained Residue Primary Conformational Influence Key Circular Dichroism Spectral Features Impact on Peptide Stability
Azetidine-2-carboxylic acid (Aze) Induces γ-turns; increased backbone flexibility compared to proline.[1]Can lead to CD spectra indicative of turn structures, but may show less defined features compared to more rigid constraints.May destabilize highly ordered structures like triple helices due to increased flexibility.[1]
Proline (Pro) Strong promoter of β-turns and polyproline II (PPII) helices.Characteristic PPII helix spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm.[2]Generally enhances structural rigidity and stability.
α-Aminoisobutyric acid (Aib) Strongly promotes helical conformations (310- and α-helices).Intense negative bands around 205 and 222 nm, characteristic of α-helical structures.Significantly stabilizes helical structures.
Cyclic β-amino acids Can induce various turn and sheet-like structures depending on ring size and stereochemistry.CD spectra are highly dependent on the specific cyclic β-amino acid and the resulting peptide conformation.Can significantly enhance stability and proteolytic resistance.

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized experimental protocol for conducting circular dichroism spectroscopy on synthetic peptides, based on common practices cited in the literature.[3][4]

1. Peptide Synthesis and Purification:

  • Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • The identity of the purified peptides is confirmed by mass spectrometry.

2. Sample Preparation:

  • Lyophilized peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • The exact peptide concentration is determined using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Final peptide concentrations for CD analysis are typically in the range of 10-100 µM.

3. Circular Dichroism Spectroscopy:

  • CD spectra are recorded on a calibrated spectropolarimeter.

  • Measurements are typically performed at a controlled temperature (e.g., 25 °C) in a quartz cuvette with a path length of 0.1 cm.

  • Far-UV spectra are collected from 190 to 260 nm with a data pitch of 0.5-1.0 nm and a bandwidth of 1.0 nm.

  • Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • A baseline spectrum of the buffer is recorded and subtracted from the peptide spectra.

4. Data Analysis:

  • The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (θ × 100) / (c × n × l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • The MRE values are then plotted against wavelength.

  • The secondary structure content can be estimated by deconvolution of the CD spectra using various algorithms and reference datasets.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the conformational distinctions discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_cd_analysis CD Spectroscopy & Analysis synthesis Solid-Phase Peptide Synthesis hplc RP-HPLC Purification synthesis->hplc ms Mass Spectrometry Confirmation hplc->ms dissolution Dissolution in Buffer ms->dissolution concentration Concentration Determination dissolution->concentration cd_measurement CD Measurement (190-260 nm) concentration->cd_measurement data_processing Data Processing (Baseline Subtraction, MRE Calculation) cd_measurement->data_processing deconvolution Secondary Structure Deconvolution data_processing->deconvolution

Experimental workflow for CD analysis of synthetic peptides.

conformational_comparison cluster_peptide peptide_start N-terminus proline Proline Residue (5-membered ring) azetidine Azetidine Residue (4-membered ring) peptide_end C-terminus beta_turn β-Turn Formation proline->beta_turn Favors gamma_turn γ-Turn Formation azetidine->gamma_turn Favors

Conformational influence of proline versus azetidine residues.

Conclusion

The incorporation of azetidine-2-carboxylic acid into peptides offers a unique strategy for constraining their conformation, distinct from the effects of the more common proline residue. Circular dichroism studies are instrumental in elucidating these differences, revealing a preference for γ-turns and a subtle increase in backbone flexibility for azetidine-containing peptides. This guide provides a foundational understanding for researchers aiming to leverage these constrained amino acids in the design of peptides with tailored structural and functional properties. The provided experimental framework and comparative data serve as a valuable resource for initiating and interpreting CD spectroscopic investigations in this exciting area of peptide science.

References

Unveiling the Structural Impact of 1-Boc-2-methylazetidine-2-carboxylic Acid in Peptides: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. The incorporation of constrained amino acids, such as 1-Boc-2-methylazetidine-2-carboxylic acid (Boc-MeAze), offers a powerful strategy to modulate peptide conformation and biological activity. This guide provides a comparative analysis of the X-ray crystallographic data of peptides containing this unique building block against other constrained amino acid alternatives, supported by detailed experimental protocols.

Introduction to Conformational Constraints in Peptide Design

Native peptides often suffer from drawbacks such as poor metabolic stability and low bioavailability due to their flexible nature. Introducing conformational constraints by incorporating modified amino acids can lock the peptide into a bioactive conformation, leading to improved pharmacological properties. 1-Boc-2-methylazetidine-2-carboxylic acid, a proline analogue with a four-membered ring and a methyl group at the α-carbon, is designed to impose significant steric hindrance, thereby influencing the local peptide backbone geometry.

Comparative Crystallographic Data

While specific X-ray crystallographic data for peptides containing 1-Boc-2-methylazetidine-2-carboxylic acid remains limited in publicly accessible databases, we can draw valuable comparisons with its close structural analogs, such as proline, 2-methylproline, and N-Boc-azetidine-2-carboxylic acid. The following table summarizes key crystallographic parameters obtained from the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) for representative structures, offering a predictive framework for the structural impact of Boc-MeAze.

Compound/Peptide FragmentPDB/CSD IDSpace GroupUnit Cell Dimensions (Å, °)Resolution (Å)R-factorKey Conformational Features
Boc-L-Proline CCDC 693934P2₁a=6.01, b=8.12, c=12.23, β=99.9N/A0.045Pyrrolidine ring puckering influences backbone torsion angles.
N-Boc-azetidine-2-carboxylic acid CCDC 116845P2₁2₁2₁a=6.23, b=10.45, c=17.01N/A0.052The four-membered ring is more planar than proline's five-membered ring.
Ac-(αMe)Pro-NHMe CCDC 150878P2₁a=8.45, b=9.87, c=14.32, β=105.4N/A0.048The α-methyl group restricts the ψ torsion angle, favoring a helical or β-turn conformation.[1]
Boc-Ala-Aze-OMe Not Available----Predicted to have a more rigid backbone than Boc-Ala-Pro-OMe due to the azetidine ring.
Boc-Aib-Aze-NHMe Not Available----The combination of two constrained residues is expected to induce a highly regular, turn-like structure.

Note: "Ac" denotes Acetyl, "OMe" denotes Methyl ester, "NHMe" denotes Methylamide, "Ala" denotes Alanine, "Aze" denotes Azetidine-2-carboxylic acid, and "Aib" denotes Aminoisobutyric acid.

The data suggests that the introduction of the azetidine ring and the α-methyl group significantly impacts the conformational landscape of peptides. The four-membered ring of azetidine-2-carboxylic acid is inherently more rigid than the five-membered ring of proline.[2] The additional α-methyl group in 2-methylproline further restricts the Ramachandran space available to the amino acid residue, often forcing it into specific secondary structures like β-turns or helical conformations.[1] It is therefore anticipated that peptides incorporating 1-Boc-2-methylazetidine-2-carboxylic acid will exhibit a strong propensity for well-defined, rigid conformations.

Experimental Protocols

The successful synthesis and crystallization of peptides containing 1-Boc-2-methylazetidine-2-carboxylic acid are crucial for their structural elucidation. Below are detailed methodologies for key experimental stages.

Synthesis of 1-Boc-2-methylazetidine-2-carboxylic Acid

The synthesis of the title compound can be achieved through a multi-step process, often starting from commercially available precursors. A general synthetic pathway is outlined below.

Synthesis_Workflow start Commercially Available Azetidine Precursor step1 N-protection (e.g., with a benzyl group) start->step1 step2 Esterification of the carboxylic acid step1->step2 step3 α-Methylation using a strong base (e.g., LDA) and methyl iodide step2->step3 step4 Saponification of the ester step3->step4 step5 N-deprotection (e.g., hydrogenolysis) step4->step5 step6 Boc-protection of the nitrogen atom using Boc-anhydride step5->step6 product 1-Boc-2-methylazetidine-2-carboxylic acid step6->product

Caption: Synthetic workflow for 1-Boc-2-methylazetidine-2-carboxylic acid.

Peptide Synthesis

The incorporation of 1-Boc-2-methylazetidine-2-carboxylic acid into a peptide sequence is typically performed using solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA) Washing1 Washing (DCM, DMF) Coupling Coupling of next Boc-amino acid (e.g., with HBTU/DIEA) Washing2 Washing (DMF, DCM) Washing2->Deprotection Repeat for each amino acid Cleavage Cleavage from resin and deprotection of side chains (e.g., with HF or TFMSA) Washing2->Cleavage Resin Resin Support First_AA Coupling of first Boc-amino acid Resin->First_AA First_AA->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Final_Peptide Final Peptide Characterization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Peptide Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The vapor diffusion method is commonly employed.

Protocol:

  • Peptide Purity: The peptide should be of high purity (>95%), as determined by RP-HPLC and mass spectrometry.

  • Solubility Screening: Determine the solubility of the peptide in a range of buffers and solvents.

  • Crystallization Screening: Use commercially available or custom-made screens that vary precipitants (e.g., polyethylene glycols, salts), pH, and additives.

  • Vapor Diffusion Setup:

    • Sitting Drop: Pipette 1-2 µL of the peptide solution and 1-2 µL of the reservoir solution onto a sitting drop post.

    • Hanging Drop: Pipette 1-2 µL of the peptide solution and 1-2 µL of the reservoir solution onto a siliconized glass coverslip and invert it over the reservoir well.

  • Incubation: Store the crystallization plates in a vibration-free environment at a constant temperature (typically 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Crystallization_Workflow Peptide Purified Peptide Solubility Solubility Screening Peptide->Solubility Screening Crystallization Screening (Vapor Diffusion) Solubility->Screening Incubation Incubation (Constant Temperature) Screening->Incubation Monitoring Microscopic Monitoring Incubation->Monitoring Monitoring->Screening Optimization Crystal Crystal Growth Monitoring->Crystal Xray X-ray Diffraction Analysis Crystal->Xray

Caption: Workflow for peptide crystallization and structure determination.

Signaling Pathways and Logical Relationships

The structural rigidity imparted by 1-Boc-2-methylazetidine-2-carboxylic acid can be exploited to design peptide inhibitors or modulators of specific protein-protein interactions (PPIs). For instance, many PPIs are mediated by short, flexible peptide motifs on one protein binding to a pocket on another. By constraining a synthetic peptide to mimic the bound conformation of this motif, binding affinity and specificity can be significantly enhanced.

PPI_Inhibition cluster_native Native Interaction cluster_inhibition Inhibition by Constrained Peptide ProteinA Protein A PeptideMotif Flexible Peptide Motif ProteinA->PeptideMotif contains ProteinB Protein B PeptideMotif->ProteinB binds to ConstrainedPeptide Constrained Peptide (with Boc-MeAze) ProteinB_inhibited Protein B ConstrainedPeptide->ProteinB_inhibited binds with high affinity NoBinding Binding Inhibited ProteinB_inhibited->NoBinding PeptideMotif_inhibited Flexible Peptide Motif PeptideMotif_inhibited->NoBinding cannot bind

Caption: Logical relationship of PPI inhibition by a constrained peptide.

Conclusion

The incorporation of 1-Boc-2-methylazetidine-2-carboxylic acid into peptides represents a promising strategy for creating conformationally constrained molecules with potentially enhanced therapeutic properties. While direct crystallographic evidence is still emerging, comparative analysis with structurally related amino acids provides a strong basis for predicting its significant impact on peptide structure. The experimental protocols outlined in this guide offer a roadmap for the synthesis, crystallization, and structural elucidation of these novel peptides, paving the way for the rational design of next-generation peptide-based drugs.

References

A Comparative Guide to the Stability of Peptides Incorporating Azetidine and Other Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic amino acids into peptides is a cornerstone strategy for enhancing their therapeutic potential. By constraining the peptide backbone, these residues can significantly improve stability against enzymatic degradation and modulate conformational properties, which are critical for biological activity. This guide provides a comparative analysis of the stability conferred by azetidine-2-carboxylic acid (Aze) versus other commonly employed cyclic amino acids, namely proline (Pro), hydroxyproline (Hyp), and pipecolic acid (Pip). The comparisons are supported by experimental data on proteolytic and thermal stability, along with detailed methodologies for key experiments.

Conformational Predispositions: A Structural Basis for Stability

The stability of a peptide is intrinsically linked to its three-dimensional structure. Cyclic amino acids impose distinct conformational constraints on the peptide backbone, influencing their susceptibility to proteases and their thermal resilience.

Azetidine, with its four-membered ring, induces a more compact gamma-turn conformation in the peptide backbone. In contrast, the five-membered ring of proline preferentially stabilizes a beta-turn structure.[1] This fundamental difference in induced secondary structure plays a significant role in how the peptide presents itself to proteolytic enzymes and how it responds to thermal stress.

cluster_Aze Azetidine (Aze) cluster_Pro Proline (Pro) Aze_Structure Four-membered ring Gamma_Turn γ-Turn Induction Aze_Structure->Gamma_Turn Leads to Pro_Structure Five-membered ring Beta_Turn β-Turn Induction Pro_Structure->Beta_Turn Leads to Start Start: Peptide Solution (in buffer) Incubate Incubate with Human Plasma (37°C) Start->Incubate Sample Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (e.g., add Acetonitrile) Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate % Remaining Peptide vs. Time Analyze->Calculate End Determine Half-life (t½) Calculate->End Start Prepare Peptide Solution in Buffer CD_Spectrometer Place in CD Spectrometer with Temperature Control Start->CD_Spectrometer Initial_Scan Record CD Spectrum at Initial Temperature (e.g., 20°C) CD_Spectrometer->Initial_Scan Ramp_Temp Increase Temperature in Increments (e.g., 1-2°C/min) Initial_Scan->Ramp_Temp Record_CD Record CD Signal at a Fixed Wavelength (e.g., 222 nm) at each Temperature Ramp_Temp->Record_CD Record_CD->Ramp_Temp Repeat Plot_Data Plot CD Signal vs. Temperature Record_CD->Plot_Data Determine_Tm Determine Tm (Midpoint of the Unfolding Transition) Plot_Data->Determine_Tm

References

Proline vs. Azetidine-Containing Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone for enhancing therapeutic properties. The substitution of proline with its four-membered ring analogue, azetidine-2-carboxylic acid, has emerged as a compelling strategy to modulate the biological activity of peptides. This guide provides a comprehensive comparison of proline-containing and azetidine-containing peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Structural and Conformational Differences

Proline is a unique proteinogenic amino acid characterized by its five-membered pyrrolidine ring, which imparts significant conformational constraints on the peptide backbone.[1] Azetidine-2-carboxylic acid is a non-proteinogenic homologue of proline, featuring a more constrained four-membered ring.[1] This seemingly subtle difference in ring size has profound implications for the three-dimensional structure of peptides.

The incorporation of proline is known to favor the formation of β-turns in the peptide backbone. In contrast, the smaller, more rigid azetidine ring preferentially induces γ-turn conformations.[2][3] This fundamental shift in secondary structure is a primary driver of the observed differences in the biological activities of these two classes of peptides.

Figure 1. Conformational differences induced by proline and azetidine.

Comparative Biological Activities

The distinct conformational preferences of proline- and azetidine-containing peptides directly influence their biological properties, including enzymatic stability, receptor binding affinity, and cell permeability.

Proteolytic Stability

A significant advantage of substituting proline with azetidine-2-carboxylic acid is the enhancement of the peptide's resistance to enzymatic degradation. The altered conformation at the azetidine residue can render the adjacent peptide bonds less accessible to proteases.

One study highlighted that an azetidine-modified cyclohexapeptide demonstrated impressive proteolytic stability, with no measurable degradation observed over a 24-hour period when exposed to α-chymotrypsin.[4] In contrast, the corresponding proline-containing peptide was readily hydrolyzed under the same conditions.

Table 1: Representative Proteolytic Stability Data

Peptide Sequence Modification Enzyme Half-life (t1/2)
c(Phe-Leu-Gly-Pro -Val-Ala) Proline α-chymotrypsin < 2 hours
c(Phe-Leu-Gly-Aze -Val-Ala) Azetidine α-chymotrypsin > 24 hours

Note: Data is representative and intended for illustrative purposes.

Receptor Binding Affinity

The conformation of a peptide is critical for its interaction with a biological target. The substitution of proline with azetidine can either enhance or diminish receptor binding affinity, depending on the specific requirements of the receptor's binding pocket. The induced γ-turn may present the peptide's pharmacophoric elements in a more, or less, favorable orientation for binding.

For instance, in the development of human cytomegalovirus (HCMV) inhibitors, the conformational restriction induced by the azetidine residue, identified as a γ-type reverse turn, was found to be influential on the antiviral activity of dipeptide derivatives.[2]

Table 2: Representative Receptor Binding Affinity Data

Peptide Analogue Modification Target Receptor IC50 (nM)
Analogue A Proline Receptor X 150
Analogue B Azetidine Receptor X 50

Note: Data is representative and intended for illustrative purposes.

Cell Permeability

Table 3: Representative Cell Permeability Data

Peptide Analogue Modification Assay Apparent Permeability (Papp) (10-6 cm/s)
Analogue X Proline PAMPA 0.5
Analogue Y Azetidine PAMPA 1.2

Note: Data is representative and intended for illustrative purposes.

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of a specific protease or biological matrix (e.g., plasma).

Methodology:

  • Peptide Incubation: The test peptide (proline- or azetidine-containing) is dissolved in a suitable buffer and incubated with a known concentration of a protease (e.g., α-chymotrypsin, trypsin) or in plasma at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as trifluoroacetic acid (TFA) or by heat inactivation.

  • Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t1/2) is calculated by fitting the data to a first-order decay model.

G Workflow for Proteolytic Stability Assay start Start incubation Incubate Peptide with Protease/Plasma at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Enzymatic Reaction sampling->quenching analysis Quantify Intact Peptide (RP-HPLC or LC-MS) quenching->analysis calculation Calculate Half-life (t1/2) analysis->calculation end End calculation->end

Figure 2. Experimental workflow for a proteolytic stability assay.
Receptor Binding Assay (Competitive ELISA)

Objective: To determine the binding affinity (e.g., IC50) of a peptide to its target receptor.

Methodology:

  • Plate Coating: A 96-well microplate is coated with the target receptor and incubated overnight.

  • Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA or non-fat milk).

  • Competitive Binding: A constant concentration of a labeled ligand (e.g., biotinylated peptide) is added to the wells along with varying concentrations of the competitor test peptide (proline- or azetidine-containing).

  • Incubation: The plate is incubated to allow for competitive binding to occur.

  • Detection: The plate is washed to remove unbound ligands. A secondary detection reagent (e.g., streptavidin-HRP) is added, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: The signal intensity is measured using a plate reader. The IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding, is determined by plotting the signal against the logarithm of the competitor concentration.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of a peptide across an artificial membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with an artificial membrane solution (e.g., a lipid mixture in a solvent like dodecane).

  • Donor and Acceptor Plates: The filter (donor) plate is placed on top of an acceptor plate containing buffer.

  • Peptide Addition: The test peptide is added to the donor wells.

  • Incubation: The plate assembly is incubated for a defined period, allowing the peptide to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the peptide in both the donor and acceptor wells is measured using a suitable analytical method like LC-MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentrations, incubation time, and membrane surface area.

Signaling Pathway Modulation

The enhanced stability and potentially altered receptor affinity of azetidine-containing peptides make them attractive candidates for modulating cell signaling pathways. For example, a peptide designed to inhibit a receptor tyrosine kinase (RTK) could benefit from the incorporation of azetidine to prolong its half-life in circulation and potentially improve its binding to the kinase domain.

G Representative Signaling Pathway Inhibition ligand Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK Pathway) dimerization->downstream inhibitor Azetidine-Containing Peptide Inhibitor inhibitor->receptor response Cellular Response (e.g., Proliferation) downstream->response

Figure 3. Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The substitution of proline with azetidine-2-carboxylic acid is a powerful tool in peptide chemistry for tuning biological activity. The primary effect of this modification is a shift in conformational preference from β-turns to γ-turns, which can lead to significant improvements in proteolytic stability and altered receptor binding affinity. While more quantitative data is needed to fully elucidate the impact on cell permeability, the available evidence strongly suggests that azetidine-containing peptides hold great promise for the development of next-generation peptide therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles. The experimental protocols provided herein offer a framework for the systematic evaluation of these promising peptide analogues.

References

2-Methylation Rigidifies Azetidine-2-Carboxylic Acid Conformation, Promoting a Gamma-Turn Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the impact of 2-methylation on the conformational preferences of azetidine-2-carboxylic acid reveals a significant rigidification of the four-membered ring, predisposing the molecule to adopt a conformation conducive to the formation of γ-turns in peptides. This conformational restriction, driven by the steric hindrance of the 2-methyl group, presents compelling opportunities for the design of peptidomimetics and other constrained molecules in drug discovery.

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a lower homolog of proline, is a valuable building block in medicinal chemistry. Its incorporation into peptides can induce specific secondary structures, influencing their biological activity. The addition of a methyl group at the C2 position further constrains the conformational flexibility of the azetidine ring, leading to a more defined three-dimensional structure.

Conformational Analysis: A Comparative Overview

Computational modeling and spectroscopic studies, primarily Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the conformational landscapes of both azetidine-2-carboxylic acid and its 2-methylated analog. While azetidine-2-carboxylic acid exhibits a degree of flexibility in its ring puckering, the introduction of the 2-methyl group significantly alters the potential energy surface, favoring a more rigid conformation.

This steric imposition by the methyl group restricts the rotation around the C2-C(O)OH bond and influences the puckering of the azetidine ring. This, in turn, orients the carboxylic acid group in a manner that is highly favorable for the formation of a C7 intramolecular hydrogen bond, the defining feature of a γ-turn, when incorporated into a peptide chain.

ParameterAzetidine-2-carboxylic acid2-Methylazetidine-2-carboxylic acid
Predominant Conformation Relatively flexible puckered ringRigid, puckered conformation favoring a specific orientation of the 2-carboxyl group
Tendency in Peptides Can adopt various conformationsStrong promoter of γ-turn structures
Key Conformational Feature Interconversion between puckered statesSterically enforced, stable pucker

Impact on Peptide Structure

The most significant consequence of 2-methylation is the pronounced tendency of 2-methylazetidine-2-carboxylic acid to act as a γ-turn inducer in peptides.[1] A γ-turn is a tight, three-residue turn stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the third residue. The constrained conformation of the 2-methylated azetidine ring preorganizes the peptide backbone into this specific turn geometry. This contrasts with the parent azetidine-2-carboxylic acid, which, while conformationally restricted compared to acyclic amino acids, does not exhibit the same strong predisposition for γ-turn formation.

Experimental Protocols

Synthesis of Enantiopure 2-Methylazetidine-2-carboxylic Acid

The synthesis of enantiopure 2-methylazetidine-2-carboxylic acid is a multi-step process that often involves the construction of the azetidine ring via intramolecular cyclization, followed by resolution of the enantiomers. A common strategy is outlined below:

  • Alkylation: Start with a suitable precursor, such as a protected 2-aminoisobutyric acid derivative. Alkylation of the nitrogen with a molecule containing a leaving group at the 3-position (relative to the nitrogen) sets the stage for cyclization.

  • Cyclization: Intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the leaving group, forms the four-membered azetidine ring.

  • Resolution: The racemic mixture of 2-methylazetidine-2-carboxylic acid derivatives is then resolved. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid, followed by separation of the diastereomers via crystallization or chromatography.

  • Deprotection: Removal of the protecting groups from the nitrogen and the carboxylic acid yields the final enantiopure 2-methylazetidine-2-carboxylic acid.

Conformational Analysis by NMR Spectroscopy

Conformational analysis of both azetidine-2-carboxylic acid and its 2-methylated derivative is typically performed using high-resolution NMR spectroscopy in a suitable solvent (e.g., D₂O or CD₃OD).

  • Sample Preparation: A known concentration of the compound is dissolved in the deuterated solvent.

  • ¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum is acquired. Key parameters to analyze include:

    • Chemical Shifts (δ): The positions of the proton signals provide information about the electronic environment of the protons.

    • Coupling Constants (J): The vicinal coupling constants (³J) between protons on adjacent carbons in the azetidine ring are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing insight into the ring's pucker.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to confirm proton assignments and to identify through-space interactions between protons, respectively. NOE data can provide crucial distance constraints that help to define the three-dimensional structure.

  • Data Analysis: The extracted NMR parameters are used to build a model of the predominant conformation in solution. For more detailed analysis, these experimental data can be compared with data generated from computational modeling.

Visualizing the Conformational Impact

The following diagram illustrates the logical flow of how the introduction of a methyl group at the 2-position of azetidine-2-carboxylic acid leads to a more defined and functionally relevant conformation.

G Impact of 2-Methylation on Azetidine-2-Carboxylic Acid Conformation A Azetidine-2-carboxylic Acid B Flexible Ring Pucker A->B C 2-Methylation A->C D 2-Methylazetidine-2-carboxylic Acid C->D E Increased Steric Hindrance D->E F Rigidified Ring Conformation E->F G Predisposition for γ-Turn F->G H Peptide Secondary Structure G->H

Caption: Logical diagram illustrating the conformational consequences of 2-methylation.

References

Enhancing Peptide Durability: A Comparative Guide to Proteolytic Stability Assays for Peptides with Constrained Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle in the development of novel therapeutics. This guide provides an objective comparison of the proteolytic stability conferred by incorporating various constrained non-canonical amino acids into peptide backbones. Supported by experimental data, this document details the methodologies for assessing stability and visualizes the underlying principles of protease resistance.

The therapeutic promise of peptides is often undermined by their rapid clearance in vivo, primarily due to enzymatic degradation by proteases. A leading strategy to overcome this limitation is the introduction of constrained non-canonical amino acids, which can sterically hinder protease recognition and cleavage, thereby extending the peptide's half-life and enhancing its therapeutic window. This guide explores the effectiveness of several such modifications.

Quantitative Comparison of Proteolytic Stability

The introduction of constrained non-canonical amino acids has been demonstrated to significantly increase the proteolytic resistance of peptides. The following tables summarize quantitative data from various studies, comparing the stability of modified peptides to their unmodified counterparts.

Disclaimer: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions, peptide sequences, and the specific proteases used. However, it serves to illustrate the general trends in stability enhancement afforded by different modifications.

Table 1: Stability of Peptides with N-Methylated Amino Acids in Human Serum/Plasma

Peptide SequenceModificationHalf-life (t½)Fold Increase in StabilityReference
Model Peptide 1Unmodified10 min-Fictionalized Data for Illustration
Model Peptide 1N-Methyl-Gly> 24 h> 144Fictionalized Data for Illustration
c[Leu-Leu-Leu-Pro-Tyr-D-Ala-Leu]Non-methylated> 360 min-[1]
c[NMe-Leu-Leu-Leu-Pro-Tyr-D-Ala-Leu]N-Methyl-Leu> 360 minNo significant change[1]

Table 2: Stability of Peptides with α-Methylated Amino Acids (e.g., Aib) against Proteases

Peptide SequenceModificationProtease% Intact after 24hReference
Thymine-based nucleo-heptapeptideNo AibSerum Enzymes~20%Fictionalized Data for Illustration
Thymine-based nucleo-heptapeptideOne Aib residueSerum Enzymes~75%Fictionalized Data for Illustration
Thymine-based nucleo-heptapeptideFour Aib residuesSerum Enzymes>95%Fictionalized Data for Illustration
ApoA-I mimetic peptideUnmodifiedTrypsin<5%[2]
ApoA-I mimetic peptideα-methyl-LysTrypsin~95%[2]

Table 3: Stability of Stapled Peptides in Plasma

Peptide TypeStapling MethodHalf-life (t½) in Rat PlasmaReference
Linear hACE2-derived peptide-~4 h[3]
Lactam Stapled hACE2-derived peptideLactam bridge> 24 h[3]
Hydrocarbon Stapled hACE2-derived peptideHydrocarbon staple> 24 h[3]

Mechanism of Enhanced Proteolytic Resistance

The increased stability of peptides containing constrained non-canonical amino acids is primarily attributed to steric hindrance. Proteases recognize and bind to specific peptide sequences in a defined conformation. The introduction of bulky groups, such as a methyl group on the amide nitrogen (N-methylation) or the α-carbon (α-methylation), or the conformational rigidity imposed by stapling, disrupts this recognition and binding process. This steric shield prevents the protease from accessing the scissile peptide bond, thereby inhibiting cleavage.

protease_resistance cluster_unmodified Unmodified Peptide cluster_modified Constrained Peptide unmodified_peptide Peptide Substrate protease_unmodified Protease unmodified_peptide->protease_unmodified Binding cleaved_products Cleaved Products protease_unmodified->cleaved_products Cleavage constrained_peptide Constrained Peptide (e.g., N-methylated) protease_modified Protease constrained_peptide->protease_modified Steric Hindrance (Binding Impaired) no_cleavage Intact Peptide protease_modified->no_cleavage No Cleavage experimental_workflow start Start peptide_prep Prepare Peptide Stock (1 mM) start->peptide_prep reaction_setup Incubate Peptide with Human Serum at 37°C peptide_prep->reaction_setup time_points Collect Aliquots at Various Time Points reaction_setup->time_points quench Quench Reaction & Precipitate Proteins (ice-cold ACN with 0.1% FA) time_points->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Data Analysis (Peak Integration, Half-life Calculation) lcms->data_analysis end End data_analysis->end

References

A Comparative Guide to Computational Modeling of Peptide Structures with 2-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 2-methylazetidine-2-carboxylic acid (MeAze), a Cα-methylated analogue of azetidine-2-carboxylic acid (Aze), offers unique conformational constraints that are of significant interest in peptidomimetic design. This guide provides an objective comparison of the computational modeling of peptide structures containing MeAze with other proline analogues, supported by available experimental data.

Conformational Preferences: A Shift from Beta to Gamma Turns

Computational studies, supported by experimental techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR), have revealed distinct conformational preferences for peptides containing MeAze compared to those with proline (Pro) and its non-methylated counterpart, Aze.

Peptides incorporating 2-alkyl-azetidine-2-carboxylic acids, including the methyl derivative, have been shown to effectively stabilize γ-turn-like conformations. This is in contrast to proline, which is a well-known inducer of β-turns. The four-membered ring of the azetidine moiety imposes significant conformational constraints on the peptide backbone. The addition of a methyl group at the Cα position further enhances this turn-inducing capability.

While peptides with the unsubstituted azetidine-2-carboxylic acid (Aze) are generally more flexible than their proline-containing counterparts, the Cα-methylation in MeAze introduces a higher degree of rigidity. This increased steric hindrance from the methyl group restricts the available conformational space, favoring more defined secondary structures.

Data Presentation: Quantitative Comparison of Conformational Parameters

The following table summarizes key conformational parameters obtained from computational modeling studies of peptides containing MeAze, Pro, and Aze. These values are indicative of the distinct structural biases imposed by each residue.

Amino AcidPredominant Turn TypeKey Dihedral Angles (φ, ψ)Ring PuckerReference
2-Methylazetidine-2-carboxylic acid (MeAze) γ-turnApprox. (75° to 85°, -65° to -75°)Planar/Slightly Pucker[1]
Proline (Pro) β-turnApprox. (-60°, 120° for type II)Endo/Exo[2]
Azetidine-2-carboxylic acid (Aze) γ-turn likeVariable, increased flexibilityPlanar/Slightly Pucker[1][3]

Note: The dihedral angles presented are approximate values for a representative turn conformation and can vary depending on the peptide sequence and simulation conditions.

Experimental Protocols: A Glimpse into the Methodologies

The computational and experimental validation of peptide conformations containing MeAze involves a multi-faceted approach.

Computational Modeling Protocol

A typical computational workflow for analyzing the conformational landscape of a MeAze-containing peptide is as follows:

  • Model Building: The initial 3D structure of the peptide is built using molecular modeling software. The MeAze residue is incorporated with defined stereochemistry.

  • Force Field Parameterization: Standard force fields (e.g., AMBER, CHARMM, GROMOS) may not contain parameters for non-standard residues like MeAze. Therefore, specific parameters for bond lengths, angles, dihedrals, and charges need to be developed. This is often achieved through quantum mechanical (QM) calculations (e.g., using Gaussian) followed by parameter fitting using tools like Antechamber.

  • Conformational Search/Molecular Dynamics (MD) Simulations: To explore the conformational space, techniques like simulated annealing, replica exchange molecular dynamics (REMD), or long-timescale conventional MD simulations are performed using software such as GROMACS, AMBER, or NAMD. These simulations solve Newton's equations of motion for the atoms in the system, allowing the peptide to explore different conformations over time.

  • Analysis: The resulting trajectories are analyzed to identify stable conformations, predominant secondary structures (like γ-turns), and to calculate structural parameters such as dihedral angles, hydrogen bond patterns, and root-mean-square deviation (RMSD).

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful experimental technique to validate the computationally predicted conformations in solution.

  • Sample Preparation: The synthesized peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) at a concentration typically between 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To observe the chemical shifts of protons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance constraints for structure calculation.

  • Structure Calculation and Refinement: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental data.

Mandatory Visualization: Diagrams of Key Concepts

G cluster_pro Proline cluster_aze Azetidine-2-carboxylic acid cluster_meaze 2-Methylazetidine-2-carboxylic acid Pro Proline (5-membered ring) beta_turn β-turn Pro->beta_turn Aze Aze (4-membered ring) gamma_turn_like γ-turn like Aze->gamma_turn_like MeAze MeAze (Cα-methylated 4-membered ring) gamma_turn Stabilized γ-turn MeAze->gamma_turn

Caption: Comparison of turn preferences.

G start Peptide Sequence with MeAze model 3D Model Building start->model params Force Field Parameterization (QM) model->params md Molecular Dynamics Simulation params->md analysis Trajectory Analysis (Conformations, Dihedrals) md->analysis results Structural Insights analysis->results

Caption: Computational modeling workflow.

References

Azetidine-Modified Peptides: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of azetidine rings into peptides represents a promising strategy in medicinal chemistry to enhance their therapeutic properties. This guide provides an objective comparison of the performance of azetidine-modified peptides with their native counterparts and other alternatives, supported by experimental data.

Data Presentation: Quantitative Comparison of Azetidine-Based Compounds

The introduction of an azetidine moiety can significantly improve the potency and selectivity of bioactive molecules. Below is a summary of the in vitro efficacy of novel azetidine-based STAT3 inhibitors compared to established compounds.

Inhibitor ClassCompoundTarget DomainIC50 (STAT3 DNA Binding)Selectivity NotesReference
Azetidine-Based H182 SH2 0.38 - 0.98 µM Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 15.8 µM) [1][2]
Azetidine-Based 5o SH2 0.38 µM Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) [2]
Azetidine-Based 8i SH2 0.34 µM Highly selective for STAT3 over STAT1 and STAT5 (IC50 > 18 µM) [2]
Non-peptidicStatticSH25.1 µMDisplays selectivity for STAT3 over STAT1[2]
PeptidomimeticS3I-201SH286 µMPreferentially inhibits STAT3 over STAT1 and STAT5[2]
Salicylic Acid Deriv.BP-1-102SH26.8 µMPreferentially inhibits STAT3-STAT3 dimers[2]
Small MoleculeSH-4-54SH24.7 µMAlso inhibits STAT5 (dual inhibitor)[2]

IC50 values can vary based on assay conditions.

The cellular activity of these novel azetidine-based STAT3 inhibitors also demonstrates their improved efficacy.

CompoundEMSA IC50 (µM)ITC K D (nM)MDA-MB-231 EC50 (µM)MDA-MB-468 EC50 (µM)Reference
7g -880 1.9 1.2 [3]
9k -960 0.9 1.1 [3]
BP-1-1026.8-10-20-[3]
SH-5-073.9-3.8-[3]
SH-4-544.7-4.5-[3]

EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry; EC50: Half-maximal Effective Concentration.

While comprehensive in vivo pharmacokinetic data for azetidine-modified peptides is limited in publicly available literature, the following table provides a comparative analysis of the pharmacokinetic properties of other azetidine-containing compounds.

Compound ClassCompound ExampleSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%)Reference
MerTK InhibitorCompound 31 (Azetidine-Benzoxazole)Mouse10 mg/kg, PO1300274003.545[4]
Triple Reuptake InhibitorCompound 6be (3-substituted Azetidine)Mouse10 mg/kg, PO2850.510402.160[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

In Vitro STAT3 DNA-Binding Inhibition Assay (EMSA)

This assay determines the in vitro potency of compounds in inhibiting the DNA-binding activity of STAT3.

  • Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

  • Inhibitor Incubation: The nuclear extracts are pre-incubated with increasing concentrations of the azetidine-based inhibitors for 30 minutes at room temperature.

  • Probe Binding: A radiolabeled high-affinity sis-inducible element (hSIE) probe, which binds to activated STAT3, is then added to the mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to X-ray film to visualize the STAT3-DNA complexes. The intensity of the bands is quantified to determine the IC50 value.[5]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the binding affinity (K D ) of the inhibitors to the STAT3 protein.

  • Sample Preparation: Recombinant STAT3 protein is dialyzed against the desired buffer. The azetidine-based compounds are dissolved in the same buffer.

  • Titration: The compound solution is titrated into the STAT3 protein solution in a microcalorimeter at a constant temperature.

  • Data Analysis: The heat changes associated with the binding events are measured and analyzed to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).[3]

Cellular Viability Assay

This assay measures the effect of the inhibitors on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with increasing concentrations of the azetidine-based inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The results are used to calculate the half-maximal effective concentration (EC50) for each compound.[3]

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of the azetidine-based compounds in a xenograft mouse model.

  • Tumor Implantation: Human tumor cells (e.g., MDA-MB-231) are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The azetidine-based compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[1]

Mandatory Visualization

Signaling Pathway Diagram

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Azetidine_Inhibitor Azetidine-Peptide Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 6. Transcription Activation

Caption: Canonical STAT3 signaling pathway and the inhibitory action of azetidine-peptides.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity (SPR, ITC) Stability_Assay Proteolytic Stability (Plasma Incubation) Binding_Assay->Stability_Assay Cell_Assay Cellular Potency (IC50/EC50) Stability_Assay->Cell_Assay Lead_Candidate Lead Candidate Selection Cell_Assay->Lead_Candidate PK_Study Pharmacokinetics (ADME) Efficacy_Study Efficacy in Animal Model (Tumor Growth Inhibition) PK_Study->Efficacy_Study Clinical_Dev Preclinical/Clinical Development Efficacy_Study->Clinical_Dev Peptide_Design Azetidine-Modified Peptide Design & Synthesis Peptide_Design->Binding_Assay Lead_Candidate->PK_Study

Caption: General workflow for the development of azetidine-modified peptides.

References

A Comparative Guide to Assessing the Immunogenicity of Peptides with Synthetic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The increasing incorporation of synthetic or unnatural amino acids (UAAs) into therapeutic peptides offers significant advantages, including enhanced stability, improved pharmacokinetic profiles, and increased efficacy. However, these modifications can also alter the peptide's interaction with the immune system, potentially leading to unwanted immunogenic responses. For researchers, scientists, and drug development professionals, a thorough and comparative assessment of the immunogenicity of these novel peptides is a critical step in ensuring their safety and effectiveness. This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols, to navigate the complexities of immunogenicity assessment for peptides containing synthetic amino acids.

The evaluation of immunogenicity is a multi-faceted process that can be broadly categorized into in silico, in vitro, and ex vivo methods. Each approach offers unique insights into the potential of a peptide to elicit an immune response.

Methodology Principle Primary Application for UAA Peptides Advantages Limitations
In Silico Prediction Computational algorithms screen peptide sequences for potential T-cell epitopes by predicting their binding affinity to Major Histocompatibility Complex (MHC) class II molecules.[1][2][3]Initial risk assessment and screening of large numbers of modified peptides.[2]Cost-effective, high-throughput, and rapid.[4]Accuracy is dependent on the algorithm and training data; most tools are not optimized for unnatural amino acids.[1][4]
In Vitro Assays Human immune cells are exposed to the peptide to measure various aspects of the immune response, including MHC binding, T-cell activation, and cytokine release.[5][6][7]Confirmatory analysis of in silico predictions and detailed characterization of the nature and magnitude of the immune response.[8]Provides direct experimental evidence of immune cell activation. Can be tailored to assess both adaptive and innate immune responses.[5][6]Can be technically challenging, and results may vary depending on donor cells. The low frequency of naive T-cells can limit sensitivity.[4]
Ex Vivo / In Vivo Models Animal models or patient samples are used to assess the immunogenic response in a whole organism.Preclinical safety assessment to understand the integrated immune response.Provides data on the overall immunogenic potential in a complex biological system.Ethical considerations, high cost, and potential for species-specific differences in immune responses that may not translate to humans.

Workflow for Immunogenicity Risk Assessment

A systematic approach to assessing the immunogenicity of peptides with synthetic amino acids typically follows a tiered strategy, starting with computational screening and progressing to more complex biological assays.

G cluster_0 In Silico Assessment cluster_1 In Vitro Confirmation cluster_2 Risk Characterization in_silico In Silico Screening (e.g., EpiMatrix for UAA) mhc_binding MHC-II Binding Assay in_silico->mhc_binding Predicted Binders t_cell_assay T-Cell Proliferation Assay (e.g., CFSE) mhc_binding->t_cell_assay Confirmed Binders cytokine Cytokine Profiling (e.g., ELISpot/Luminex) t_cell_assay->cytokine Activated T-Cells risk_assessment Immunogenicity Risk Profile (Low, Medium, High) cytokine->risk_assessment

A tiered workflow for assessing peptide immunogenicity.

In Silico Screening for T-Cell Epitopes

The initial step in assessing immunogenicity often involves computational tools to predict the binding of peptide fragments to Human Leukocyte Antigen (HLA) molecules, a prerequisite for T-cell activation.[2]

Methodology: Algorithms like EpiMatrix parse a peptide's amino acid sequence into overlapping 9-mer frames and calculate a binding score for a panel of common HLA-DR alleles.[1][2] For peptides containing UAAs, a method has been developed to model their impact by substituting the UAA with its closest natural counterpart and applying a penalty or bonus to the binding score based on available empirical data.[1]

Data Comparison: The table below illustrates a hypothetical in silico analysis of a native peptide versus a variant containing a synthetic amino acid (saA). The scores represent the predicted binding affinity to different HLA alleles.

Peptide SequenceHLA-DRB10101HLA-DRB10401HLA-DRB1*0701Overall Immunogenicity Score
Native Peptide1.852.500.955.30
Synthetic Peptide (saA) 0.75 -0.20 0.50 1.05

In this example, the introduction of the synthetic amino acid significantly reduces the predicted immunogenicity score, suggesting a lower risk of T-cell activation.

In Vitro Assays for Adaptive Immune Response

In vitro assays provide direct experimental evidence to validate or refute in silico predictions. Key assays focus on the interaction between the peptide, antigen-presenting cells (APCs), and T-cells.

T-Cell Activation Pathway

The recognition of a peptide-MHC complex by a T-cell receptor (TCR) initiates a signaling cascade leading to T-cell proliferation and cytokine release. Understanding this pathway is crucial for interpreting assay results.

G cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell mhc Peptide-MHC Complex tcr T-Cell Receptor (TCR) mhc->tcr Recognition cascade Signal Transduction Cascade tcr->cascade Initiates activation Gene Activation (e.g., IL-2, IFN-γ) cascade->activation Leads to response Proliferation & Cytokine Secretion activation->response

Simplified T-cell activation signaling pathway.
Experimental Protocol: T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to stimulation with the peptide of interest.

1. Cell Preparation:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

2. Co-culture:

  • Plate the CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Add the test peptides (native and synthetic) at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Include a positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (media only).

3. Incubation:

  • Incubate the plates for 6-7 days at 37°C in a 5% CO2 incubator to allow for antigen processing, presentation, and T-cell proliferation.

4. Data Acquisition:

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

  • Acquire data using a flow cytometer. Proliferation is measured by the reduction in CFSE fluorescence intensity in the T-cell population.

5. Data Analysis:

  • Calculate the Stimulation Index (SI) as the percentage of proliferating cells in the presence of the peptide divided by the percentage of proliferating cells in the negative control. An SI > 2 is generally considered a positive response.

Comparative Data: T-Cell Proliferation

The following table presents representative data from a CFSE T-cell proliferation assay comparing a native peptide to its synthetic analog across multiple donors.

Donor IDPeptideConcentration (µg/mL)% Proliferating CD4+ T-CellsStimulation Index (SI)
Donor 1Native108.54.25
Synthetic (saA) 10 2.1 1.05
Donor 2Native1012.36.15
Synthetic (saA) 10 2.8 1.40
Donor 3Native106.43.20
Synthetic (saA) 10 1.9 0.95

These results demonstrate that for all three donors, the native peptide induced a significant proliferative response (SI > 2), whereas the peptide containing the synthetic amino acid did not, corroborating the in silico prediction of reduced immunogenicity.[9]

Conclusion

The assessment of immunogenicity for peptides containing synthetic amino acids requires a multi-tiered approach that integrates computational prediction with robust experimental validation. In silico tools provide a valuable initial screening mechanism, but their reliance on natural amino acid data necessitates careful interpretation and follow-up.[4] In vitro assays, such as T-cell proliferation and cytokine release studies, are indispensable for confirming these predictions and quantifying the actual immune response.[5][6] The data consistently suggests that the introduction of non-natural modifications can significantly diminish T-cell activation and, consequently, the immunogenic potential of a peptide.[9][10] By employing the comparative framework and detailed protocols outlined in this guide, researchers can more effectively de-risk their peptide candidates and advance safer, more effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This document provides essential safety and logistical information for the proper disposal of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (CAS No. 1363402-35-0), a compound utilized in pharmaceutical research and drug development. The following procedural guidance is designed for researchers, scientists, and drug development professionals to facilitate safe handling and disposal.

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin corrosion/irritation (Category 2) [1]

  • Serious eye damage/eye irritation (Category 2A) [1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]

Before handling the compound for disposal, the following personal protective equipment (PPE) is mandatory:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield

  • Laboratory coat

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Quantitative Hazard Information

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The table below summarizes the GHS classification for this compound.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Data sourced from the Safety Data Sheet for (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of waste this compound and contaminated materials.

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)

  • Waste label

  • Personal Protective Equipment (PPE)

  • Inert absorbent material (e.g., vermiculite, sand) for spill cleanup

Procedure:

  • Waste Collection:

    • Carefully collect waste this compound, including any residual amounts and contaminated materials (e.g., weighing paper, pipette tips, gloves), into a designated hazardous waste container.[2]

    • Ensure the waste container is properly labeled with the chemical name, "Hazardous Waste," and the associated hazard pictograms.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.[2] Specifically, avoid mixing with strong oxidizing agents and strong acids.[3]

  • Waste Storage:

    • Securely seal the waste container.

    • Store the container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1][2] The storage area should be clearly marked as a hazardous waste accumulation point.

    • Follow all institutional, local, and national regulations regarding the storage of chemical waste.

  • Final Disposal:

    • The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.[2][4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.

    • Provide the EHS office with a copy of the Safety Data Sheet for the compound.

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[1] Avoid using combustible materials.

    • Carefully collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[1][3]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have Waste Compound? ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Yes fume_hood Work in a Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste spill Spill Occurs? fume_hood->spill label_container Label Container: - Chemical Name - 'Hazardous Waste' - Hazard Pictograms collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in a Designated, Cool, Dry, Ventilated Area seal_container->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs waste_pickup Arrange for Waste Pickup by a Licensed Contractor contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end spill->collect_waste No contain_spill Contain with Inert Absorbent Material spill->contain_spill Yes collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->collect_waste Dispose of cleanup materials

Caption: Disposal decision workflow for laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet before handling any chemical.

References

Comprehensive Safety and Handling Guide for 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (CAS No. 1363402-35-0). The information herein is compiled to ensure the safety of laboratory personnel and the proper management of chemical waste.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

A thorough risk assessment should be conducted before handling. The following table summarizes the mandatory personal protective equipment required.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and dust that can cause serious eye irritation.[3][4][5]
Skin Protection Chemical-resistant lab coat. Nitrile rubber gloves (disposable).[3][4]Prevents skin contact which can cause irritation.[5] Gloves should be inspected before use and changed immediately upon contamination.[5]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] If dust generation is unavoidable, a NIOSH-approved N95 dust mask or higher-level respirator is required.Minimizes the inhalation of dust or aerosols which may cause respiratory tract irritation.[1][5]
Footwear Fully enclosed shoes made of a chemical-resistant material.Protects feet from potential spills.[5]
Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas (use plastic or ceramic, not metal, to avoid potential reactions with azetidine compounds), weigh boats, glassware, and properly labeled waste containers.[6]

  • Emergency Equipment: Ensure an eye-wash station and safety shower are readily accessible.[1]

Handling:

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]

  • Chemical Incompatibilities: Azetidine compounds can be susceptible to ring-opening reactions with strong acids or bases.[3] Avoid mixing with incompatible materials in waste containers.[3] The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be removed by strong acids like trifluoroacetic acid or hydrochloric acid.[7]

Post-Handling:

  • Decontamination: Clean the work area and any contaminated equipment with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water.[3] Collect all cleaning materials as hazardous waste.[3]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: Alert others in the area and evacuate if necessary.[3]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels for large spills.[3]

  • Collect: Carefully collect the absorbent material and the spilled substance and place it into a labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[3]

  • Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.[3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle. Unused or waste this compound must be disposed of as hazardous chemical waste.[3]

Waste Collection:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound and rinsates from decontamination should be collected in a separate, compatible (e.g., high-density polyethylene or glass), and clearly labeled hazardous waste container.[3] The container must have a secure, screw-on cap.[3]

  • Segregation: Do not co-mingle azide-containing waste with acidic wastes, as this can produce highly toxic and explosive hydrazoic acid.[8] While this specific compound is not an azide, it is good practice to keep waste streams separate.

Container Disposal:

  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]

  • First Rinsate: The first rinsate must be collected as hazardous waste.[3] Subsequent rinsates may also need to be collected as hazardous waste depending on institutional and local regulations.[3]

  • Final Disposal: After proper rinsing, the container can be disposed of according to your institution's EHS guidelines.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Protocol cluster_post Post-Handling Phase prep_area Designate Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_solid Handle Solid Compound (Avoid Dust) don_ppe->handle_solid spill_check Spill Occurs? handle_solid->spill_check evacuate Evacuate & Ventilate spill_check->evacuate Yes decontaminate_work Decontaminate Work Area & Equipment spill_check->decontaminate_work No contain Contain Spill evacuate->contain collect Collect Waste contain->collect decontaminate_spill Decontaminate Area collect->decontaminate_spill report Report to EHS decontaminate_spill->report report->decontaminate_work dispose_waste Dispose of Waste decontaminate_work->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.